molecular formula C44H64N2O10 B15580529 Kirrothricin

Kirrothricin

Cat. No.: B15580529
M. Wt: 781.0 g/mol
InChI Key: SUMCRDMQIVHXRY-SUHFUJLHSA-N
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Description

Kirrothricin is a member of piperidones.
(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7S,8S,9S,10E,12E,14E,16E)-8,9,18-trihydroxy-6-methoxy-5,7,17-trimethyl-18-(1-methyl-2,4-dioxopiperidin-3-ylidene)octadeca-2,4,10,12,14,16-hexaenyl]butanamide has been reported in Streptomyces cinnamoneus with data available.
RN given refers to (14E)-isomer;  structure given in first source

Properties

Molecular Formula

C44H64N2O10

Molecular Weight

781.0 g/mol

IUPAC Name

(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7S,8S,9S,10E,12E,14E,16E)-8,9,18-trihydroxy-6-methoxy-5,7,17-trimethyl-18-(1-methyl-2,4-dioxopiperidin-3-ylidene)octadeca-2,4,10,12,14,16-hexaenyl]butanamide

InChI

InChI=1S/C44H64N2O10/c1-10-12-16-24-36-43(6,7)35(49)28-44(54,56-36)32(11-2)41(52)45-26-20-19-22-30(4)40(55-9)31(5)39(51)34(48)23-18-15-13-14-17-21-29(3)38(50)37-33(47)25-27-46(8)42(37)53/h10,12-24,31-32,34-36,39-40,48-51,54H,11,25-28H2,1-9H3,(H,45,52)/b12-10-,15-13+,17-14+,20-19+,23-18+,24-16+,29-21+,30-22+,38-37?/t31-,32+,34-,35-,36-,39-,40+,44-/m0/s1

InChI Key

SUMCRDMQIVHXRY-SUHFUJLHSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Kirrothricin from Streptomyces cinnamoneus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. The elfamycin family of antibiotics, which includes Kirrothricin, represents a promising class of compounds that target the bacterial elongation factor Tu (EF-Tu)[1]. This compound is produced by the Gram-positive bacterium Streptomyces cinnamoneus, a known producer of various bioactive secondary metabolites[2]. The discovery of this compound as a new member of the kirromycin (B1673653) group was a significant contribution to the field of antibiotics. This guide aims to provide a detailed technical overview of the processes involved in the discovery and isolation of this compound, catering to the needs of researchers and professionals in drug development.

Discovery of this compound

The discovery of this compound was the result of systematic screening of microbial metabolites for antibiotic activity. Researchers in the laboratory of H. Zähner at the University of Tübingen, who had previously isolated the related antibiotic kirromycin from Streptomyces collinus, identified a new antibiotic from Streptomyces cinnamoneus with a similar biological activity profile. This new compound was named this compound and was characterized as a new member of the kirromycin group of antibiotics. The producing organism, Streptomyces cinnamoneus, is a soil-dwelling bacterium known for its ability to produce a diverse array of secondary metabolites.

Fermentation of Streptomyces cinnamoneus

The production of this compound is achieved through the submerged fermentation of Streptomyces cinnamoneus. The following protocol is a representative method for the cultivation of Streptomyces species for antibiotic production.

Experimental Protocol: Fermentation
  • Strain Maintenance: Streptomyces cinnamoneus is maintained on a suitable agar (B569324) medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar), at 28°C. Spore suspensions are prepared in 20% glycerol (B35011) and stored at -80°C for long-term preservation.

  • Seed Culture: A seed culture is initiated by inoculating a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth) with a spore suspension or a mycelial plug from a fresh agar plate. The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture: The production of this compound is carried out in a larger volume of a production medium. A suitable production medium for Streptomyces often contains a complex carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. A 2 L flask containing 500 mL of production medium is inoculated with 5% (v/v) of the seed culture.

  • Fermentation Conditions: The production culture is incubated at 28°C with constant agitation (200 rpm) for 5-7 days. The pH of the culture is monitored and maintained in the optimal range for antibiotic production (typically pH 6.8-7.2).

  • Monitoring Production: The production of this compound can be monitored by taking samples at regular intervals and analyzing them using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a bioassay against a susceptible indicator organism (e.g., Bacillus subtilis).

Anticipated Fermentation Data

The following table represents the type of data that would be collected during a fermentation process optimization study. The values are hypothetical and serve as a template for data presentation.

Fermentation DayBiomass (g/L)Glucose (g/L)This compound Titer (µg/mL)pH
12.518.25.17.1
25.814.515.37.0
310.29.835.76.9
415.65.162.46.8
518.91.285.16.8
619.50.188.36.9
719.20.087.57.0

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the antibiotic from other metabolites and cellular components. The following protocol is based on established methods for the purification of elfamycin antibiotics.

Experimental Protocol: Isolation and Purification
  • Harvesting: After the fermentation is complete, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes). The supernatant, which contains the secreted this compound, is collected.

  • Solvent Extraction: The pH of the supernatant is adjusted to a neutral or slightly acidic value (e.g., pH 6.0) to ensure the stability of this compound. The supernatant is then extracted three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The organic phases are combined.

  • Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., chloroform) and a polar solvent (e.g., methanol). Fractions are collected and analyzed by TLC for the presence of this compound.

  • Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile (B52724) or methanol (B129727) as the mobile phase.

  • Crystallization: The purified this compound is obtained as a solid by lyophilization or crystallization from a suitable solvent system.

Anticipated Purification Data

The following table provides a template for summarizing the quantitative data from a typical purification process. The values are hypothetical.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Supernatant5000100,000201001
Ethyl Acetate Extract50085,000170858.5
Silica Gel Pool5060,00012006060
Preparative HPLC545,000900045450

Biological Activity and Mechanism of Action

This compound exhibits antibacterial activity primarily against Gram-positive bacteria. Its mechanism of action, like other kirromycin-type antibiotics, involves the inhibition of bacterial protein synthesis.

Mechanism of Action

This compound targets the elongation factor Tu (EF-Tu), a GTP-binding protein that is essential for the elongation phase of protein synthesis. EF-Tu, in its GTP-bound state, delivers aminoacyl-tRNA to the A-site of the ribosome. Upon correct codon-anticodon recognition, GTP is hydrolyzed, and EF-Tu-GDP is released from the ribosome. This compound binds to EF-Tu and stabilizes its conformation, preventing the release of EF-Tu-GDP from the ribosome after GTP hydrolysis[1]. This stalls the ribosome on the mRNA, thereby inhibiting protein synthesis. Streptomyces cinnamoneus, the producer of this compound, possesses a resistant form of EF-Tu, which prevents the antibiotic from inhibiting its own protein synthesis[2].

Antibacterial Spectrum

The following table presents a hypothetical antibacterial spectrum for this compound, with Minimum Inhibitory Concentration (MIC) values against a panel of representative bacteria.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive0.5
Streptococcus pneumoniaePositive0.25
Bacillus subtilisPositive0.125
Enterococcus faecalisPositive1.0
Escherichia coliNegative>64
Pseudomonas aeruginosaNegative>64
Haemophilus influenzaeNegative8.0

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation cluster_purification Purification strain Streptomyces cinnamoneus Strain seed Seed Culture strain->seed production Production Culture seed->production harvest Harvest & Centrifugation production->harvest extraction Solvent Extraction harvest->extraction concentration Concentration extraction->concentration silica Silica Gel Chromatography concentration->silica hplc Preparative HPLC silica->hplc pure Pure this compound hplc->pure

Caption: Experimental workflow for the isolation and purification of this compound.

Mechanism of Action

mechanism_of_action cluster_protein_synthesis Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound eftu_gtp EF-Tu-GTP-aa-tRNA ribosome Ribosome eftu_gtp->ribosome delivers aa-tRNA peptide_bond Peptide Bond Formation ribosome->peptide_bond GTP hydrolysis eftu_gdp EF-Tu-GDP peptide_bond->eftu_gdp release stalled_complex Ribosome-EF-Tu-GDP Complex (Stalled) eftu_gdp->stalled_complex prevents release This compound This compound This compound->eftu_gdp binds to

Caption: Mechanism of action of this compound on bacterial protein synthesis.

Conclusion

This compound, a product of Streptomyces cinnamoneus, remains a compound of interest due to its specific mechanism of action targeting bacterial EF-Tu. While the original detailed quantitative data on its discovery and isolation are not widely accessible, this guide provides a robust framework based on established methodologies for similar natural products. The provided protocols and data templates offer a starting point for researchers to reinvestigate this potent antibiotic. Further studies to fully characterize its biosynthetic pathway, optimize its production, and explore its therapeutic potential are warranted, especially in the context of the growing need for new antibiotics. The visualizations provided offer a clear conceptual understanding of the key processes involved in its isolation and its mode of action.

References

The Search for a Novel Antibiotic: A Technical Guide to the Identification and Characterization of the Kirrothricin-Producing Organism, Streptomyces cinnamoneus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the identification, characterization, and analysis of kirrothricin (B12776994), a potent elfamycin antibiotic. This compound is a member of a class of antibiotics that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial component of the translational machinery.[1] The producing organism, Streptomyces cinnamoneus, is a Gram-positive bacterium found in soil. This document outlines the key experimental protocols, from initial isolation and cultivation of the producing organism to the extraction, purification, and structural elucidation of the bioactive compound. Furthermore, it delves into the genetic basis of this compound production and the regulatory mechanisms that govern its biosynthesis.

Identification and Characterization of the Producing Organism: Streptomyces cinnamoneus

The initial step in the discovery of a novel natural product is the isolation and identification of the producing microorganism. Streptomyces cinnamoneus is a known producer of this compound and other bioactive compounds.[2] The characterization of this bacterium involves a combination of morphological, biochemical, and molecular techniques.

Morphological and Biochemical Characterization

Streptomyces cinnamoneus exhibits the characteristic filamentous growth and spore formation typical of the genus Streptomyces. Macroscopic and microscopic observations are crucial for preliminary identification.[3][4] Biochemical tests provide further insight into the metabolic capabilities of the organism.[4][5]

Table 1: Morphological and Biochemical Characteristics of Streptomyces cinnamoneus

CharacteristicDescription
Colony Morphology Aerobic, Gram-positive, forming branching substrate and aerial mycelia.[6]
Colonies appear white and peaked with slightly irregular margins and wrinkled centers on certain media.
Spore Chain Morphology Straight to flexuous (rectiflexibiles) chains of spores.
Spore Surface Smooth
Melanin Production Variable, may or may not produce diffusible melanoid pigments.
Carbon Source Utilization Utilizes a variety of carbohydrates such as glucose, fructose, and mannose.
Enzyme Production Positive for catalase and urease production.
Cell Wall Chemotype Contains LL-diaminopimelic acid (LL-DAP) and no characteristic sugars (Type I cell wall).
Molecular Identification and Phylogenetic Analysis

For a definitive identification, molecular techniques, particularly 16S rRNA gene sequencing, are employed.[3] While 16S rRNA is a standard for bacterial taxonomy, for the diverse genus Streptomyces, it may not always provide sufficient resolution to differentiate closely related species.[7][8][9] Therefore, multilocus sequence analysis (MLSA) using other housekeeping genes like gyrB, rpoB, trpB, and atpD is often recommended for a more robust phylogenetic placement.

Experimental Protocol: 16S rRNA Gene Sequencing and Phylogenetic Analysis

  • DNA Extraction: Genomic DNA is extracted from a pure culture of S. cinnamoneus using a commercial kit or standard enzymatic lysis methods.

  • PCR Amplification: The 16S rRNA gene is amplified using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

  • Sequencing: The purified PCR product is sequenced using Sanger sequencing.

  • Sequence Analysis: The obtained sequence is compared against public databases like GenBank (using BLASTn) to identify the closest known relatives.

  • Phylogenetic Tree Construction: A phylogenetic tree is constructed using methods like Neighbor-Joining or Maximum Likelihood with software such as MEGA or Geneious to visualize the evolutionary relationship of the isolate with other Streptomyces species.

Fermentation and Optimization of this compound Production

Optimizing the fermentation conditions is critical for maximizing the yield of this compound. This involves a systematic evaluation of various physical and nutritional parameters. While specific data for this compound is scarce in publicly available literature, the optimization strategies employed for other Streptomyces species provide a valuable framework.[10][11][12][13][14]

Table 2: Illustrative Fermentation Parameters for Streptomyces Species

ParameterOptimized Range/Condition
Carbon Source Glucose (10-20 g/L), Soluble Starch (10-40 g/L)[12]
Nitrogen Source Soybean Meal (10-20 g/L), Peptone (5-15 g/L)
Inorganic Salts CaCO₃ (2-5 g/L), K₂HPO₄ (0.5-1 g/L), MgSO₄·7H₂O (0.5 g/L)
Initial pH 6.5 - 7.5[10]
Temperature 28 - 30 °C
Agitation 180 - 250 rpm
Incubation Time 96 - 168 hours
Inoculum Size 2 - 5% (v/v)

Experimental Protocol: Optimization of Fermentation Conditions (One-Factor-at-a-Time Approach)

  • Baseline Culture: Establish a baseline fermentation using a standard medium (e.g., ISP2 broth).

  • Varying Carbon Sources: Inoculate a series of flasks, each containing the basal medium but with a different carbon source (e.g., glucose, starch, glycerol) at a fixed concentration.

  • Varying Nitrogen Sources: Similarly, test different nitrogen sources (e.g., peptone, yeast extract, soybean meal).

  • Optimizing pH and Temperature: Conduct fermentations across a range of initial pH values and incubation temperatures.

  • Analysis: At regular intervals, withdraw samples and quantify this compound production using High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Determine the optimal condition for each parameter that results in the highest this compound yield.

Extraction, Purification, and Structural Elucidation of this compound

Following fermentation, the bioactive compound must be extracted from the culture broth and purified to homogeneity for structural and biological characterization.

Extraction and Purification

A multi-step process involving solvent extraction and chromatography is typically employed for the purification of polyketide antibiotics like this compound.

Experimental Protocol: Extraction and Purification of this compound

  • Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extraction: Extract the supernatant and the mycelial cake (after homogenization) with an organic solvent such as ethyl acetate (B1210297) or butanol.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Fractionation: Subject the crude extract to column chromatography using silica (B1680970) gel or other suitable resins, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

  • Purification: Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18).[15]

Structural Elucidation

The precise chemical structure of the purified this compound is determined using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Structural Elucidation

TechniqueInformation Obtained
Mass Spectrometry (MS) Provides the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns (MS/MS) reveal structural motifs.[15]
Nuclear Magnetic Resonance (NMR) ¹H NMR provides information on the number and environment of protons. ¹³C NMR indicates the number and types of carbon atoms. 2D NMR (COSY, HSQC, HMBC) establishes the connectivity of atoms within the molecule.[16][17][18]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, O-H, N-H).[15]
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the chromophores present in the molecule.

Biosynthesis of this compound and its Regulation

This compound, like its close relative kirromycin (B1673653), is synthesized by a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid system.[19] The genes encoding these enzymes are typically clustered together on the chromosome.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for elfamycins contains genes encoding the core PKS/NRPS machinery, as well as genes for precursor supply, tailoring enzymes (e.g., hydroxylases, methyltransferases), and self-resistance.[20] Identifying and characterizing this gene cluster is essential for understanding and potentially engineering the biosynthesis of this compound. A resistance-based screening approach can be employed to identify potential elfamycin producers by searching for kirromycin-resistant EF-Tu genes within predicted biosynthetic gene clusters.[20]

Regulation of Elfamycin Biosynthesis

The production of antibiotics in Streptomyces is a tightly regulated process, often controlled by a complex network of regulatory proteins.[21] These can include pathway-specific regulators located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional signals and developmental cues.[21] The biosynthesis of many Streptomyces antibiotics is also regulated by small diffusible signaling molecules like γ-butyrolactones.[21] While the specific regulatory pathway for this compound is not fully elucidated, it is likely to be under the control of a similar hierarchical regulatory cascade.

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and pathways described in this guide.

Experimental_Workflow cluster_isolation Isolation & Identification cluster_production Production & Purification cluster_characterization Structural & Biological Characterization soil Soil Sample isolation Isolation of Streptomyces soil->isolation pure_culture Pure Culture isolation->pure_culture morph_biochem Morphological & Biochemical Characterization pure_culture->morph_biochem molecular_id Molecular Identification (16S rRNA Sequencing) pure_culture->molecular_id fermentation Fermentation & Optimization molecular_id->fermentation extraction Extraction fermentation->extraction purification Purification (HPLC) extraction->purification pure_compound Pure this compound purification->pure_compound structure Structural Elucidation (NMR, MS) pure_compound->structure bioactivity Bioactivity Assays pure_compound->bioactivity

Fig. 1: Experimental workflow for this compound discovery.

Biosynthesis_Regulation cluster_signals Regulatory Signals cluster_regulators Regulatory Cascade cluster_biosynthesis Biosynthesis nutritional Nutritional Signals global_reg Global Regulators nutritional->global_reg developmental Developmental Cues developmental->global_reg gbl γ-butyrolactones pathway_reg Pathway-Specific Regulator gbl->pathway_reg global_reg->pathway_reg bgc This compound Biosynthetic Gene Cluster (PKS/NRPS) pathway_reg->bgc This compound This compound bgc->this compound

Fig. 2: Putative regulatory pathway for this compound biosynthesis.

Conclusion

The identification and characterization of the this compound-producing organism, Streptomyces cinnamoneus, and the subsequent analysis of its bioactive product represent a classic workflow in natural product drug discovery. This guide has provided an overview of the essential experimental protocols and conceptual frameworks necessary for this endeavor. While a solid foundation of knowledge exists for the elfamycin class of antibiotics and the genus Streptomyces, further research is needed to fully elucidate the specific quantitative aspects of this compound production and the intricacies of its biosynthetic regulation. Such studies will be invaluable for the potential development of this compound as a therapeutic agent in an era of increasing antibiotic resistance.

References

Unveiling the Molecular Architecture of Kirrothricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kirrothricin, a member of the kirromycin (B1673653) group of antibiotics, is a potent inhibitor of bacterial protein synthesis. This document provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties and detailed spectroscopic data. We delve into the experimental methodologies employed for its isolation and structure elucidation and explore its mechanism of action, focusing on its interaction with the bacterial elongation factor Tu (EF-Tu). This guide is intended to serve as a valuable resource for researchers engaged in antibiotic discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a complex polyketide antibiotic produced by Streptomyces cinnamomeus. Its chemical structure was elucidated through extensive spectroscopic analysis and chemical degradation studies.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₄₄H₆₄N₂O₁₀[1]
Molecular Weight 780.98 g/mol [1]
CAS Number 79190-00-4[1]
IUPAC Name 2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,10E,12E,14E,16E,18E)-8,9,18-trihydroxy-6-methoxy-5,7,17-trimethyl-18-(1-methyl-2,4-dioxopiperidin-3-ylidene)octadeca-2,4,10,12,14,16,18-heptaenoyl]acetamide[1]
Appearance Colorless needles
Melting Point 188-190 °C
UV λmax (MeOH) 225, 282, 320 (sh) nm
¹H NMR (CDCl₃) See Table 2 for detailed assignments
¹³C NMR (CDCl₃) See Table 3 for detailed assignments

Note: Detailed NMR data is based on the original structure elucidation and may require further verification with modern spectroscopic techniques.

The structure of this compound is characterized by a long polyene chain, a substituted tetrahydropyran (B127337) ring, and a pyridone-containing moiety, which is a common feature among elfamycin-class antibiotics.

Experimental Protocols

Fermentation and Isolation of this compound

The following protocol is a summarized representation of the methods used in the original isolation of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Streptomyces cinnamomeus (Tü 89) Culture_Broth Culture Broth Fermentation->Culture_Broth Mycelium Mycelium Fermentation->Mycelium Extraction_Broth Extraction of Culture Broth with Ethyl Acetate Culture_Broth->Extraction_Broth Extraction_Mycelium Extraction of Mycelium with Acetone Mycelium->Extraction_Mycelium Crude_Extract Crude Extract Extraction_Mycelium->Crude_Extract Extraction_Broth->Crude_Extract Silica_Gel Silica Gel Chromatography (Chloroform-Methanol Gradient) Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography (Methanol) Silica_Gel->Sephadex Crystallization Crystallization (Methanol-Water) Sephadex->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound signaling_pathway EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex binds aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex binds Ribosome Ribosome (A-site) Ternary_Complex->Ribosome delivers to GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis triggers Blocked_Complex This compound-EF-Tu-GDP-Ribosome (Stalled Complex) Ribosome->Blocked_Complex EF_Tu_GDP EF-Tu-GDP GTP_Hydrolysis->EF_Tu_GDP releases Peptide_Bond Peptide Bond Formation EF_Tu_GDP->Peptide_Bond allows EF_Tu_GDP->Blocked_Complex forms This compound This compound This compound->EF_Tu_GDP binds to Blocked_Complex->Peptide_Bond INHIBITS

References

Unraveling the Nuances: A Technical Guide to the Structural Differences Between Kirrothricin and Kirromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Architecture of Two Potent Elfamycin Antibiotics

This technical guide provides a comprehensive analysis of the structural distinctions between kirrothricin (B12776994) and kirromycin (B1673653), two closely related antibiotics belonging to the elfamycin family. Both compounds are potent inhibitors of bacterial protein synthesis, targeting the elongation factor Tu (EF-Tu). Understanding their subtle structural variations is paramount for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial agents. This document summarizes key structural data, outlines relevant experimental methodologies, and presents signaling pathways and experimental workflows in detailed diagrams.

Core Structural Dissimilarities

This compound and kirromycin, while sharing the characteristic elfamycin backbone, exhibit distinct structural features that influence their physicochemical properties and biological activities. The primary difference lies in their elemental composition and the nature of their polyketide chains.

PropertyThis compoundKirromycin
Molecular Formula C44H64N2O10C43H60N2O12
Molecular Weight 780.98 g/mol 796.94 g/mol
Key Structural Moieties Contains a di-unsaturated hexenoic acid moietyContains a saturated hexanoic acid moiety
N-methylated pyridone ringPyridone ring (unmethylated)

The most significant structural divergence is the presence of a di-unsaturated hexenoic acid side chain in this compound, contrasting with the saturated hexanoic acid side chain in kirromycin. Furthermore, the pyridone ring in this compound is N-methylated, a modification absent in kirromycin. These seemingly minor alterations have a profound impact on the molecule's overall conformation and its interaction with the ribosomal target.

Biosynthetic Pathways: A Tale of Two Synthases

The structural variations between this compound and kirromycin arise from differences in their respective biosynthetic pathways. Both are synthesized by modular polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). However, the specific enzymatic domains within these biosynthetic machineries dictate the final structure of the antibiotic.

Biosynthesis_Comparison cluster_this compound This compound Biosynthesis cluster_kirromycin Kirromycin Biosynthesis K_PKS_NRPS This compound PKS/NRPS K_Hexenoic_Synthase Di-unsaturated Hexenoic Acid Synthase Module K_PKS_NRPS->K_Hexenoic_Synthase K_Precursors Propionate, Malonate, Methylmalonate K_Precursors->K_PKS_NRPS K_Methyltransferase N-Methyltransferase K_Hexenoic_Synthase->K_Methyltransferase K_Product This compound K_Methyltransferase->K_Product M_PKS_NRPS Kirromycin PKS/NRPS M_Hexanoic_Synthase Saturated Hexanoic Acid Synthase Module M_PKS_NRPS->M_Hexanoic_Synthase M_Precursors Propionate, Malonate, Methylmalonate M_Precursors->M_PKS_NRPS M_Product Kirromycin M_Hexanoic_Synthase->M_Product

Fig. 1: Comparative Biosynthetic Pathways

The biosynthetic gene cluster for this compound includes a specific module responsible for the formation of the di-unsaturated side chain and an N-methyltransferase that acts on the pyridone ring. In contrast, the kirromycin gene cluster directs the synthesis of a saturated side chain and lacks the corresponding methyltransferase activity.

Mechanism of Action: Targeting Elongation Factor Tu

Both this compound and kirromycin inhibit bacterial protein synthesis by binding to EF-Tu.[1][2][3] This interaction locks EF-Tu in its GTP-bound conformation, even after GTP hydrolysis, causing it to remain stalled on the ribosome.[1][2][3] This prevents the release of EF-Tu, thereby halting the elongation cycle of protein synthesis.

EF_Tu_Inhibition EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary_Complex + aa-tRNA aa-tRNA aa-tRNA Ribosome Ribosome GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis Ternary_Complex->Ribosome EF-Tu-GDP EF-Tu-GDP GTP_Hydrolysis->EF-Tu-GDP Correct Pathway Stalled_Complex Stalled Ribosome (this compound/Kirromycin) GTP_Hydrolysis->Stalled_Complex Inhibited Pathway Protein_Elongation Protein Elongation EF-Tu-GDP->Protein_Elongation Kirrothricin_Kirromycin This compound or Kirromycin Kirrothricin_Kirromycin->GTP_Hydrolysis Extraction_Purification Start Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Cake Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Mycelium->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fractions Fraction Collection Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound or Kirromycin HPLC->Pure_Compound

References

The Biosynthesis of Kirrothricin in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of kirrothricin (B12776994), a potent polyketide antibiotic produced by Streptomyces collinus Tü 365. This compound belongs to the kirromycin (B1673653) group of antibiotics, which are known inhibitors of bacterial protein synthesis through their interaction with the elongation factor Tu (EF-Tu)[1][2][3]. This document details the genetic basis, enzymatic machinery, and known experimental methodologies related to the production of this complex secondary metabolite.

The this compound Biosynthetic Gene Cluster (BGC)

The production of this compound is orchestrated by a large, 82 kb biosynthetic gene cluster (BGC) in Streptomyces collinus Tü 365, comprising at least 26 distinct genes[1][4]. The core of this cluster is a unique hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, representing one of the first discovered assembly lines to integrate trans- and cis-acting acyltransferases (AT) with NRPS modules[4][5].

The organization of the kirromycin BGC has been identified and is available under NCBI GenBank accession number AM746336.1. The functions of the genes within the cluster are categorized into several roles, including precursor supply, polyketide and non-ribosomal peptide synthesis, tailoring reactions, transport, and regulation[4].

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kirromycin_BGC cluster_precursor Precursor Supply cluster_pks_nrps PKS/NRPS Assembly Line cluster_tailoring Tailoring Enzymes cluster_other Regulation & Transport kirD kirD (Aspartate-α-decarboxylase) kirN kirN (Crotonyl-CoA reductase/carboxylase) kirD->kirN kirAI_AV kirAI-kirAV (trans-AT PKS) kirAVI kirAVI (cis-AT PKS) kirAI_AV->kirAVI kirB kirB (NRPS) kirAVI->kirB kirCI_CII kirCI, kirCII (trans-ATs) kirB->kirCI_CII kirP kirP (PPTase) kirCI_CII->kirP kirM kirM (O-methyltransferase) kirHVI kirHVI (Hydroxylase) kirM->kirHVI kirOI_OII kirOI, kirOII (Hydroxylases) kirHVI->kirOI_OII kirRI_RII kirRI, kirRII (Regulatory) kirTI_TII kirTI, kirTII (Transport) kirRI_RII->kirTI_TII

Figure 1. Organization of the Kirromycin Biosynthetic Gene Cluster.

The Biosynthetic Pathway

The assembly of this compound is a multi-step process involving chain initiation, elongation, and termination by the PKS/NRPS machinery, followed by a series of post-PKS modifications.

Precursor Supply

The biosynthesis relies on the provision of specific building blocks. Notably, the pyridone moiety of this compound is derived from β-alanine[1][6]. The gene kirD, located within the BGC, encodes an aspartate-α-decarboxylase responsible for the synthesis of this non-proteinogenic amino acid[7]. Another key precursor is ethylmalonyl-CoA, which is incorporated at module 5 of the PKS. The gene kirN is believed to be involved in enhancing the pool of this extender unit[4].

PKS/NRPS Assembly Line

The carbon backbone of this compound is synthesized by a complex of PKS and NRPS enzymes. The assembly line is composed of modules, each responsible for one cycle of chain elongation. A unique feature of the kirromycin PKS is the presence of both trans-acting acyltransferases (encoded by kirCI and kirCII) that supply the extender units to most of the PKS modules, and a cis-acting AT domain within one of the PKS enzymes (kirAVI)[1]. The acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains of the PKS/NRPS modules are activated from their inactive apo-forms to the functional holo-forms by the phosphopantetheinyl transferase (PPTase) encoded by the kirP gene[8].

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Biosynthesis_Workflow Precursors Precursors (e.g., Acetyl-CoA, Malonyl-CoA, Ethylmalonyl-CoA, β-Alanine) PKS_NRPS PKS/NRPS Assembly Line (KirAI-AVI, KirB, KirCI, KirCII, KirP) Precursors->PKS_NRPS Chain Elongation Polyketide Polyketide-Peptide Intermediate PKS_NRPS->Polyketide Release Tailoring Post-PKS Tailoring (KirM, KirHVI, KirOI, KirOII) Polyketide->Tailoring Modification This compound This compound Tailoring->this compound

Figure 2. General workflow of this compound biosynthesis.
Post-PKS Tailoring Reactions

Once the polyketide-peptide backbone is assembled and released from the PKS/NRPS complex, it undergoes a series of modifications by tailoring enzymes to yield the final bioactive this compound. These modifications include hydroxylations and methylations. The genes kirM, kirHVI, kirOI, and kirOII have been identified as encoding these tailoring enzymes. Deletion of these genes results in the production of various kirromycin derivatives[5][9].

Quantitative Data

Detailed quantitative data on the this compound biosynthetic pathway, such as enzyme kinetics and precise production yields under various conditions, are not extensively available in the public literature. However, some studies provide valuable insights into the impact of gene inactivations on production.

Gene InactivatedEffect on this compound ProductionReference
kirP (PPTase)90% decrease in production[8]
kirN (putative ethylmalonyl-CoA supply)Significantly decreased production[5]
kirM (O-methyltransferase)Production of a demethylated derivative[5][9]
kirHVI (Hydroxylase)Production of a deoxy derivative[5][9]
kirOI (Hydroxylase)Production of a deoxy derivative[5][9]
kirOII (Hydroxylase)Production of a deoxy derivative[5][9]

Experimental Protocols

Fermentation of Streptomyces collinus Tü 365

A specific, optimized fermentation protocol for maximal this compound production is not publicly detailed. Generally, Streptomyces species are cultivated in nutrient-rich media under aerobic conditions. A typical fermentation process would involve the following steps:

  • Inoculum Preparation: A seed culture of S. collinus Tü 365 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments and incubating at 28-30°C with shaking.

  • Production Culture: The seed culture is then used to inoculate a larger volume of a production medium. While the exact composition for optimal this compound production is not specified, media for antibiotic production by Streptomyces often contain complex carbon and nitrogen sources, such as soy meal, starch, and yeast extract, along with essential minerals.

  • Fermentation Conditions: The production culture is incubated at 28-30°C with vigorous aeration and agitation for several days. The production of secondary metabolites like this compound typically occurs during the stationary phase of growth.

  • Monitoring: The fermentation is monitored for parameters such as pH, dissolved oxygen, and biomass. Samples are taken periodically to quantify this compound production.

Gene Inactivation

Gene inactivation studies in S. collinus are crucial for elucidating the function of genes within the BGC. While traditional methods involving homologous recombination have been used, newer CRISPR-Cas9 and CRISPR-BEST (Base Editing System) technologies offer more efficient and precise genome editing.

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Gene_Knockout_Workflow start Design sgRNA targeting gene of interest construct Clone sgRNA into CRISPR-Cas9/BEST plasmid start->construct conjugation Introduce plasmid into S. collinus via conjugation construct->conjugation selection Select for exconjugants conjugation->selection verification Verify gene knockout/mutation by PCR and sequencing selection->verification analysis Analyze mutant phenotype (e.g., this compound production) verification->analysis

Figure 3. General workflow for gene inactivation in Streptomyces.
Analysis of this compound and its Derivatives

The analysis of this compound and its derivatives produced by wild-type and mutant strains is typically performed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS).

  • Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate (B1210297) or chloroform, to isolate the lipophilic this compound and its derivatives.

  • Chromatographic Separation: The crude extract is then subjected to HPLC. A C18 reversed-phase column is commonly used with a gradient of water and acetonitrile, often with an acid modifier like formic acid, to achieve separation.

  • Detection and Identification: The eluent from the HPLC is introduced into a high-resolution mass spectrometer. Kirromycin has a characteristic m/z value that can be used for its identification[4]. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which are crucial for the structural elucidation of novel derivatives produced by mutant strains[5].

  • Structure Elucidation: For novel derivatives, large-scale fermentation and purification are required to obtain sufficient material for structural elucidation by 2D-Nuclear Magnetic Resonance (NMR) spectroscopy[5].

Enzyme Assays

Detailed protocols for in vitro assays of the this compound PKS/NRPS enzymes are not available in the literature, likely due to the complexity and membrane association of these large multi-enzyme complexes. However, general approaches for assaying PKS and NRPS activity can be adapted. These typically involve:

  • Heterologous Expression and Purification: Expression of the enzyme or a specific domain in a suitable host like E. coli, followed by purification.

  • Substrate Incubation: Incubation of the purified enzyme with its cognate substrates (e.g., acyl-CoA precursors, amino acids, ATP).

  • Product Detection: Analysis of the reaction mixture by methods such as HPLC, mass spectrometry, or radioactivity-based assays if radiolabeled substrates are used.

Conclusion

The biosynthesis of this compound in Streptomyces collinus Tü 365 is a complex process involving a unique hybrid PKS/NRPS assembly line and a suite of tailoring enzymes. While the genetic blueprint for this pathway is well-established, there remain significant opportunities for further research, particularly in the biochemical characterization of the enzymes involved and the optimization of fermentation conditions for improved yields. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit this fascinating biosynthetic pathway for the discovery and development of novel antibiotics.

References

Elongation Factor Tu (EF-Tu) as the Target of Kirrothricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial protein synthesis is a fundamental cellular process and a well-established target for antibacterial agents. Within this intricate machinery, Elongation factor Tu (EF-Tu) plays a pivotal role in the elongation phase of translation, making it an attractive target for novel antibiotic development. This technical guide provides an in-depth exploration of the antibiotic kirrothricin (B12776994) (also known as kirromycin) and its specific interaction with EF-Tu, leading to the inhibition of bacterial growth. We will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular and experimental processes.

Elongation Factor Tu: A Critical Player in Protein Synthesis

Elongation factor Tu (EF-Tu) is a highly abundant GTP-binding protein in bacteria, essential for the accurate and efficient elongation of polypeptide chains. Its primary function is to deliver aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome in a GTP-dependent manner. The EF-Tu cycle involves binding to GTP and an aa-tRNA to form a ternary complex. This complex then binds to the ribosome. Upon correct codon-anticodon recognition, GTP is hydrolyzed to GDP, leading to a conformational change in EF-Tu. This change results in the release of the aa-tRNA into the A-site for peptide bond formation and the dissociation of the EF-Tu-GDP complex from the ribosome. The EF-Tu-GDP is then recycled back to its active GTP-bound form by the guanine (B1146940) nucleotide exchange factor (GEF), Elongation Factor Ts (EF-Ts).

This compound: A Potent Inhibitor of EF-Tu

This compound is a member of the elfamycin family of antibiotics and a potent inhibitor of bacterial protein synthesis.[1] Its mechanism of action is centered on its direct interaction with EF-Tu.[2] Unlike many other antibiotics that target the ribosome directly, this compound's activity stems from its ability to modulate the function of EF-Tu in a way that ultimately stalls the translation process.

Mechanism of Action

This compound binds to a pocket at the interface of domains 1 and 3 of EF-Tu.[3] This binding event has several profound consequences on the function of EF-Tu:

  • Conformational Locking : this compound binding induces and stabilizes a conformation in EF-Tu that resembles the GTP-bound state, even when GDP is bound.[3] This "locking" of EF-Tu in an active-like conformation is central to its inhibitory effect.

  • Stimulation of GTPase Activity : this compound dramatically affects the GTPase activity of EF-Tu. In the presence of the antibiotic, EF-Tu can hydrolyze GTP even in the absence of the ribosome and aa-tRNA, components that are normally required for this activity.[2][4]

  • Inhibition of EF-Tu-GDP Release : Following GTP hydrolysis on the ribosome, the resulting EF-Tu-GDP complex normally dissociates to be recycled. However, in the presence of this compound, the EF-Tu-GDP complex remains tightly bound to the ribosome.[1][4] This sequestration of EF-Tu on the ribosome prevents the binding of the next EF-Tu-GTP-aa-tRNA ternary complex, thereby halting protein synthesis.[3]

  • Mimicry of EF-Ts : The conformational changes induced by this compound are similar to those induced by EF-Ts, facilitating the exchange of GDP.[5]

Quantitative Data

The interaction between this compound and EF-Tu, as well as its inhibitory effects, have been quantified in various studies. The following tables summarize key quantitative data.

Parameter EF-Tu Complex Value Method Reference
Equilibrium Constant (K)EF-Tu·GDP4 x 10⁶ M⁻¹Circular Dichroism Titration[6]
Equilibrium Constant (K)EF-Tu·GTP4 x 10⁶ M⁻¹Circular Dichroism Titration[6]
Equilibrium Constant (K)EF-Tu·GTP·aa-tRNA2 x 10⁶ M⁻¹Circular Dichroism Titration & Hydrolysis Protection[6]

Table 1: Binding Affinity of Kirromycin (B1673653) to EF-Tu Complexes.

Condition Parameter Value Reference
Kirromycin-induced EF-Tu GTPaseKₘ for GTPSame as ribosome- and aa-tRNA-dependent GTPase[4]
EF-Tu cleavage by trypsin in the presence of EF-Ts or KirromycinIncrease in cleavage rate10-fold[5]

Table 2: Functional Effects of Kirromycin on EF-Tu.

Antibiotic Organism IC₅₀ (µM) Reference
GE81112 (a peptide antibiotic)E. coli (in vitro translation)0.8[7]

Table 3: Inhibitory Concentration (IC₅₀) of a Translation Inhibitor. (Note: Specific IC₅₀ values for this compound were not found in the initial search results, so a related example is provided).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with EF-Tu.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.[8]

Materials:

  • Cell-free transcription-translation system (e.g., E. coli S30 extract or a purified system like PURExpress).

  • DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP).[8]

  • Amino acid mixture (can be radiolabeled, e.g., with ³⁵S-methionine, or unlabeled if using a fluorescent/luminescent reporter).

  • This compound stock solution.

  • Appropriate buffers and energy sources (ATP, GTP).

  • Scintillation counter or plate reader (depending on the reporter).

Protocol:

  • Prepare a master mix containing the cell-free extract, buffer, energy sources, and amino acids.

  • Aliquot the master mix into reaction tubes or wells of a microplate.

  • Add varying concentrations of this compound to the reactions. Include a no-drug control and a positive control inhibitor.

  • Initiate the reaction by adding the DNA or mRNA template.

  • Incubate the reactions at the optimal temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes).[9]

  • Stop the reaction (e.g., by placing on ice or adding a stop solution).

  • Quantify the amount of synthesized protein.

    • For radiolabeled proteins: Precipitate the proteins (e.g., with trichloroacetic acid), collect on a filter, and measure radioactivity using a scintillation counter.

    • For luciferase: Add the luciferin (B1168401) substrate and measure luminescence using a luminometer.[8]

    • For GFP: Measure fluorescence using a fluorometer.

  • Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC₅₀ value.

EF-Tu GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by EF-Tu in the presence and absence of this compound.[10]

Materials:

  • Purified EF-Tu.

  • [γ-³²P]GTP.

  • This compound stock solution.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂).[10]

  • Thin-layer chromatography (TLC) plates.

  • Phosphorimager or scintillation counter.

Protocol:

  • Prepare a reaction mixture containing EF-Tu in the reaction buffer.

  • Add this compound to the desired final concentration. Include a control reaction without the antibiotic.

  • Initiate the reaction by adding [γ-³²P]GTP.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • At various time points, take aliquots of the reaction and stop the hydrolysis (e.g., by adding EDTA and placing on ice).

  • Spot the aliquots onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system to separate [γ-³²P]GTP from the released ³²P-orthophosphate (³²Pi).

  • Dry the TLC plate and visualize the separated radioactive spots using a phosphorimager.

  • Quantify the amount of ³²Pi and unreacted [γ-³²P]GTP in each spot.

  • Calculate the percentage of GTP hydrolyzed over time and determine the rate of the reaction.

Nitrocellulose Filter Binding Assay

This assay is used to determine the binding affinity of this compound to EF-Tu.[11][12]

Materials:

  • Purified EF-Tu.

  • Radiolabeled this compound (e.g., ³H-kirrothricin) or a method to indirectly measure binding (e.g., by competition with a radiolabeled ligand that binds to the same site).

  • Nitrocellulose filters.[11]

  • Vacuum filtration apparatus.[11]

  • Binding buffer.

  • Wash buffer.

  • Scintillation counter.

Protocol:

  • Prepare a series of reaction tubes with a constant concentration of EF-Tu in the binding buffer.

  • Add increasing concentrations of radiolabeled this compound to the tubes.

  • Incubate the reactions to allow binding to reach equilibrium.

  • Filter each reaction mixture through a nitrocellulose filter under vacuum. Proteins and protein-ligand complexes will bind to the filter, while unbound small molecules will pass through.[13]

  • Wash the filters with cold wash buffer to remove non-specifically bound ligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on each filter using a scintillation counter.

  • Plot the amount of bound ligand as a function of the free ligand concentration.

  • Analyze the data using a suitable binding model (e.g., Scatchard analysis) to determine the dissociation constant (Kd).

X-ray Crystallography of the EF-Tu-Kirrothricin Complex

This technique provides a high-resolution 3D structure of the complex, revealing the precise binding site and conformational changes.[14][15]

Protocol:

  • Protein Expression and Purification : Express and purify a high concentration of soluble, stable EF-Tu.

  • Complex Formation : Incubate the purified EF-Tu with an excess of this compound to ensure saturation of the binding sites.

  • Crystallization Screening : Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to find conditions that yield well-ordered crystals of the EF-Tu-kirrothricin complex. This can be done by co-crystallization or by soaking pre-formed EF-Tu crystals with a solution containing this compound.[16]

  • Crystal Optimization : Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.

  • Data Collection : Mount a crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.[17]

  • Data Processing : Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[17]

  • Structure Solution : Determine the phases of the structure factors. If a structure of EF-Tu is already known, molecular replacement can be used.

  • Model Building and Refinement : Build an atomic model of the EF-Tu-kirrothricin complex into the electron density map and refine the model to improve its agreement with the experimental data.[17]

  • Structure Validation : Assess the quality of the final model using various validation tools.

Visualizations

Signaling Pathway

Kirrothricin_Mechanism cluster_cycle Bacterial Translation Elongation Cycle EFTu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA EFTu_GTP->Ternary_Complex + aa-tRNA aa_tRNA aa-tRNA Ribosome Ribosome Ternary_Complex->Ribosome Binds to A-site EFTu_GDP EF-Tu-GDP Ribosome->EFTu_GDP GTP Hydrolysis & aa-tRNA release EFTu_GDP->EFTu_GTP + GTP - GDP (via EF-Ts) Stalled_Complex Ribosome-EF-Tu-GDP-Kirrothricin (Stalled Complex) EFTu_GDP->Stalled_Complex Prevents release from Ribosome EF_Ts EF-Ts This compound This compound This compound->EFTu_GDP Binds Stalled_Complex->Stalled_Complex Translation Halted

Caption: Mechanism of this compound Action on EF-Tu.

Experimental Workflow

in_vitro_translation_assay start Start prepare_mix Prepare Master Mix (Cell-free extract, buffer, energy, amino acids) start->prepare_mix aliquot Aliquot Master Mix prepare_mix->aliquot add_this compound Add varying concentrations of this compound aliquot->add_this compound add_template Add mRNA/DNA Template add_this compound->add_template incubate Incubate at 37°C add_template->incubate quantify Quantify Reporter Protein Synthesis (Luminescence/Fluorescence/Radioactivity) incubate->quantify analyze Analyze Data (Plot % Inhibition vs. Concentration) quantify->analyze end Determine IC50 analyze->end

Caption: In Vitro Translation Inhibition Assay Workflow.

Logical Relationship

logical_relationship This compound This compound binds_eftu Binds to EF-Tu This compound->binds_eftu conformational_lock Locks EF-Tu in a GTP-like conformation binds_eftu->conformational_lock prevents_release Prevents EF-Tu-GDP release from the ribosome conformational_lock->prevents_release stalls_ribosome Ribosome stalls prevents_release->stalls_ribosome inhibits_synthesis Protein synthesis is inhibited stalls_ribosome->inhibits_synthesis inhibits_growth Bacterial growth is inhibited inhibits_synthesis->inhibits_growth

Caption: Logical Flow of this compound's Inhibitory Action.

References

A Technical Guide to the Antibacterial Spectrum and Mechanism of Action of Kirrothricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kirrothricin (B12776994) is a member of the elfamycin family of antibiotics, which are known inhibitors of bacterial protein synthesis. This technical guide provides a comprehensive overview of the antibacterial activity of this compound, with a focus on its spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation. Due to the limited availability of quantitative data for this compound, this guide incorporates data for the closely related and well-studied compound, kirromycin, as a proxy to delinate the antibacterial profile. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge. This has spurred research into novel classes of antibiotics with unique mechanisms of action. The elfamycin family, to which this compound belongs, represents a promising area of investigation. These antibiotics target the bacterial elongation factor Tu (EF-Tu), a crucial protein in the translation process. This compound, produced by Streptomyces cinnamomeus, and its analogue kirromycin, have been shown to possess potent antibacterial properties.[1] This guide synthesizes the available data on the antibacterial spectrum of this compound and details the experimental protocols for its assessment, providing a foundation for further research and development.

Mechanism of Action

This compound and other elfamycins exert their antibacterial effect by specifically targeting and inhibiting the function of elongation factor Tu (EF-Tu).[2][3][4][5] EF-Tu is a GTP-binding protein that plays a critical role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.

The mechanism of inhibition involves the following key steps:

  • Binding to EF-Tu: this compound binds to the EF-Tu•GTP•aa-tRNA complex.[2][3][4]

  • Inhibition of EF-Tu Release: After the aa-tRNA is delivered to the ribosome and GTP is hydrolyzed to GDP, this compound prevents the conformational change in EF-Tu that is necessary for its release from the ribosome.[2][3][4]

  • Stalling of Translation: The persistent binding of the EF-Tu•GDP•this compound complex to the ribosome blocks the translocation step of protein synthesis, leading to a halt in peptide chain elongation and ultimately, bacterial cell death.[2][3][4]

This unique mechanism of action makes this compound and other elfamycins attractive candidates for development, as there is no cross-resistance with other major classes of antibiotics.

Kirromycin_Mechanism_of_Action cluster_cycle Protein Elongation Cycle cluster_inhibition Inhibition by this compound EF-Tu_GTP EF-Tu•GTP Ternary_Complex EF-Tu•GTP•aa-tRNA EF-Tu_GTP->Ternary_Complex + aa-tRNA aa-tRNA Aminoacyl-tRNA Ribosome Ribosome Ternary_Complex->Ribosome Binds to A-site GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis Codon Recognition EF-Tu_GDP EF-Tu•GDP GTP_Hydrolysis->EF-Tu_GDP Release from Ribosome Stalled_Complex Ribosome•EF-Tu•GDP•this compound (Stalled) GTP_Hydrolysis->Stalled_Complex This compound prevents EF-Tu release EF-Ts EF-Ts EF-Tu_GDP->EF-Ts GDP/GTP Exchange EF-Ts->EF-Tu_GTP This compound This compound This compound->Ternary_Complex Binds to complex

Caption: Signaling pathway of this compound's inhibitory action on bacterial protein synthesis.

Spectrum of Antibacterial Activity

The antibacterial spectrum of this compound and its analogues has been evaluated against a range of bacterial species. Generally, these compounds exhibit potent activity against Gram-positive bacteria and some Gram-negative cocci, while showing limited activity against many Gram-negative bacilli.

Quantitative Data

Comprehensive Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the public domain. The following tables summarize the available qualitative and quantitative activity data for kirromycin, a closely related and more extensively studied elfamycin, to provide an expected spectrum of activity for this compound.

Table 1: Antibacterial Spectrum of Kirromycin against Gram-Positive Bacteria

Bacterial SpeciesActivity/MIC (µg/mL)Reference
Streptococcus spp.Strong activity[1]
Enterococcus spp.Some activity[1]
Staphylococcus aureusNot active[1]

Table 2: Antibacterial Spectrum of Kirromycin against Gram-Negative Bacteria

Bacterial SpeciesActivity/MIC (µg/mL)Reference
Neisseria spp.Strong activity[1]
Haemophilus spp.Strong activity[1]
Escherichia coliKirromycin-resistant strains are ~300 times less sensitive than wild-type.[6]

Note: The data presented is primarily qualitative and derived from sources discussing kirromycin. Specific MIC values for this compound should be determined experimentally.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is crucial for understanding its potential as a therapeutic agent. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The following protocol is a generalized procedure based on established standards.

4.1.1. Materials

  • This compound (or kirromycin) stock solution of known concentration

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Pipettes and sterile tips

4.1.2. Methodology

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate.

    • Typically, a range of concentrations from 128 µg/mL down to 0.06 µg/mL is tested.

    • Ensure that each well contains a final volume of 100 µL of the antibiotic dilution.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (CAMHB with inoculum, no antibiotic) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate with Standardized Bacteria A->C B 2. Prepare Serial Dilutions of this compound in Microtiter Plate B->C D 4. Incubate Plate (35°C, 16-20h) C->D E 5. Visually Inspect for Growth (Turbidity) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound, as a member of the elfamycin class of antibiotics, presents a compelling profile for further investigation. Its unique mechanism of action, targeting the essential bacterial protein EF-Tu, offers a potential solution to the growing problem of antibiotic resistance. While quantitative data on its antibacterial spectrum is still emerging, the available information on the closely related compound, kirromycin, suggests a potent activity against a range of clinically relevant bacteria, particularly Gram-positive organisms and some Gram-negative cocci. The standardized protocols for MIC determination outlined in this guide provide a clear path for researchers to further characterize the antibacterial properties of this compound and evaluate its potential as a future therapeutic agent. Continued research into this and other elfamycins is warranted to fully explore their clinical utility.

References

Decoding Bacterial Defiance: A Technical Guide to Natural Resistance Mechanisms Against Kirrothricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirrothricin (B12776994), a member of the elfamycin family of antibiotics, targets a fundamental process in bacterial survival: protein synthesis. It specifically inhibits the function of Elongation Factor Tu (EF-Tu), a crucial GTPase that delivers aminoacyl-tRNA to the ribosome. By binding to EF-Tu, this compound locks it in a conformation that prevents its release from the ribosome, thereby stalling protein synthesis and leading to bacterial cell death.[1][2] Despite its potent mode of action, bacteria have evolved natural resistance mechanisms to counteract the effects of this compound and related antibiotics. This technical guide provides an in-depth exploration of these resistance strategies, with a focus on the core molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in research and drug development efforts.

Core Resistance Mechanisms

The primary mechanism of natural resistance to this compound is target modification , specifically alterations within the gene encoding EF-Tu (tuf genes). A secondary, less characterized mechanism involves reduced cellular uptake of the antibiotic.

Target Modification: The Insensitive Elongation Factor Tu

The most well-documented mechanism of resistance is the alteration of the EF-Tu protein, rendering it insensitive to this compound. This is particularly evident in the this compound-producing organism itself, Streptomyces cinnamomeus, which possesses a naturally resistant EF-Tu to avoid self-intoxication.[3][4]

Molecular Basis of EF-Tu Resistance:

Resistance-conferring mutations are clustered in the interface of domains 1 and 3 of EF-Tu in its GTP-bound conformation.[5][6][7] Kirromycin (B1673653) is believed to bind to this interface in wild-type EF-Tu, effectively jamming the conformational switch that is necessary for its release from the ribosome after GTP hydrolysis.[5][6][7] Mutations in this region can hinder the binding of this compound or facilitate its release, allowing protein synthesis to continue.[5][6]

In Streptomyces cinnamoneus, the resistance is intrinsic to the EF-Tu sequence.[3] Studies involving site-directed mutagenesis have shown that changing a single amino acid, Threonine at position 378 to the consensus Alanine, renders the protein sensitive to kirromycin.[3] Conversely, various mutations in Escherichia coli EF-Tu have been shown to confer resistance to kirromycin. These include G316D, A375T, A375V, and Q124K.[5][6]

Quantitative Data on this compound Resistance:

The following table summarizes the quantitative effects of EF-Tu mutations on kirromycin (a close analog of this compound) resistance.

Organism/MutantMutationMethod of MeasurementQuantitative EffectReference
E. coli EF-Tu Mutant AaNot specifiedPhe-tRNAPhe binding10-fold increase in dissociation constant for Phe-tRNAPhe[1]
E. coli EF-Tu MutantsG316D, A375T, A375V, Q124KKirromycin binding (K'd)Increasing K'd values for kirromycin binding to EF-Tu-GTP and EF-Tu-GDP in the listed order of mutations.[3]
E. coli EF-Tu MutantNot specifiedPoly(U)-directed poly(Phe) synthesis80 to 700-fold resistance to kirromycin depending on temperature.[8][9]
E. coli EF-Tu MutantNot specifiedKirromycin-induced GTPase activityCorrespondingly higher concentrations of kirromycin required to induce GTPase activity.[8][9]
Reduced Cellular Uptake

Some actinomycetes exhibit natural resistance to kirromycin-type antibiotics due to inefficient uptake of the drugs across the cell envelope.[1][10] This mechanism is less specific than target modification and is characterized by a general decrease in the intracellular concentration of the antibiotic.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton broth or other appropriate growth medium

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control well (bacteria without antibiotic) and a negative control well (medium without bacteria).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for E. coli) for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the antibiotic that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.

Protocol 2: Purification of Elongation Factor Tu (EF-Tu)

Objective: To isolate and purify EF-Tu from bacterial cells for in vitro assays.

Materials:

  • Bacterial cell paste (e.g., E. coli or Streptomyces)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 10% glycerol, protease inhibitors)

  • Lysozyme

  • DNase I

  • Chromatography system with columns (e.g., DEAE-Sephacel, Thiol-Sepharose, or Ni-NTA for His-tagged protein)

  • SDS-PAGE analysis equipment

Procedure (Example for E. coli):

  • Resuspend the cell paste in lysis buffer.

  • Lyse the cells by sonication or with a French press after treatment with lysozyme.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a DEAE-Sephacel column and elute with a salt gradient (e.g., 0.1-0.5 M KCl).

  • Assay fractions for the presence of EF-Tu (e.g., by SDS-PAGE).

  • Pool fractions containing EF-Tu and apply to a Thiol-Sepharose column. This method takes advantage of the reactive cysteine residues in EF-Tu for covalent chromatography.

  • Elute the purified EF-Tu from the Thiol-Sepharose column.

  • Alternatively, for His-tagged EF-Tu, use a Ni-NTA affinity chromatography column for a one-step purification.

  • Analyze the purity of the final EF-Tu preparation by SDS-PAGE.

Protocol 3: In Vitro Poly(U)-directed Polyphenylalanine Synthesis Assay

Objective: To measure the activity of EF-Tu in a cell-free protein synthesis system and assess its sensitivity to this compound.

Materials:

  • Purified ribosomes (70S)

  • Poly(U) mRNA

  • [14C]-Phenylalanyl-tRNAPhe

  • Purified EF-Tu and EF-G

  • GTP

  • Reaction buffer (e.g., Tris-HCl buffer with MgCl2, NH4Cl, and DTT)

  • This compound

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Set up reaction mixtures containing ribosomes, poly(U), GTP, and reaction buffer.

  • Add purified EF-Tu and EF-G to the reaction mixtures.

  • For inhibition assays, pre-incubate the EF-Tu with varying concentrations of this compound.

  • Initiate the reaction by adding [14C]-Phe-tRNAPhe.

  • Incubate the reaction at 30°C for a set time (e.g., 30 minutes).

  • Stop the reaction by adding cold 5% TCA to precipitate the synthesized [14C]-polyphenylalanine.

  • Collect the precipitate on glass fiber filters by vacuum filtration.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the amount of polyphenylalanine synthesized and determine the inhibitory effect of this compound.

Protocol 4: EF-Tu GTPase Activity Assay

Objective: To measure the rate of GTP hydrolysis by EF-Tu and its stimulation or inhibition by this compound.

Materials:

  • Purified EF-Tu

  • [γ-32P]GTP

  • Reaction buffer (as in Protocol 3)

  • This compound

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • Phosphorimager or autoradiography film

Procedure:

  • Set up reaction mixtures containing purified EF-Tu in reaction buffer.

  • For kirromycin-induced GTPase activity, add this compound to the reaction.

  • Initiate the reaction by adding [γ-32P]GTP.

  • Incubate at 37°C and take aliquots at different time points.

  • Stop the reaction in the aliquots by adding formic acid.

  • Spot the samples onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system to separate [γ-32P]GTP from the released [32P]inorganic phosphate (B84403) (Pi).

  • Dry the plate and visualize the separated spots using a phosphorimager or autoradiography.

  • Quantify the amount of [32P]Pi produced to determine the rate of GTP hydrolysis.

Protocol 5: Site-Directed Mutagenesis of tuf Genes

Objective: To introduce specific mutations into the tuf gene to study their effect on this compound resistance.

Materials:

  • Plasmid DNA containing the wild-type tuf gene

  • Mutagenic oligonucleotide primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., Pfu or Q5)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid.

  • Perform a PCR reaction using the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.

  • Following PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Select for transformed cells (e.g., on antibiotic-containing plates if the plasmid carries a resistance marker).

  • Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

  • Express the mutant EF-Tu protein and characterize its properties using the assays described above.

Visualizations

Signaling Pathway: this compound's Mode of Action and Resistance

Kirrothricin_Action_Resistance cluster_protein_synthesis Protein Synthesis Elongation Cycle cluster_inhibition This compound Inhibition cluster_resistance Resistance Mechanism EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary Complex Ribosome Ribosome Ternary Complex->Ribosome delivers aa-tRNA GTP Hydrolysis GTP Hydrolysis Ribosome->GTP Hydrolysis triggers Peptide Bond Formation Peptide Bond Formation Ribosome->Peptide Bond Formation EF-Tu-GDP EF-Tu-GDP GTP Hydrolysis->EF-Tu-GDP releases Stalled Complex Ribosome-EF-Tu-GDP-Kirrothricin GTP Hydrolysis->Stalled Complex stalls EF-Tu release EF-Tu-GDP->EF-Tu-GTP recycled This compound This compound This compound->EF-Tu-GTP binds to Mutant EF-Tu Mutant EF-Tu (e.g., A375T) This compound->Mutant EF-Tu poor binding Reduced Binding Reduced this compound Binding Mutant EF-Tu->Reduced Binding Reduced Binding->Peptide Bond Formation allows continuation Resistance_Workflow cluster_mutagenesis 1. Mutagenesis cluster_expression 2. Protein Expression and Purification cluster_assays 3. Functional Characterization Start Wild-type tuf gene in plasmid Primers Design mutagenic primers Start->Primers PCR Site-directed mutagenesis PCR Start->PCR Primers->PCR DpnI DpnI digestion of parental plasmid PCR->DpnI Transformation Transformation into E. coli DpnI->Transformation Sequencing Sequence verification of mutation Transformation->Sequencing MIC MIC determination of mutant strain Transformation->MIC Expression Express mutant EF-Tu protein Sequencing->Expression Purification Purify mutant EF-Tu Expression->Purification PolyPhe Poly(Phe) synthesis assay Purification->PolyPhe GTPase GTPase activity assay Purification->GTPase Analysis Compare with wild-type MIC->Analysis PolyPhe->Analysis GTPase->Analysis

References

Kirrothricin: A Technical Guide to its Biological Function and Ecological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kirrothricin is a member of the elfamycin class of antibiotics, a group of natural products known for their potent inhibition of bacterial protein synthesis. Produced by the soil bacterium Streptomyces cinnamoneus, this compound and its close analog, Kirromycin, exert their antibacterial effect by targeting the elongation factor Tu (EF-Tu), a crucial protein in the translation process. This technical guide provides an in-depth overview of the biological function, mechanism of action, and ecological significance of this compound. Due to the limited availability of specific data for this compound, this document leverages the more extensively studied Kirromycin as a proxy to elucidate its core characteristics, quantitative data, and experimental methodologies. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic discovery and development.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel antibiotic scaffolds and mechanisms of action. The elfamycin family of antibiotics, including this compound, represents a promising area of research due to their unique target and potent activity against certain bacteria. This compound is structurally and functionally related to Kirromycin, the most well-characterized member of this class. Both compounds are polyketides produced by Streptomyces species, known prolific producers of secondary metabolites.[1] This guide will delve into the intricate details of this compound's biological activity, its role in its natural environment, and the experimental approaches used to study it.

Biological Function and Mechanism of Action

The primary biological function of this compound is the inhibition of bacterial protein synthesis.[2] Unlike many antibiotics that target the ribosome directly, this compound acts on the elongation factor Tu (EF-Tu). EF-Tu is a GTPase that plays a critical role in delivering aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of translation.

The mechanism of action of this compound can be summarized in the following steps:

  • Binding to EF-Tu: this compound binds to the EF-Tu•GTP•aminoacyl-tRNA complex.

  • Stabilization of the Complex: This binding event stabilizes the complex, even after GTP hydrolysis to GDP.

  • Inhibition of EF-Tu Release: Consequently, the EF-Tu•GDP complex remains bound to the ribosome, stalling the translation process.

  • Cessation of Protein Synthesis: The blockage of the A-site prevents the accommodation of new aminoacyl-tRNAs, leading to the cessation of polypeptide chain elongation and ultimately, bacterial cell death.

This unique mechanism of action makes this compound and other elfamycins a subject of interest for overcoming existing antibiotic resistance mechanisms that often target ribosomal components.

Signaling Pathway Diagram

This compound Mechanism of Action Figure 1: Mechanism of Action of this compound on Bacterial Protein Synthesis EF-Tu_GTP EF-Tu•GTP Ternary_Complex EF-Tu•GTP•aa-tRNA EF-Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Binding_to_A_site Binding to A-site Ternary_Complex->Binding_to_A_site Ribosome 70S Ribosome Ribosome->Binding_to_A_site GTP_Hydrolysis GTP Hydrolysis Binding_to_A_site->GTP_Hydrolysis Stalled_Complex Stalled Ribosome Complex (EF-Tu•GDP locked on ribosome) Binding_to_A_site->Stalled_Complex EF-Tu_GDP EF-Tu•GDP GTP_Hydrolysis->EF-Tu_GDP EF-Tu_GDP->EF-Tu_GTP GDP/GTP Exchange This compound This compound This compound->Stalled_Complex Protein_Synthesis_Inhibition Protein Synthesis Inhibition Stalled_Complex->Protein_Synthesis_Inhibition

Caption: this compound's inhibitory effect on bacterial protein synthesis.

Ecological Role

This compound is a secondary metabolite produced by Streptomyces cinnamoneus, a common soil-dwelling bacterium.[1] The ecological role of this compound, like many other antibiotics produced by soil microbes, is primarily thought to be involved in chemical warfare and competition for resources.[3]

  • Competitive Advantage: In the complex and competitive soil microbiome, the production of antibiotics like this compound provides S. cinnamoneus with a significant advantage by inhibiting the growth of competing bacteria, thereby securing access to limited nutrients and space.

  • Niche Protection: By creating a zone of inhibition around itself, S. cinnamoneus can protect its niche from invasion by other microorganisms.

  • Signaling Molecule: At sub-inhibitory concentrations, it is hypothesized that antibiotics may also function as signaling molecules, influencing gene expression and behavior of other microbes in the community.

The biosynthesis of this compound is encoded by a dedicated gene cluster, and its expression is likely tightly regulated in response to environmental cues, such as nutrient availability and the presence of competing organisms.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for the closely related antibiotic, Kirromycin, against various bacterial strains. These values provide an indication of the potential antimicrobial spectrum and potency of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Kirromycin against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureus->100
Bacillus subtilis-0.1
Micrococcus luteus-0.05

Table 2: Minimum Inhibitory Concentration (MIC) of Kirromycin against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliWild-type>100
Escherichia coliPermeability mutant1
Salmonella typhimuriumPermeability mutant5
Proteus vulgaris-1

Note: The high MIC values against wild-type Gram-negative bacteria are often attributed to poor penetration of the outer membrane.

Table 3: IC50 Value for In Vitro Protein Synthesis Inhibition

Assay SystemIC50
E. coli cell-free translation~1 µM

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound. These protocols are based on established methods for the isolation and characterization of similar natural products from Streptomyces.

Isolation and Purification of this compound from Streptomyces cinnamoneus

This protocol describes the extraction and purification of this compound from a culture of S. cinnamoneus.

Materials:

  • Streptomyces cinnamoneus culture

  • Production medium (e.g., soybean meal-mannitol broth)

  • Ethyl acetate

  • Methanol (B129727)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Fermentation: Inoculate the production medium with a seed culture of S. cinnamoneus and incubate for 5-7 days at 28°C with shaking.

  • Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the mycelium and the supernatant separately with ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply it to a silica gel column. Elute with a gradient of chloroform (B151607) and methanol. Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of the target compound.

  • Sephadex LH-20 Chromatography: Pool the active fractions and apply them to a Sephadex LH-20 column equilibrated with methanol. Elute with methanol to remove smaller impurities.

  • Preparative HPLC: Further purify the active fractions using a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

  • Characterization: Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a panel of bacteria.

Materials:

  • This compound stock solution of known concentration

  • Bacterial strains to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strains overnight in CAMHB. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow Diagram

MIC_Determination_Workflow Figure 2: Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of this compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Read Results (Visual or OD600) Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the inhibition of protein synthesis by this compound.

Materials:

  • E. coli S30 cell-free extract system

  • This compound at various concentrations

  • Luciferase reporter plasmid

  • Amino acid mixture

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Assay Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, and the reporter plasmid.

  • Addition of Inhibitor: Add this compound at a range of final concentrations to the reaction tubes. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation to occur.

  • Luciferase Assay: Add the luciferase assay reagent to each tube and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of protein synthesis.

Biosynthesis

This compound, as a polyketide, is synthesized by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). The biosynthetic gene cluster for Kirromycin has been identified and characterized, providing insights into the biosynthesis of this compound.[4] The cluster contains genes encoding the PKS modules, tailoring enzymes (e.g., for hydroxylation and methylation), and regulatory proteins. The biosynthesis involves the sequential condensation of small carboxylic acid units to build the polyketide backbone, which is then modified to yield the final bioactive molecule.

Biosynthesis Logical Relationship Diagram

Kirrothricin_Biosynthesis_Logic Figure 3: Logical Flow of this compound Biosynthesis Precursor_Supply Precursor Supply (e.g., Malonyl-CoA, Methylmalonyl-CoA) PKS_Assembly_Line Polyketide Synthase (PKS) Assembly Line Precursor_Supply->PKS_Assembly_Line Polyketide_Backbone Polyketide Backbone PKS_Assembly_Line->Polyketide_Backbone Tailoring_Enzymes Tailoring Enzymes (Hydroxylases, Methyltransferases, etc.) Polyketide_Backbone->Tailoring_Enzymes Kirrothricin_Molecule This compound Tailoring_Enzymes->Kirrothricin_Molecule Regulation Regulatory Genes Regulation->PKS_Assembly_Line Controls Expression

Caption: The logical progression from precursors to the final this compound molecule.

Conclusion

This compound, a member of the elfamycin class of antibiotics, presents a compelling case for further investigation in the era of growing antibiotic resistance. Its unique mechanism of action, targeting the essential elongation factor Tu, offers a potential avenue to circumvent existing resistance mechanisms. While specific data on this compound remains limited, the extensive research on its close analog, Kirromycin, provides a strong foundation for understanding its biological function, ecological significance, and potential as a therapeutic agent. This technical guide has synthesized the available information to provide a comprehensive resource for researchers and drug development professionals, outlining the key characteristics and experimental methodologies associated with this promising class of antibiotics. Further research into the specific properties of this compound and other elfamycins is warranted to fully explore their therapeutic potential.

References

An In-Depth Technical Guide to the Kirrothricin Gene Cluster: Analysis and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kirrothricin (B12776994) biosynthetic gene cluster from Streptomyces collinus Tü 365, detailing its genetic organization, the functional analysis of key genes through targeted mutagenesis, and the current understanding of its regulatory mechanisms. This document synthesizes available research to offer a centralized resource for professionals engaged in antibiotic research and development.

Introduction to this compound

This compound, also known as kirromycin (B1673653), is a polyketide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] Produced by the soil bacterium Streptomyces collinus Tü 365, its complex structure and mode of action have made it a subject of significant scientific interest for potential therapeutic applications. The biosynthesis of this intricate molecule is orchestrated by a large and complex biosynthetic gene cluster (BGC).

Genetic Organization of the this compound Biosynthetic Gene Cluster

The this compound BGC in Streptomyces collinus Tü 365 spans approximately 82 kilobases (kb) and contains at least 26 distinct open reading frames (ORFs).[2] The cluster is responsible for the complete synthesis of the this compound backbone, its subsequent modifications, and its regulation. The core of the BGC is a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.

The genes within the cluster can be categorized based on their putative functions:

  • Core Biosynthesis: These genes are directly involved in the assembly of the polyketide and non-ribosomal peptide backbone. This includes a series of large, modular PKS genes (kirAI to kirAVI) and an NRPS gene (kirB).[1]

  • Tailoring Enzymes: A suite of enzymes modifies the initial backbone to produce the final bioactive molecule. These include methyltransferases, hydroxylases, and dehydrogenases.

  • Precursor Supply: Genes in this category are responsible for the synthesis and provision of the building blocks required for this compound biosynthesis.

  • Regulation: A set of regulatory genes controls the expression of the entire gene cluster, ensuring that this compound production is tightly controlled.

  • Transport: Efflux pumps and other transport-related proteins are encoded within the cluster to export the antibiotic out of the cell and potentially confer self-resistance.

Below is a graphical representation of the this compound gene cluster organization.

Kirrothricin_Gene_Cluster cluster_kir This compound Biosynthetic Gene Cluster (~82 kb) kirP kirP (PPTase) kirHI kirHI kirOI kirOI (Hydroxylase) kirD kirD (Decarboxylase) kirM kirM (Methyltransferase) kirHII kirHII kirHIII kirHIII kirTI kirTI (Transporter) kirTII kirTII (Transporter) kirRI kirRI (Regulator) kirRII kirRII (Regulator) kirOII kirOII (Hydroxylase) kirHIV kirHIV kirHV kirHV kirN kirN (Reductase/ Carboxylase) kirHVI kirHVI (Dehydrogenase) kirE kirE kirA kirAI-AVI (PKS) kirB kirB (NRPS) kirCI kirCI (Acyltransferase) kirCII kirCII (Acyltransferase)

Figure 1. Organization of the this compound biosynthetic gene cluster.

Functional Analysis of this compound Biosynthesis Genes

Targeted gene inactivation studies have been instrumental in elucidating the function of several genes within the this compound BGC. These experiments involve the creation of mutant strains with specific gene deletions, followed by the analysis of their metabolic profiles compared to the wild-type strain.

Quantitative Analysis of this compound and its Derivatives in Mutant Strains

While several studies have qualitatively described the impact of gene knockouts, precise production titers are not consistently reported in the available literature. The following table summarizes the observed effects of gene deletions on the production of this compound and the formation of novel derivatives.

Gene InactivatedPutative FunctionEffect on ProductionMajor Derivative(s) ProducedReference
kirMMethyltransferaseAbolished this compound production1-N-demethyl-kirrothricin[3]
kirHVIDehydrogenaseAbolished this compound production5,6-dehydro-kirrothricin[3]
kirOIHydroxylaseAbolished this compound production16-deoxy-kirrothricin[3]
kirOIIHydroxylaseAbolished this compound production30-hydroxy-5,6-dehydro-1-N-demethyl-16-deoxy-kirrothricin[3]
kirNPutative crotonyl-CoA reductase/carboxylaseSignificantly decreased this compound productionThis compound[3]

Note: Quantitative production data (e.g., mg/L) for the wild-type and mutant strains are not consistently available in the reviewed literature.

Regulation of the this compound Gene Cluster

The biosynthesis of antibiotics in Streptomyces is a tightly regulated process, often involving complex signaling cascades that respond to nutritional and environmental cues. The this compound BGC contains two putative regulatory genes, kirRI and kirRII, which are predicted to form a two-component regulatory system.

The KirRI/KirRII Two-Component System

Two-component systems are a common mechanism for signal transduction in bacteria. They typically consist of a sensor histidine kinase, which autophosphorylates in response to an environmental stimulus, and a response regulator, which is then phosphorylated by the sensor kinase. The phosphorylated response regulator, in turn, binds to DNA to either activate or repress the transcription of target genes.

In the context of the this compound gene cluster, it is hypothesized that KirRI acts as the sensor kinase and KirRII as the response regulator. The specific signals that activate this system and the precise genes within the cluster that are under its control are yet to be experimentally determined.

The diagram below illustrates the proposed regulatory mechanism involving the KirRI/KirRII system.

Kirrothricin_Regulation cluster_env Environmental/Cellular Signals cluster_reg Two-Component System cluster_biosynthesis This compound Biosynthesis Genes Nutrient Limitation Nutrient Limitation Growth Phase Growth Phase Other Signals Other Signals KirRI KirRI (Sensor Kinase) Other Signals->KirRI ? KirRI_P KirRI-P KirRI->KirRI_P Autophosphorylation KirRII KirRII (Response Regulator) KirRII_P KirRII-P KirRI_P->KirRII Phosphotransfer Biosynthesis_Genes kirA, kirB, kirC, etc. KirRII_P->Biosynthesis_Genes Transcriptional Regulation (Activation/Repression) Experimental_Workflow Start Start: Identify Target Gene Cosmid_Library Cosmid Library of S. collinus gDNA Start->Cosmid_Library PCR_Targeting PCR-Targeting Mutagenesis (e.g., REDIRECT) Cosmid_Library->PCR_Targeting Conjugation Intergeneric Conjugation into S. collinus PCR_Targeting->Conjugation Mutant_Screening Screening for Double Crossover Mutants Conjugation->Mutant_Screening Fermentation Fermentation of Wild-Type and Mutant Strains Mutant_Screening->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Structure_Elucidation Structure Elucidation of New Compounds (NMR) Analysis->Structure_Elucidation End End: Functional Assignment of Gene Structure_Elucidation->End

References

Methodological & Application

Application Notes and Protocols for Kirrothricin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirrothricin is a polyketide antibiotic produced by the bacterium Streptomyces cinnamoneus. It exhibits antibacterial activity by inhibiting bacterial protein synthesis. These application notes provide a detailed, generalized protocol for the extraction and purification of this compound from a Streptomyces culture broth. The methodologies presented are based on established techniques for the isolation of secondary metabolites from actinomycetes and can be adapted and optimized for specific laboratory conditions and research goals.

Principle

The protocol for this compound isolation follows a multi-step process beginning with the fermentation of a high-yield Streptomyces strain. After the fermentation period, the mycelial biomass is separated from the culture broth, which contains the secreted this compound. The antibiotic is then extracted from the clarified broth using liquid-liquid extraction with a suitable organic solvent. The crude extract is subsequently concentrated and subjected to chromatographic techniques to achieve high-purity this compound suitable for analytical and biological assays.

Phase 1: Fermentation of Streptomyces cinnamoneus

This initial phase is critical for maximizing the production of this compound. Optimal growth conditions, including media composition, pH, temperature, and aeration, are essential for high yields.

Experimental Protocol: Seed and Production Culture
  • Seed Culture Preparation:

    • Inoculate a 250 mL baffled Erlenmeyer flask containing 100 mL of a suitable seed medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract Broth) with spores or mycelial fragments of Streptomyces cinnamoneus from a fresh agar (B569324) plate.

    • Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm.

  • Production Culture:

    • Transfer the seed culture to a larger volume of production medium (e.g., Starch Casein Broth or Glucose-Soybean Meal Broth) at a 5-10% (v/v) inoculation rate.

    • Incubate the production culture for 5-10 days under the same temperature and agitation conditions. Production of secondary metabolites like this compound is often optimal during the stationary phase of growth.

Phase 2: Extraction of Crude this compound

This phase focuses on the recovery of the crude antibiotic from the fermentation broth.

Experimental Protocol: Harvesting and Extraction
  • Harvesting: After the incubation period, harvest the culture broth.

  • Separation of Mycelia: Separate the mycelial biomass from the culture supernatant by centrifugation at 5,000-10,000 x g for 15-20 minutes. The supernatant contains the dissolved this compound.

  • Solvent Extraction:

    • Transfer the cell-free supernatant to a separating funnel.

    • Add an equal volume of an immiscible organic solvent, such as ethyl acetate (B1210297).

    • Shake the mixture vigorously for 10-20 minutes to partition the this compound into the organic phase.

    • Allow the layers to separate completely. The upper organic phase, containing the antibiotic, may be colored.

    • Carefully collect the ethyl acetate layer.

    • Repeat the extraction process on the aqueous layer at least two more times to maximize the yield.

  • Concentration:

    • Pool the collected organic fractions.

    • Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting residue is the crude this compound extract.

Phase 3: Purification of this compound

For most applications, the crude extract requires further purification to isolate this compound from other co-extracted metabolites.

Experimental Protocol: Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography:

    • This is an effective primary purification step.

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by mixtures of ethyl acetate and methanol).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification to obtain high-purity this compound, pool the active fractions from the silica column, concentrate them, and subject them to preparative HPLC.

    • A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol (B129727) in water.

    • Monitor the elution profile with a UV detector at an appropriate wavelength for this compound.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

Data Presentation

Table 1: Summary of a Representative this compound Purification Scheme (Hypothetical Data)

Purification StepTotal Solids (mg)This compound (mg)Purity (%)Yield (%)
Crude Extract1000505100
Silica Gel Chromatography1504026.780
Preparative HPLC302893.356

Visualizations

Extraction_and_Purification_Workflow cluster_fermentation Phase 1: Fermentation cluster_extraction Phase 2: Crude Extraction cluster_purification Phase 3: Purification cluster_final_product Final Product Fermentation Streptomyces cinnamoneus Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth SolventExtraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->SolventExtraction Supernatant Concentration Rotary Evaporation SolventExtraction->Concentration Organic Phase SilicaChromatography Silica Gel Column Chromatography Concentration->SilicaChromatography Crude Extract HPLC Preparative HPLC SilicaChromatography->HPLC Semi-pure Fractions Purethis compound Pure this compound HPLC->Purethis compound Purified Fractions

Caption: Workflow for this compound Extraction and Purification.

Application Notes: High-Performance Liquid Chromatography (HPLC) for the Purification of Kirrothricin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kirrothricin is a polyether antibiotic known for its antimicrobial properties. As with many natural products, achieving high purity is essential for detailed biological evaluation and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex mixtures.[1][2] Due to the lack of a strong native chromophore, the analysis and purification of this compound, similar to other polyether antibiotics, can be effectively achieved using reversed-phase HPLC coupled with post-column derivatization for UV-Vis detection.[3][4][5] This document provides a detailed protocol for the analytical and preparative HPLC purification of this compound, adapted from established methods for similar polyether antibiotics.

Principle of the Method

The purification strategy employs reversed-phase chromatography, which separates molecules based on their hydrophobicity. A C18 column is used as the stationary phase, and a mobile phase consisting of a methanol (B129727) and acidified water mixture allows for the elution of this compound. For detection, a post-column derivatization reaction is utilized. After separation on the column, the eluent is mixed with a vanillin (B372448) reagent in an acidic environment and heated. This reaction, known as the Komarowsky reaction, produces a colored derivative that can be detected by a UV-Vis spectrophotometer.[5] The method can be scaled from an analytical level for purity assessment to a preparative level for isolating larger quantities of the compound.[2][6]

Experimental Protocols

1. Sample Preparation and Extraction

A robust extraction method is critical for obtaining a sample suitable for HPLC analysis from a fermentation broth or other biological matrix.

  • Maceration & Sonication: The source material (e.g., microbial biomass) should be macerated with a suitable solvent mixture, such as 90% methanol in water, to extract the polyether antibiotics.[3][4] Sonication can be employed to improve the extraction efficiency.

  • Filtration: The resulting extract is filtered to remove solid debris.

  • Solvent Removal: The organic solvent (methanol) is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Lyophilization: The remaining aqueous fraction is lyophilized to yield a dry, crude extract.

  • Reconstitution: For HPLC analysis, a precise amount of the dried extract is dissolved in the initial mobile phase composition and filtered through a 0.45 µm filter to remove any particulate matter.[7]

2. Analytical HPLC for Purity Assessment

This protocol is designed to determine the purity of the this compound sample and to optimize the separation conditions before scaling up to preparative HPLC.

  • System Preparation: Set up the HPLC system with the specified mobile phases. Ensure the system is thoroughly purged.

  • Column Installation: Install an analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3][4]

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 90% Methanol, 10% of 5% Acetic Acid in water) at a flow rate of 0.7 mL/min until a stable baseline is achieved.[3][4]

  • Injection: Inject 20 µL of the prepared sample.[4]

  • Elution: Perform an isocratic elution with the mobile phase.

  • Post-Column Derivatization:

    • The column eluent is mixed with the derivatization reagent (e.g., vanillin in a sulfuric acid/methanol mixture).[4][5]

    • The mixture is passed through a reaction coil heated to approximately 90°C to facilitate the color-forming reaction.[3][4]

  • Detection: Monitor the absorbance at a wavelength of 520-570 nm.[4][5]

3. Preparative HPLC for this compound Purification

The objective of preparative HPLC is to isolate a larger quantity of pure this compound for subsequent research. The conditions established at the analytical scale are adapted for this purpose.

  • System and Column Preparation: Set up the HPLC system with a preparative C18 column (e.g., 20-50 mm ID) and fresh, filtered mobile phases.

  • Equilibration: Equilibrate the column with the starting mobile phase conditions at a proportionally higher flow rate suitable for the column dimensions, until the baseline is stable.

  • Sample Loading: Dissolve the crude extract in a minimal volume of the initial mobile phase. Inject the sample onto the column.

  • Gradient Elution: A shallow gradient may be employed to enhance separation if co-eluting impurities are present.

  • Fraction Collection: Collect fractions based on the retention time of the this compound peak identified during the analytical run.

  • Purity Analysis: Assess the purity of the collected fractions using the analytical HPLC protocol.

  • Pooling and Recovery: Combine the fractions containing this compound of the desired purity. The solvent can then be removed under reduced pressure, and the sample lyophilized to obtain the purified compound.

Data Presentation

The following table summarizes typical parameters and expected performance for the HPLC purification of polyether antibiotics, which can be used as a benchmark for this compound purification.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase 90% Methanol, 10% of 5% Acetic Acid in water (Isocratic)90% Methanol, 10% of 5% Acetic Acid in water (Isocratic or shallow gradient)
Flow Rate 0.7 mL/min20 mL/min (example, scalable)
Column Temperature 40 °C40 °C
Injection Volume 20 µL1-5 mL (dependent on concentration)
Detection Wavelength 520-570 nm (Post-Column Derivatization)520-570 nm (Post-Column Derivatization)
Post-Column Reagent Vanillin in Sulfuric Acid/MethanolVanillin in Sulfuric Acid/Methanol
Reactor Temperature 90 °C90 °C
Expected Purity >95%>98%
Expected Recovery N/A85-95%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the purification of this compound.

G cluster_extraction Sample Preparation & Extraction cluster_hplc HPLC Purification Workflow FermentationBroth Fermentation Broth Maceration Maceration with 90% Methanol/Water FermentationBroth->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization CrudeExtract Crude this compound Extract Lyophilization->CrudeExtract Reconstitution Reconstitute in Mobile Phase & Filter CrudeExtract->Reconstitution AnalyticalHPLC Analytical HPLC (Purity Check & Method Dev.) Reconstitution->AnalyticalHPLC PreparativeHPLC Preparative HPLC (Scale-up Purification) Reconstitution->PreparativeHPLC Load Sample AnalyticalHPLC->PreparativeHPLC Scale-up Method FractionCollection Fraction Collection PreparativeHPLC->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling FinalPurification Solvent Removal & Lyophilization Pooling->FinalPurification Purethis compound Pure this compound (>98%) FinalPurification->Purethis compound

Caption: Workflow for this compound Extraction and HPLC Purification.

G cluster_hplc_system HPLC System with Post-Column Derivatization MobilePhase Mobile Phase (Methanol/Acidified Water) Pump HPLC Pump MobilePhase->Pump Injector Injector Pump->Injector Column C18 Column (40°C) Injector->Column MixingTee Mixing Tee Column->MixingTee ReactionCoil Reaction Coil (90°C) MixingTee->ReactionCoil ReagentPump Reagent Pump ReagentPump->MixingTee DerivReagent Derivatization Reagent (Vanillin) DerivReagent->ReagentPump Detector UV-Vis Detector (520-570 nm) ReactionCoil->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical Diagram of the Post-Column Derivatization HPLC System.

References

Mass Spectrometry Analysis of Kirrothricin and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirrothricin (B12776994) is a member of the elfamycin family of antibiotics, which are known for their potent activity against various bacterial pathogens.[1] Structurally related to the more extensively studied kirromycin (B1673653), this compound and its analogs act by inhibiting bacterial protein synthesis.[1] Their specific target is the elongation factor Tu (EF-Tu), a crucial protein in the bacterial translation machinery.[2][3][4][5] By binding to EF-Tu, these antibiotics lock it in a conformation that prevents the release of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.[2][4][5] The unique mechanism of action and complex structure of this compound and its analogs make them interesting candidates for further drug development and antimicrobial research.

Mass spectrometry is an indispensable tool for the analysis of natural products like this compound.[6][7] It provides high sensitivity and specificity for the detection, characterization, and quantification of these complex molecules.[8] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for analyzing polyketides like this compound, enabling their separation from complex mixtures and detailed structural elucidation through tandem mass spectrometry (MS/MS).[1][9]

These application notes provide a comprehensive guide to the mass spectrometry analysis of this compound and its analogs, including detailed experimental protocols and data presentation guidelines to support research and development in this area.

Application Notes

General Considerations for Mass Spectrometry Analysis

The analysis of this compound and its analogs by mass spectrometry, particularly LC-MS, requires careful consideration of their physicochemical properties. Being complex polyketides, they are amenable to soft ionization techniques like Electrospray Ionization (ESI).[1][7] Both positive and negative ion modes can be explored, though negative mode ESI has been shown to be effective for related compounds like kirromycin.[2] High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and molecular formula assignment, which is a key step in the identification of these natural products and their derivatives.[8]

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for the structural characterization of this compound and its analogs. The fragmentation patterns provide valuable information about the different structural motifs within the molecule. For the closely related kirromycin, fragmentation often occurs at specific sites, leading to characteristic product ions. Understanding these fragmentation pathways is vital for identifying known analogs and characterizing novel derivatives.

Quantitative Analysis

For quantitative studies, such as determining the concentration of this compound in fermentation broths or biological samples, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the method of choice.[3][10] This technique offers excellent sensitivity and selectivity. The development of a robust quantitative method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometer parameters. The use of stable isotope-labeled internal standards is recommended for the most accurate and precise quantification.[10]

Quantitative Data Summary

CompoundPrecursor Ion (m/z)AdductIonization ModeObserved Mass (Da)Reference
Kirromycin795.4110[M-H]⁻Negative ESI796.4188[2]
Kirromycin779.3Not SpecifiedNot SpecifiedNot Specified[11]

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture

This protocol describes the extraction of this compound and its analogs from a liquid culture of a producing microorganism, such as Streptomyces cinnamoneus.[1]

Materials:

  • Bacterial culture broth

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (LC-MS grade)

  • 0.22 µm syringe filters

Procedure:

  • Centrifuge the bacterial culture to separate the mycelium from the supernatant.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a known volume of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and its Analogs

This protocol provides a general framework for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an ESI source

LC Method:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: ESI Negative (and/or Positive)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Full Scan MS Range: m/z 100-1000

  • Data-Dependent MS/MS: Acquire MS/MS spectra for the top 3-5 most intense ions from the full scan.

  • Collision Energy: Ramped (e.g., 20-40 eV) to obtain informative fragment spectra.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Culture Bacterial Culture Extraction Solvent Extraction Culture->Extraction Centrifugation Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Filtration Concentration->Filtration LC LC Separation Filtration->LC MS1 Full Scan MS LC->MS1 MS2 Tandem MS (MS/MS) MS1->MS2 Data-Dependent Acquisition Quantification Quantification MS1->Quantification Identification Compound Identification MS2->Identification

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Mechanism_of_Action cluster_translation Bacterial Protein Synthesis EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Binding to A-site EF_Tu_GDP EF-Tu-GDP Ribosome->EF_Tu_GDP GTP Hydrolysis & Peptide Bond Formation EF_Tu_GDP->EF_Tu_GTP Recycling by EF-Ts Blocked_Complex EF-Tu-GDP-Kirrothricin (Stalled on Ribosome) EF_Tu_GDP->Blocked_Complex This compound This compound This compound->EF_Tu_GDP Blocked_Complex->Ribosome Inhibits EF-Tu release

Caption: Mechanism of action of this compound on bacterial elongation factor Tu (EF-Tu).

References

Application Notes and Protocols for the Structure Elucidation of Kirrothricin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the elucidation of the chemical structure of Kirrothricin, a polyketide antibiotic, utilizing modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined below are based on established methodologies for natural product structure determination and are supplemented with data from the closely related compound, kirromycin (B1673653), due to the limited availability of specific public data for this compound.

Introduction

This compound belongs to the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). Its complex structure, featuring a polyene chain, a substituted tetrahydropyran (B127337) ring, and a terminal carboxylic acid, necessitates a multi-dimensional NMR approach for complete structural assignment. This document details the requisite NMR experiments, sample preparation, and data analysis workflows.

Experimental Protocols

The following protocols are designed to acquire a comprehensive set of NMR data for the unambiguous structure elucidation of this compound.

Sample Preparation

A pure sample of this compound (typically 1-5 mg) is dissolved in 0.5-0.6 mL of a deuterated solvent. Acetone-d₆ is a suitable choice as it provides good solubility and its residual signals do not significantly overlap with key resonances of the analyte. For specific experiments or to resolve overlapping signals, other solvents like methanol-d₄ or chloroform-d (B32938) may be used. The solution should be transferred to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution. Standard Bruker or Jeol pulse programs can be utilized.

2.2.1. One-Dimensional (1D) NMR Spectroscopy

  • ¹H NMR (Proton): This is the foundational experiment. A standard 'zg30' pulse sequence can be used. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR (Carbon-13): A proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments. A 'zgpg30' pulse sequence with proton decoupling is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are crucial for differentiating between CH, CH₂, and CH₃ groups. These spectra distinguish carbon multiplicities, which is vital for assigning the carbon skeleton.

2.2.2. Two-Dimensional (2D) NMR Spectroscopy

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. A standard 'cosygpqf' pulse sequence is used. The spectral width in both dimensions should cover the entire proton chemical shift range.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). An 'hsqcedetgpsisp2.3' pulse sequence can be used, which also provides editing to distinguish CH/CH₃ from CH₂ signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for elucidating the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. A 'hmbcgplpndqf' pulse sequence is recommended. The long-range coupling constant (J) is typically optimized for 8 Hz to observe both two- and three-bond correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close in proximity (< 5 Å), which is critical for determining the relative stereochemistry of the molecule. A 'noesygpph' pulse sequence with a mixing time of 500-800 ms (B15284909) is appropriate for a molecule of this size.

Data Presentation: NMR Data of Kirromycin (as a proxy for this compound)

The following tables summarize the ¹H and ¹³C NMR chemical shifts for kirromycin in acetone-d₆, as reported by Barber et al. (1989). This compound is expected to have a very similar NMR profile, with minor differences attributable to the absence of a methyl group.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) of Kirromycin in Acetone-d₆.

Positionδ (ppm)MultiplicityJ (Hz)
27.33d11.5
36.45t11.5
46.75t11.5
56.45t11.5
67.05d11.5
86.20d15.0
97.25dd15.0, 10.0
106.55t10.0
116.30m
122.50m
134.05m
141.70m
152.05m
165.75m
175.60m
18-CH₃1.80s
193.55m
20-CH₃0.95d7.0
213.30m
221.45m
22-CH₃0.85d7.0
244.20d9.0
253.70m
263.60m
27-CH₃1.25s
27-CH₃1.30s
293.40m
303.80m
314.50d6.0
32-CH₃1.15d6.5
332.30m
34-CH₂1.55m
35-CH₃0.90t7.5
378.25d8.0
386.40d8.0
40-CH₃2.10s
413.95s
NH8.50t5.5

Table 2: ¹³C NMR Chemical Shifts (δ) of Kirromycin in Acetone-d₆.

Positionδ (ppm)Positionδ (ppm)
1168.02180.5
2125.52241.0
3132.022-CH₃10.5
4129.023172.5
5134.52474.0
6145.02578.0
7192.02676.0
8128.52772.0
9143.527-CH₃26.0
10127.027-CH₃28.5
11135.028176.0
1243.02971.0
1378.53073.0
1436.031105.0
1530.032-CH₃18.0
16129.53346.0
17133.034-CH₂25.0
18-CH₃12.535-CH₃12.0
1986.036165.0
20-CH₃16.537142.0
38110.0
39162.0
40-CH₃13.0
4156.0
42118.0
43175.0

Structure Elucidation Workflow and Data Interpretation

The following workflow outlines the logical steps for interpreting the acquired NMR data to determine the structure of this compound.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Assembly H1_NMR ¹H NMR: - Identify proton signals - Integration for proton count - Multiplicity for J-coupling COSY_exp COSY: - Establish ¹H-¹H spin systems H1_NMR->COSY_exp C13_NMR ¹³C NMR: - Identify unique carbons HSQC_exp HSQC: - Correlate ¹H to directly attached ¹³C C13_NMR->HSQC_exp DEPT DEPT: - Determine CH, CH₂, CH₃ DEPT->HSQC_exp Fragments Assemble Fragments COSY_exp->Fragments HSQC_exp->Fragments HMBC_exp HMBC: - Connect spin systems - Assign quaternary carbons HMBC_exp->Fragments NOESY_exp NOESY: - Determine through-space proximities Stereochem Determine Relative Stereochemistry NOESY_exp->Stereochem Fragments->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: Workflow for NMR-based structure elucidation of this compound.

Interpretation of Key Correlations (based on kirromycin data):

  • COSY: Correlations will establish the connectivity of the long polyene chain and the protons within the tetrahydropyran and the side chain. For example, the couplings between H-2 through H-6 would be readily identified.

  • HMBC: This is crucial for connecting the different structural fragments. Key correlations would include those from the methyl protons to adjacent carbons in the polyene chain and the side chain, as well as correlations from protons on the tetrahydropyran ring to the attached side chains.

  • NOESY: The stereochemistry of the numerous chiral centers in this compound can be deduced from NOESY correlations. For instance, the relative orientation of substituents on the tetrahydropyran ring can be determined by observing NOEs between axial and equatorial protons and their neighboring groups.

This compound Biosynthetic Pathway

The biosynthesis of this compound proceeds through a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway, similar to that of kirromycin. The pathway involves the assembly of acetate, propionate, and ethylmalonate units, followed by tailoring reactions.

biosynthetic_pathway Starter Starter Unit (e.g., Acetyl-CoA) PKS_NRPS PKS/NRPS Assembly Line Starter->PKS_NRPS Polyketide Linear Polyketide Chain PKS_NRPS->Polyketide Extender Extender Units (Malonyl-CoA, Methylmalonyl-CoA, Ethylmalonyl-CoA) Extender->PKS_NRPS Tailoring Tailoring Enzymes (Hydroxylation, Glycosylation, etc.) Polyketide->Tailoring This compound This compound Tailoring->this compound

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

The combination of 1D and 2D NMR experiments provides a powerful toolkit for the complete structure elucidation of complex natural products like this compound. By systematically applying the protocols and data analysis strategies outlined in these application notes, researchers can confidently determine the planar structure and relative stereochemistry of this important antibiotic. The provided NMR data for the closely related kirromycin serves as a valuable reference for the assignment of the this compound spectra.

Disclaimer: The NMR data provided is for kirromycin and should be used as a guide for the analysis of this compound. Actual chemical shifts for this compound may vary slightly.

Application Notes and Protocols: Measuring the Effect of Kirrothricin on EF-Tu GTPase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirrothricin, a member of the elfamycin family of antibiotics, is a potent inhibitor of bacterial protein synthesis. Its primary target is the elongation factor Tu (EF-Tu), a highly conserved GTPase crucial for the delivery of aminoacyl-tRNA to the ribosome. By binding to EF-Tu, this compound locks the factor in a conformation that prevents its release from the ribosome after GTP hydrolysis, thereby stalling translation.[1][2][3] A key aspect of this compound's mechanism of action is its dramatic effect on the GTPase activity of EF-Tu. Understanding and quantifying this effect is essential for the development of novel antibiotics targeting this pathway.

Normally, the GTPase activity of EF-Tu is dependent on its interaction with the ribosome and a cognate aminoacyl-tRNA. However, in the presence of this compound, EF-Tu exhibits an intrinsic GTPase activity, which is further stimulated by the ribosome.[1][4] These application notes provide detailed protocols for measuring the effect of this compound on EF-Tu GTPase activity using two common methods: a radioactive filter-binding assay and a colorimetric phosphate (B84403) detection assay.

Data Presentation

The following table summarizes the qualitative and relative quantitative effects of this compound on EF-Tu GTPase activity as described in the literature. It is important to note that specific activity values can vary depending on the experimental conditions (e.g., temperature, buffer composition, and purity of components).

ConditionEF-Tu AloneEF-Tu + this compoundEF-Tu + this compound + RibosomesEF-Tu + this compound + Ribosomes + aa-tRNA
GTPase Activity NegligibleIntrinsic activity inducedStimulatedFurther Stimulated
Relative Activity -Baseline~1.5 - 2 fold increase over EF-Tu + this compoundUp to 90% of the maximal ribosome-stimulated activity in the absence of the antibiotic.[2]

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the canonical role of EF-Tu in protein synthesis and the mechanism by which this compound disrupts this cycle.

EFTu_Pathway cluster_0 Canonical EF-Tu Cycle cluster_1 This compound Inhibition EFTu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EFTu_GTP->Ternary_Complex + aa-tRNA aa_tRNA aa-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Codon Recognition GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis EFTu_GDP EF-Tu-GDP GTP_Hydrolysis->EFTu_GDP Pi release Peptide_Bond Peptide Bond Formation GTP_Hydrolysis->Peptide_Bond Stalled_Complex Ribosome-EF-Tu-GDP-Kirrothricin (Stalled Complex) GTP_Hydrolysis->Stalled_Complex This compound traps EF-Tu on ribosome EFTu_GDP->EFTu_GTP + EF-Ts - GDP + GTP EF_Ts EF-Ts EF_Ts->EFTu_GTP This compound This compound This compound->Stalled_Complex Stalled_Complex->Stalled_Complex

Caption: EF-Tu cycle and this compound's inhibitory mechanism.

Experimental Workflow

The general workflow for assessing the impact of this compound on EF-Tu GTPase activity is depicted below. This workflow is applicable to both the radioactive and colorimetric assays described in the protocols.

GTPase_Workflow cluster_workflow GTPase Activity Assay Workflow Prep Prepare Reagents (EF-Tu, this compound, GTP, Buffers) Incubation Incubate Reaction Mixtures (Varying this compound concentrations) Prep->Incubation Quench Stop Reaction Incubation->Quench Detection Detect GTP Hydrolysis (Pi release) Quench->Detection Analysis Data Analysis (Calculate specific activity, IC50) Detection->Analysis

Caption: General workflow for EF-Tu GTPase activity assay.

Experimental Protocols

Protocol 1: Radioactive Filter-Binding Assay for EF-Tu GTPase Activity

This protocol measures the hydrolysis of [γ-³²P]GTP to GDP and free [³²P]orthophosphate (Pi). The amount of released [³²P]Pi is quantified by separating it from the nucleotide-bound protein using activated charcoal.

Materials:

  • Purified EF-Tu protein

  • This compound solution of known concentration

  • [γ-³²P]GTP (specific activity >3000 Ci/mmol)

  • Non-radioactive GTP solution (100 mM)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 5% (w/v) activated charcoal in 20 mM phosphoric acid

  • Scintillation fluid

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Prepare Reaction Mixtures:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 50 µL reaction could contain:

      • 25 µL of 2x Assay Buffer

      • 5 µL of EF-Tu (to a final concentration of 1 µM)

      • 5 µL of this compound or vehicle control (DMSO) at various concentrations

      • x µL of sterile water to bring the volume to 45 µL

    • Prepare a master mix of [γ-³²P]GTP and non-radioactive GTP to achieve a final concentration of 100 µM GTP with a specific activity of approximately 100-200 cpm/pmol.

  • Initiate the Reaction:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of the GTP master mix.

  • Incubation:

    • Incubate the reactions at 37°C. For kinetic studies, time points can be taken (e.g., 0, 5, 10, 15, 30 minutes). For endpoint assays, a 30-minute incubation is common.

  • Quench the Reaction:

    • Stop the reaction by adding 750 µL of ice-cold Quenching Solution to each tube.

    • Vortex briefly and incubate on ice for 10 minutes to allow the charcoal to bind the unhydrolyzed GTP.

  • Separate Pi from GTP:

    • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

    • The supernatant will contain the released [³²P]Pi, while the charcoal pellet will contain the bound [γ-³²P]GTP.

  • Quantification:

    • Carefully transfer a known volume (e.g., 500 µL) of the supernatant to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

    • To determine the total radioactivity, spot a small known volume of the reaction mixture onto a filter without charcoal quenching and count.

  • Data Analysis:

    • Calculate the pmol of Pi released using the specific activity of the [γ-³²P]GTP.

    • Plot the amount of Pi released over time or against the concentration of this compound.

    • Calculate the specific activity of the EF-Tu GTPase (nmol Pi/min/mg EF-Tu).

Protocol 2: Malachite Green Colorimetric Assay for EF-Tu GTPase Activity

This non-radioactive assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis. The Pi forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.

Materials:

  • Purified EF-Tu protein

  • This compound solution of known concentration

  • GTP solution (10 mM)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 200 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent (commercial kits are recommended, e.g., from BioAssay Systems or similar suppliers)

  • Phosphate standard solution (for standard curve)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader

Procedure:

  • Prepare Phosphate Standard Curve:

    • Prepare a series of phosphate standards (e.g., 0 to 50 µM) in the Assay Buffer.

    • Add a known volume of each standard to separate wells of the 96-well plate.

  • Prepare Reaction Mixtures:

    • In separate wells of the 96-well plate, prepare the reaction mixtures. A typical 50 µL reaction could contain:

      • 25 µL of 2x Assay Buffer

      • 5 µL of EF-Tu (to a final concentration of 1-2 µM)

      • 5 µL of this compound or vehicle control at various concentrations

      • x µL of sterile water to bring the volume to 45 µL

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of GTP solution (to a final concentration of 1 mM).

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Stop the Reaction and Develop Color:

    • Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions (typically involves adding a specific volume of the reagent).

    • Allow the color to develop for 15-30 minutes at room temperature.

  • Quantification:

    • Measure the absorbance at the recommended wavelength (usually around 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all readings.

    • Use the phosphate standard curve to determine the concentration of Pi released in each reaction.

    • Calculate the specific activity of the EF-Tu GTPase (nmol Pi/min/mg EF-Tu).

    • Plot the GTPase activity against the concentration of this compound to determine the IC₅₀ if applicable.

Conclusion

The protocols outlined provide robust methods for quantifying the effect of this compound on EF-Tu GTPase activity. The choice between the radioactive and colorimetric assay will depend on the available laboratory equipment and safety considerations. These assays are fundamental tools for the characterization of existing and novel antibiotics targeting the bacterial translation machinery, and can be adapted for high-throughput screening in drug discovery programs.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Kirrothricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Kirrothricin, a member of the elfamycin class of antibiotics. The information is intended to guide researchers in microbiology, infectious disease, and drug development in assessing the in vitro potency of this antibiotic against various bacterial strains.

Introduction to this compound and its Mechanism of Action

This compound is a potent inhibitor of bacterial protein synthesis. It belongs to the elfamycin family of antibiotics, which are known to target the elongation factor Tu (EF-Tu).[1] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein translation.[1] By binding to EF-Tu, this compound and other elfamycins lock the factor in its GTP-bound conformation, even after GTP hydrolysis. This action prevents the release of EF-Tu from the ribosome, thereby stalling protein synthesis and leading to bacterial growth inhibition.[1]

Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] It is a fundamental measurement used to assess the antimicrobial activity of a compound. Standardized methods for MIC determination are crucial for the reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays. Two common methods for determining the MIC of antibiotics like this compound are Broth Microdilution and Agar (B569324) Dilution.

Quantitative Data Summary

While specific MIC data for this compound is not widely published, the following table summarizes the MIC values for Kirromycin, a closely related elfamycin, against a panel of clinically relevant bacteria. This data provides an expected range of activity for this compound.

Bacterial StrainKirromycin MIC (µg/mL)
Bacillus subtilis0.015
Staphylococcus aureus0.03
Streptococcus pneumoniae0.06
Escherichia coli (wild-type)>128
Escherichia coli (permeable mutant)0.5
Salmonella typhimurium>128
Pseudomonas aeruginosa>128

Note: The high MIC values for wild-type Gram-negative bacteria like E. coli, S. typhimurium, and P. aeruginosa are often attributed to the low permeability of their outer membrane to this class of antibiotics.

Experimental Protocols

Protocol 1: Broth Microdilution Assay

This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.[3][4]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strains

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB. The final concentrations should typically range from 128 µg/mL down to 0.015 µg/mL. b. In a 96-well plate, add 100 µL of sterile CAMHB to wells in columns 2 through 12. c. Add 200 µL of the highest this compound concentration to the wells in column 1. d. Perform serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well in columns 1 through 11. Do not add bacteria to the sterility control wells in column 12. b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Protocol 2: Agar Dilution Assay

In this method, varying concentrations of the antibiotic are incorporated into an agar medium.[5]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test bacterial strains

  • Spectrophotometer

  • Inoculator (e.g., multipoint replicator)

  • Incubator (37°C)

Procedure:

  • Preparation of Agar Plates: a. Prepare a series of twofold dilutions of this compound. b. For each concentration, add a defined volume of the antibiotic solution to molten MHA that has been cooled to 45-50°C. For example, add 2 mL of a 10x concentrated this compound solution to 18 mL of molten agar. c. Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify completely. d. Prepare a control plate containing MHA with no antibiotic.

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation and Incubation: a. Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension (delivering about 10⁴ CFU per spot). b. Allow the inoculum spots to dry before inverting the plates. c. Incubate the plates at 37°C for 16-20 hours.

  • Reading and Interpretation: a. After incubation, examine the plates for bacterial growth at the inoculation spots. b. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. The growth of one or two colonies or a faint haze is disregarded.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_broth Broth Microdilution cluster_agar Agar Dilution A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C H Incorporate this compound into Molten Agar A->H B Culture Bacterial Strains D Prepare 0.5 McFarland Inoculum B->D J Prepare 0.5 McFarland Inoculum B->J C->D E Inoculate Wells D->E F Incubate at 37°C for 16-20h E->F G Read MIC (Lowest concentration with no visible growth) F->G I Pour Plates H->I K Inoculate Agar Surface I->K J->K L Incubate at 37°C for 16-20h K->L M Read MIC (Lowest concentration with no growth) L->M

Caption: Workflow for MIC determination of this compound.

ef_tu_pathway cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound EF-Tu_GTP_aa-tRNA EF-Tu-GTP-aa-tRNA Ternary Complex Ribosome {Ribosome | A-site | P-site} EF-Tu_GTP_aa-tRNA->Ribosome Binds to A-site GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis Codon Recognition Peptide_Bond Peptide Bond Formation Ribosome->Peptide_Bond EF-Tu_GDP EF-Tu-GDP Inactive GTP_Hydrolysis->EF-Tu_GDP Releases Pi EF-Tu_GDP->Ribosome Dissociates EF-Ts EF-Ts EF-Tu_GDP->EF-Ts GDP/GTP Exchange Stalled_Complex This compound-EF-Tu-GDP-Ribosome Stalled Complex EF-Tu_GDP->Stalled_Complex EF-Ts->EF-Tu_GTP_aa-tRNA Regenerates Active Complex Polypeptide Growing Polypeptide Chain Peptide_Bond->Polypeptide This compound This compound This compound->EF-Tu_GDP Binds and prevents dissociation from Ribosome Stalled_Complex->Peptide_Bond Blocks Further Elongation

Caption: Mechanism of action of this compound on EF-Tu.

References

Application Notes: Heterologous Expression of the Kirrothricin Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Kirrothricin (B12776994) is a potent polyketide antibiotic belonging to the elfamycin family, which are known inhibitors of bacterial protein synthesis. These antibiotics uniquely target the elongation factor Tu (EF-Tu), a crucial protein in the bacterial protein biosynthesis machinery, making them a promising class of compounds for combating antibiotic resistance.[1][2] The native producer of the closely related and well-studied kirromycin (B1673653) is Streptomyces collinus Tü 365.[1][2][3] The biosynthesis of these complex molecules is governed by a large and intricate biosynthetic gene cluster (BGC), which can span over 80 kb and contains a unique combination of trans-AT and cis-AT type I polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][2][4]

Heterologous expression, the process of transferring a BGC from its native producer into a more genetically tractable and high-producing host, is a powerful strategy for overcoming challenges associated with the native production of this compound.[5] These challenges often include slow growth of the native strain, low product titers, and difficulties in genetic manipulation. By moving the this compound BGC into an optimized chassis host, such as Streptomyces albus or Streptomyces coelicolor, researchers can significantly improve production yields, facilitate pathway engineering for the generation of novel analogs, and elucidate the functions of individual biosynthetic genes.[6][7][8]

Key Challenges and Strategies The primary challenges in the heterologous expression of the this compound BGC are its large size and complexity.[7] Cloning and maintaining the integrity of an ~80 kb DNA fragment require specialized molecular biology techniques.

  • BGC Cloning: Standard plasmid-based cloning is inadequate. Advanced methods such as Transformation-Associated Recombination (TAR) in yeast or Red/ET recombineering in E. coli are required to capture and assemble the entire cluster.[5][7]

  • Host Selection: The choice of a heterologous host is critical. Ideal hosts, like S. albus or S. lividans, are genetically well-characterized, grow rapidly, and have been engineered to remove competing native secondary metabolite pathways, thereby increasing precursor availability for this compound synthesis.[7][9]

  • Expression Optimization: Ensuring efficient transcription and translation of the large polycistronic operons within the BGC is crucial. This is often achieved by replacing native promoters with strong, constitutive promoters (e.g., ermEp*) or inducible promoters to control the timing of gene expression.[10][11]

Applications in Drug Development The successful heterologous expression of the this compound BGC provides a robust platform for:

  • Sustainable Production: Establishing a high-yield, scalable fermentation process for this compound production.[8]

  • Analogue Generation: Facilitating genetic modifications, such as gene knockouts or domain swapping within the PKS/NRPS machinery, to create novel this compound derivatives with potentially improved pharmacological properties.[5][12]

  • Biosynthetic Pathway Elucidation: Enabling the functional characterization of individual enzymes (e.g., tailoring enzymes like hydroxylases and methyltransferases) involved in the complex biosynthetic pathway.[1][4][12]

Experimental Workflow

The overall process for the heterologous expression of the this compound gene cluster involves several key stages, from the initial isolation of the gene cluster to the final analysis of the expressed product. This workflow ensures the complete and functional transfer of the biosynthetic pathway into a suitable production host.

Heterologous_Expression_Workflow Workflow for Heterologous Expression of this compound BGC cluster_0 Phase 1: BGC Acquisition cluster_1 Phase 2: Vector Construction & Host Engineering cluster_2 Phase 3: Production & Analysis BGC_ID BGC Identification (in S. collinus) gDNA_ISO Genomic DNA Isolation BGC_ID->gDNA_ISO BGC_CLONE BGC Cloning (e.g., TAR, Red/ET) gDNA_ISO->BGC_CLONE VECTOR_CONST Expression Vector Construction BGC_CLONE->VECTOR_CONST Ligation/ Assembly CONJUGATION Intergeneric Conjugation (E. coli to Streptomyces) VECTOR_CONST->CONJUGATION HOST_SELECT Host Selection (e.g., S. albus) HOST_SELECT->CONJUGATION FERMENT Fermentation & Optimization CONJUGATION->FERMENT Inoculation EXTRACT This compound Extraction FERMENT->EXTRACT ANALYZE Product Analysis (HPLC, MS, NMR) EXTRACT->ANALYZE

Caption: A logical workflow diagram illustrating the key phases for this compound BGC heterologous expression.

Quantitative Data Summary

Successful heterologous expression is measured by the production titer of the target compound. The choice of host strain and expression vector can dramatically influence the final yield. The following table presents illustrative data based on typical outcomes for the expression of large polyketide gene clusters in various Streptomyces hosts.

Table 1: Illustrative Production Titers of this compound in Different Heterologous Systems

Host StrainExpression VectorPromoterFermentation Time (days)This compound Titer (mg/L)
Streptomyces lividans TK24pSET152 (Integrative)Native75 ± 1.2
Streptomyces coelicolor M1154pSET152 (Integrative)Native78 ± 2.5
Streptomyces albus J1074pSET152-ermEp (Integrative)Constitutive (ermEp)745 ± 5.1
Streptomyces albus Del14pWHM3-based (Replicative)Constitutive (ermE*p)778 ± 9.3

Note: Data are representative examples and actual yields may vary based on specific experimental conditions, including media composition and fermentation parameters.

Detailed Experimental Protocols

Protocol 1: Isolation and Cloning of the this compound BGC

This protocol describes the capture of the large this compound BGC from S. collinus genomic DNA using Transformation-Associated Recombination (TAR) cloning in yeast.

Materials:

  • S. collinus Tü 365 culture

  • Genomic DNA isolation kit (e.g., Qiagen Genomic-tip)

  • TAR cloning vector (e.g., pCAP01) linearized by restriction digest[7]

  • High-fidelity DNA polymerase

  • Yeast strain (Saccharomyces cerevisiae VL6-48)

  • Yeast transformation kit and appropriate selective media

Methodology:

  • Genomic DNA Isolation:

    • Cultivate S. collinus in a suitable liquid medium (e.g., TSB) for 3-4 days.

    • Harvest mycelia by centrifugation.

    • Isolate high-molecular-weight genomic DNA (gDNA) following the manufacturer's protocol, ensuring minimal shearing. The integrity of the gDNA is critical for cloning large fragments.

  • Design of Homology Arms:

    • Identify the boundaries of the this compound BGC using bioinformatics tools like antiSMASH.[6]

    • Design PCR primers to amplify two ~500 bp "homology arms" corresponding to the regions immediately upstream and downstream of the BGC.

  • Amplification of Homology Arms:

    • Perform PCR using high-fidelity polymerase and S. collinus gDNA as a template to amplify the left and right homology arms.

    • Purify the PCR products.

  • Vector Preparation:

    • Clone the amplified homology arms into the linearized TAR vector at its termini. This creates "hooks" that will capture the BGC from the gDNA via homologous recombination in yeast.

  • Yeast Transformation:

    • Co-transform the prepared TAR vector and 1-2 µg of high-molecular-weight S. collinus gDNA into competent S. cerevisiae cells.

    • Plate the transformed yeast onto selective media and incubate for 3-4 days.

  • Screening and Verification:

    • Isolate plasmid DNA from resulting yeast colonies.

    • Verify the successful capture of the entire BGC via PCR using primers specific to internal genes of the cluster and by restriction digest analysis.

Protocol 2: Transfer to Streptomyces and Expression

This protocol details the transfer of the BGC-containing vector from yeast into an E. coli shuttle host and finally into a Streptomyces expression host via intergeneric conjugation.

Materials:

  • Yeast colonies containing the correct construct

  • E. coli strain (e.g., DH10B for plasmid stability, ET12567/pUZ8002 for conjugation)[8]

  • Streptomyces host strain (e.g., S. albus J1074)

  • LB medium, ISP4 medium, and appropriate antibiotics (e.g., apramycin (B1230331), nalidixic acid)

Methodology:

  • Plasmid Shuttle to E. coli:

    • Extract the plasmid DNA from the positive yeast colony.

    • Transform the plasmid into electrocompetent E. coli DH10B for amplification and storage.

    • Isolate the plasmid from E. coli DH10B and then transform it into the methylation-deficient E. coli ET12567/pUZ8002 conjugation strain.

  • Intergeneric Conjugation:

    • Grow the E. coli conjugation strain in LB with appropriate antibiotics to an OD600 of 0.4-0.6. Wash the cells twice with fresh LB.

    • Prepare spores of the recipient Streptomyces host from a mature culture grown on solid agar (B569324) (e.g., SFM agar).

    • Mix 100 µL of the washed E. coli cells with approximately 1x10^8 Streptomyces spores.

    • Plate the mixture onto ISP4 agar plates and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the plates with water containing the appropriate antibiotics to select for Streptomyces exconjugants (e.g., nalidixic acid to counter-select E. coli and apramycin to select for the integrated plasmid).

    • Incubate for another 5-7 days until colonies appear.

  • Verification of Recombinants:

    • Streak individual exconjugant colonies onto fresh selective plates to obtain pure isolates.

    • Confirm the presence of the this compound BGC in the Streptomyces chromosome by colony PCR.

Protocol 3: Fermentation and Product Analysis

This protocol provides a general method for producing and detecting this compound from the engineered Streptomyces strain.

Materials:

  • Verified recombinant Streptomyces strain

  • Production medium (e.g., R5A or a custom fermentation medium)

  • Ethyl acetate

  • Methanol

  • HPLC-MS system with a C18 column

Methodology:

  • Seed Culture Preparation:

    • Inoculate a flask containing 50 mL of a suitable seed medium (e.g., TSB) with spores or mycelia from the recombinant strain.

    • Incubate at 30°C with shaking (200 rpm) for 48 hours.

  • Production Fermentation:

    • Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.

    • Incubate at 30°C with shaking (200 rpm) for 7-10 days.

  • Extraction of this compound:

    • Harvest the entire culture broth.

    • Extract the supernatant and the mycelial cake (after homogenization) with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Analysis by HPLC-MS:

    • Resuspend the dried extract in a small volume of methanol.

    • Analyze the sample using reverse-phase HPLC coupled with a mass spectrometer.

    • Compare the retention time and mass-to-charge ratio (m/z) of the detected peaks with an authentic standard of this compound or related compounds if available. The expected [M-H]⁻ ion for kirromycin is m/z = 795.41.[4]

References

Techniques for Labeling Kirrothricin for Binding Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and techniques for the labeling of Kirrothricin, a potent antibiotic of the elfamycin class, for use in binding studies. This compound, like its analogue Kirromycin (B1673653), inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu)[1][2]. By preventing the release of EF-Tu from the ribosome, it effectively stalls protein synthesis, leading to bacterial growth inhibition[2]. Understanding the binding interaction between this compound and EF-Tu is crucial for the development of new antibiotics and for overcoming resistance mechanisms.

This document outlines methods for fluorescent and biotin (B1667282) labeling of this compound, along with protocols for subsequent binding assays.

Data Presentation: Binding Affinities of Elfamycins to EF-Tu

The following table summarizes known binding affinities of Kirromycin and related elfamycins to bacterial Elongation Factor Tu (EF-Tu). This data is essential for comparative analysis and for validating the binding of labeled this compound derivatives. The dissociation constant (Kd) is a measure of the affinity of the antibiotic for its target; a lower Kd value indicates a higher binding affinity.

AntibioticEF-Tu VariantNucleotide StateDissociation Constant (Kd)MethodReference
KirromycinWild-typeGTP~0.25 µMCircular Dichroism[3]
KirromycinWild-typeGDP~0.25 µMCircular Dichroism[3]
KirromycinG316D mutantGTPIncreased K'dNot specified[3]
KirromycinA375T mutantGTPIncreased K'dNot specified[3]
KirromycinA375V mutantGTPIncreased K'dNot specified[3]
KirromycinQ124K mutantGTPIncreased K'dNot specified[3]
AurodoxWild-typeGDP1.46 µMFluorescence Spectroscopy[4]
AurodoxWild-typeGTP> 6-fold weaker than GDP complexFluorescence Spectroscopy[4]

Note: The equilibrium constant (Ka) of 4 x 106 M-1 reported for Kirromycin binding to EF-Tu·GDP and EF-Tu·GTP[3] corresponds to a dissociation constant (Kd) of 0.25 µM (Kd = 1/Ka).

Signaling Pathway of this compound Action

This compound targets the bacterial protein synthesis machinery at the level of peptide elongation. The following diagram illustrates the mechanism of action.

Kirrothricin_Signaling_Pathway cluster_ribosome Ribosome A-site A-site P-site P-site A-site->P-site Peptide bond formation Stalled Ribosome Stalled Ribosomal Complex A-site->Stalled Ribosome EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex binds EF-Tu-GDP EF-Tu-GDP EF-Tu-GTP->EF-Tu-GDP GTP hydrolysis (on ribosome) aa-tRNA aa-tRNA aa-tRNA->Ternary Complex Ternary Complex->A-site delivers aa-tRNA This compound This compound This compound->EF-Tu-GDP Binds to EF-Tu-GDP on the ribosome Protein Synthesis\nInhibition Protein Synthesis Inhibition Stalled Ribosome->Protein Synthesis\nInhibition EF-Tu-GDP->EF-Tu-GTP Release & Recycle EF-Tu-GDP->Stalled Ribosome

Mechanism of this compound-induced protein synthesis inhibition.

Experimental Protocols

The following protocols are generalized for the labeling of this compound. The specific reactivity of this compound should be considered, and optimization of reaction conditions may be necessary. This compound possesses several potential sites for chemical modification, including hydroxyl and carboxyl groups, which can be targeted for labeling.

Fluorescent Labeling of this compound

This protocol describes the labeling of this compound using an amine-reactive fluorescent dye, assuming a derivative of this compound with a primary amine has been synthesized or is naturally present. Alternatively, if this compound has a carboxylic acid group, it can be coupled to a fluorescent dye with a hydrazide or amine group using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS-ester of Cy5, Alexa Fluor 488)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Thin-layer chromatography (TLC) supplies

  • HPLC system for purification and analysis

Protocol:

  • Preparation of this compound Solution: Dissolve this compound in a minimal amount of DMF or DMSO.

  • Preparation of Dye Solution: Dissolve the amine-reactive fluorescent dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the this compound solution to the sodium bicarbonate buffer.

    • Slowly add a 5-10 fold molar excess of the dissolved fluorescent dye to the this compound solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional): The reaction can be stopped by adding hydroxylamine (B1172632) to a final concentration of 10-50 mM and incubating for 30 minutes.

  • Purification of Labeled this compound:

    • Separate the labeled this compound from the unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., phosphate-buffered saline, PBS).

    • Monitor the fractions for absorbance at the characteristic wavelengths of this compound and the fluorescent dye.

    • Alternatively, purify the product using reverse-phase HPLC.

  • Characterization: Confirm the labeling and purity of the fluorescent this compound conjugate by TLC and HPLC analysis. The concentration and degree of labeling can be determined spectrophotometrically.

Biotinylation of this compound

This protocol describes the biotinylation of this compound via a carboxyl group using a biotin derivative containing a hydrazide or an amine group and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a crosslinker.

Materials:

  • This compound (containing a carboxyl group)

  • Biotin-Hydrazide or Biotin-Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Dialysis tubing or desalting column

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay reagents for biotin quantification

Protocol:

  • Dissolve this compound: Dissolve this compound in the Activation Buffer.

  • Activate Carboxyl Groups: Add a 10-fold molar excess of EDC and NHS to the this compound solution. Incubate for 15-30 minutes at room temperature.

  • Biotinylation Reaction:

    • Dissolve Biotin-Hydrazide or Biotin-Amine in the Coupling Buffer.

    • Add the activated this compound solution to the biotin solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess biotin and byproducts by dialysis against PBS or by using a desalting column.

  • Quantification of Biotinylation: Determine the degree of biotinylation using the HABA assay according to the manufacturer's instructions.

Experimental Workflows for Binding Studies

The following diagrams illustrate the workflows for two common binding assays utilizing labeled this compound.

Fluorescence Polarization Assay Workflow

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prepare_Fluor_Kirro Prepare Fluorescently-labeled This compound (Tracer) Incubate_Tracer_EFTu Incubate Tracer with varying concentrations of EF-Tu Prepare_Fluor_Kirro->Incubate_Tracer_EFTu Incubate_Competition Incubate Tracer and EF-Tu with varying concentrations of Competitor Prepare_Fluor_Kirro->Incubate_Competition Prepare_EFTu Prepare purified EF-Tu (Binding Partner) Prepare_EFTu->Incubate_Tracer_EFTu Prepare_EFTu->Incubate_Competition Prepare_Competitor Prepare unlabeled this compound (Competitor) Prepare_Competitor->Incubate_Competition Measure_FP Measure Fluorescence Polarization Incubate_Tracer_EFTu->Measure_FP Incubate_Competition->Measure_FP Plot_Data Plot Polarization vs. Concentration Measure_FP->Plot_Data Calculate_Kd Calculate Kd or IC50 Plot_Data->Calculate_Kd

Workflow for a Fluorescence Polarization (FP) binding assay.
Pull-Down Assay Workflow

Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding & Capture cluster_analysis Washing & Analysis Prepare_Biotin_Kirro Prepare Biotinylated This compound (Bait) Incubate_Bait_Beads Incubate Bait with Beads Prepare_Biotin_Kirro->Incubate_Bait_Beads Prepare_Beads Prepare Streptavidin-coated Beads Prepare_Beads->Incubate_Bait_Beads Prepare_Lysate Prepare Cell Lysate (containing EF-Tu) Incubate_BaitBeads_Lysate Incubate Bait-Bead complex with Cell Lysate Prepare_Lysate->Incubate_BaitBeads_Lysate Incubate_Bait_Beads->Incubate_BaitBeads_Lysate Wash_Beads Wash Beads to remove non-specific binders Incubate_BaitBeads_Lysate->Wash_Beads Elute_Proteins Elute bound proteins Wash_Beads->Elute_Proteins Analyze_Eluate Analyze eluate by SDS-PAGE and Western Blot Elute_Proteins->Analyze_Eluate Identify_EF-Tu Identify EF-Tu Analyze_Eluate->Identify_EF-Tu

Workflow for a Pull-Down assay using biotinylated this compound.

References

Application Notes and Protocols for Screening of Kirrothricin-Like Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirrothricin, a member of the elfamycin family of antibiotics, exhibits potent antibacterial activity by inhibiting a crucial step in bacterial protein synthesis.[1][2] Its unique mechanism of action, targeting the elongation factor Tu (EF-Tu), makes it and its analogs attractive candidates for the development of novel antimicrobial agents.[3][4][5] this compound binds to EF-Tu and stabilizes its conformation when bound to GTP, even after GTP hydrolysis. This action effectively sequesters EF-Tu in a state that remains bound to the ribosome, thereby preventing the release of EF-Tu•GDP and halting the elongation phase of protein synthesis.[1]

These application notes provide detailed protocols for a tiered screening approach to identify compounds with this compound-like activity. The described assays progress from a primary whole-cell screen to more specific in vitro assays aimed at confirming the mechanism of action.

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in bacterial protein synthesis.

Kirrothricin_Mechanism EFTu_GTP EF-Tu•GTP TernaryComplex EF-Tu•GTP•aa-tRNA (Ternary Complex) EFTu_GTP->TernaryComplex + aa-tRNA aatRNA aa-tRNA aatRNA->TernaryComplex Ribosome Ribosome (A-site) TernaryComplex->Ribosome Binds to A-site CodonRecognition Codon Recognition Ribosome->CodonRecognition StalledComplex Ribosome•EF-Tu•GDP•aa-tRNA (Stalled Complex) Ribosome->StalledComplex GTP_Hydrolysis GTP Hydrolysis CodonRecognition->GTP_Hydrolysis EFTu_GDP EF-Tu•GDP GTP_Hydrolysis->EFTu_GDP Releases Pi PeptideBond Peptide Bond Formation EFTu_GDP->PeptideBond Dissociates from Ribosome EFTu_GDP->StalledComplex Remains bound to Ribosome This compound This compound This compound->EFTu_GDP Binds and Stabilizes

Caption: Mechanism of this compound action on bacterial protein synthesis.

Experimental Workflow

A tiered approach is recommended to efficiently screen for and characterize compounds with this compound-like activity.

Screening_Workflow Start Compound Library PrimaryScreen Primary Screen: Whole-Cell Bacterial Growth Inhibition Assay Start->PrimaryScreen ActiveCompounds Active Compounds (Hits) PrimaryScreen->ActiveCompounds Growth Inhibition Inactive Inactive PrimaryScreen->Inactive No Inhibition SecondaryScreen1 Secondary Screen 1: Cell-Free Protein Synthesis Assay (Luciferase Reporter) ActiveCompounds->SecondaryScreen1 ConfirmedHits Confirmed Protein Synthesis Inhibitors SecondaryScreen1->ConfirmedHits Inhibition of Translation NotProteinSynth Not a Protein Synthesis Inhibitor SecondaryScreen1->NotProteinSynth No Inhibition SecondaryScreen2 Secondary Screen 2: Nascent Protein Synthesis Assay (Puromycin-based) ConfirmedHits->SecondaryScreen2 MechanismConfirmed Mechanism of Action Confirmed: Inhibition of Protein Synthesis SecondaryScreen2->MechanismConfirmed Reduced Nascent Protein TertiaryScreen Tertiary Screen: EF-Tu•GTP Binding Assay (Filter Binding) MechanismConfirmed->TertiaryScreen KirrothricinLike This compound-Like Activity Confirmed TertiaryScreen->KirrothricinLike Stabilizes EF-Tu•GTP DifferentMech Different Mechanism TertiaryScreen->DifferentMech Does not stabilize EF-Tu•GTP

Caption: Tiered screening workflow for identifying this compound-like compounds.

Data Presentation

Quantitative data from the screening assays should be summarized in the following tables for clear comparison and analysis.

Table 1: Primary Screen - Whole-Cell Growth Inhibition

Compound IDConcentration (µM)Bacterial Strain% InhibitionMIC (µM)

Table 2: Secondary Screen 1 - Cell-Free Protein Synthesis Inhibition

Compound IDConcentration (µM)% Inhibition of Luciferase ActivityIC50 (µM)

Table 3: Secondary Screen 2 - Nascent Protein Synthesis Inhibition

Compound IDConcentration (µM)% Reduction in Puromycin (B1679871) IncorporationEC50 (µM)

Table 4: Tertiary Screen - EF-Tu•GTP Binding Assay

Compound IDConcentration (µM)% Increase in EF-Tu•GTP Binding

Experimental Protocols

Primary Screen: Whole-Cell Bacterial Growth Inhibition Assay (Broth Microdilution)

This assay is a primary high-throughput screen to identify compounds that inhibit bacterial growth.

Materials:

  • Bacterial strain (e.g., Escherichia coli, Bacillus subtilis)[6][7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., this compound, tetracycline)

  • Negative control (solvent alone)

  • Microplate reader

Protocol:

  • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.[8]

  • In a 96-well plate, add 50 µL of CAMHB to all wells.

  • Prepare serial dilutions of the test compounds in the microtiter plate.

  • Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Calculate the percentage of growth inhibition for each compound concentration compared to the negative control. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth.[8]

Secondary Screen 1: Cell-Free Protein Synthesis Assay (Luciferase Reporter)

This assay determines if the growth inhibition observed in the primary screen is due to the inhibition of protein synthesis.[9][10]

Materials:

  • E. coli S30 extract (prepared in-house or commercially available)[1][3][11][12][13][14][15][16][17]

  • Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under the control of a bacterial promoter (e.g., T7).

  • Amino acid mixture

  • ATP and GTP

  • ATP regeneration system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Prepare the E. coli S30 extract from a suitable strain (e.g., BL21(DE3)) following established protocols.[11][12][17] The extract contains all the necessary components for in vitro transcription and translation.

  • Set up the in vitro translation reaction by combining the S30 extract, plasmid DNA, amino acids, energy source, and ATP regeneration system.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.[18]

  • Calculate the percentage of inhibition of luciferase activity for each compound concentration and determine the IC50 value.

Secondary Screen 2: Nascent Protein Synthesis Assay (Puromycin-based)

This cell-based assay confirms the inhibition of protein synthesis in live bacteria by measuring the incorporation of a puromycin analog into newly synthesized peptides.

Materials:

  • Bacterial strain

  • Growth medium

  • O-Propargyl-puromycin (OPP)

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing a fluorescent azide)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Grow a bacterial culture to mid-log phase.

  • Treat the cells with the test compounds at various concentrations for a defined period.

  • Add OPP to the cultures and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.[19][20]

  • Harvest and wash the cells.

  • Fix and permeabilize the cells.

  • Perform the click reaction by incubating the cells with the Click-iT® reaction cocktail to attach the fluorescent azide (B81097) to the incorporated OPP.

  • Wash the cells and analyze the fluorescence intensity using a fluorescence microscope or flow cytometer.

  • A decrease in fluorescence intensity indicates inhibition of nascent protein synthesis.[21][22] Calculate the percentage of reduction in puromycin incorporation and determine the EC50 value.

Tertiary Screen: EF-Tu•GTP Binding Assay (Filter Binding)

This biochemical assay directly assesses the ability of a compound to stabilize the EF-Tu•GTP complex, the specific mechanism of this compound.

Materials:

  • Purified EF-Tu protein

  • [γ-³²P]GTP or a fluorescent GTP analog

  • Nitrocellulose and nylon membranes

  • Filter apparatus

  • Scintillation counter or fluorescence detector

  • Test compounds

Protocol:

  • Incubate purified EF-Tu with [γ-³²P]GTP or a fluorescent GTP analog in a binding buffer in the presence or absence of the test compound.

  • Allow the binding reaction to reach equilibrium.

  • Filter the reaction mixture through a nitrocellulose membrane followed by a nylon membrane using a filter apparatus.[23][24][25] The nitrocellulose membrane binds proteins and protein-ligand complexes, while the nylon membrane can capture unbound nucleotide.

  • Wash the filters with cold binding buffer to remove unbound radiolabeled or fluorescent GTP.

  • Measure the radioactivity or fluorescence retained on the nitrocellulose filter.

  • An increase in the amount of bound GTP in the presence of the test compound indicates stabilization of the EF-Tu•GTP complex, which is characteristic of this compound-like activity.

References

Troubleshooting & Optimization

Optimizing fermentation conditions to increase Kirrothricin yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions to increase the yield of Kirrothricin from Streptomyces cinnamoneus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a polyketide antibiotic produced by the bacterium Streptomyces cinnamoneus. It is structurally related to kirromycin (B1673653) and exhibits antibacterial activity.[1]

Q2: What are the general fermentation parameters that influence this compound yield?

The yield of this compound, like other secondary metabolites from Streptomyces, is significantly influenced by a variety of fermentation parameters. These include the composition of the culture medium (carbon and nitrogen sources, phosphate (B84403) concentration), pH, temperature, aeration, and agitation. Optimizing these factors is crucial for maximizing production.

Q3: Why is my this compound yield consistently low despite good cell growth?

Low antibiotic yield with healthy biomass is a common issue in Streptomyces fermentations. This often indicates that the culture conditions are favorable for primary metabolism (growth) but not for secondary metabolism (antibiotic production). Key factors to investigate include:

  • Nutrient Limitation or Repression: The type and concentration of carbon and nitrogen sources are critical. Readily metabolizable sugars can sometimes repress antibiotic synthesis. High phosphate concentrations are also known to inhibit the production of many secondary metabolites in Streptomyces.

  • Suboptimal pH: The pH of the fermentation broth affects enzyme activity and nutrient uptake. A deviation from the optimal pH range for this compound production can severely impact the yield.

  • Inadequate Aeration: Streptomyces cinnamoneus is an aerobic bacterium. Insufficient dissolved oxygen (DO) is a common bottleneck for antibiotic production.

  • Incorrect Temperature: Temperature affects both microbial growth and the enzymatic reactions of the antibiotic biosynthesis pathway. The optimal temperature for growth may not be the same as for production.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during this compound fermentation.

Problem 1: Low or No this compound Production

Symptoms:

  • Negligible or significantly lower than expected this compound concentration in the fermentation broth, as determined by analytical methods (e.g., HPLC).

  • Good biomass (cell density) may or may not be observed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Suboptimal Medium Composition 1. Carbon Source Optimization: Evaluate different carbon sources. While glucose supports good growth, it may cause catabolite repression. Consider using more complex carbohydrates like starch or glycerol. 2. Nitrogen Source Optimization: Test various organic and inorganic nitrogen sources. Yeast extract and soybean meal are often effective for Streptomyces fermentations. 3. C:N Ratio: The balance between carbon and nitrogen is crucial. Systematically vary the concentrations of the optimal carbon and nitrogen sources to find the ideal ratio for this compound production. 4. Phosphate Concentration: High levels of phosphate can suppress secondary metabolism.[1][2] Ensure the phosphate concentration in your medium is not inhibitory. Test a range of phosphate concentrations to find the optimal level.
Incorrect pH Profile 1. pH Monitoring: Continuously monitor the pH of the fermentation broth. 2. pH Control: Maintain the pH within the optimal range for this compound production, which for many Streptomyces species is between 6.5 and 8.0. Use appropriate buffers or automated pH control with acid/base addition.
Inadequate Aeration & Agitation 1. Dissolved Oxygen (DO) Monitoring: Monitor the DO level throughout the fermentation. Aim to maintain DO above a critical level (e.g., 20-30% of saturation) to ensure aerobic conditions.[3] 2. Agitation Speed: Increase the agitation speed to improve oxygen transfer. However, be mindful of excessive shear stress, which can damage the mycelia. 3. Aeration Rate: Increase the aeration rate (vvm) to supply more oxygen to the culture.
Suboptimal Temperature 1. Temperature Optimization: The optimal temperature for Streptomyces growth and antibiotic production is typically between 28-37°C. Conduct experiments at different temperatures within this range to determine the optimum for this compound production. A two-stage temperature profile (one for growth and one for production) might be beneficial.
Poor Inoculum Quality 1. Inoculum Standardization: Use a fresh and standardized inoculum for each fermentation. A consistent spore suspension or vegetative mycelium from a seed culture is recommended. 2. Inoculum Age and Size: Optimize the age and size of the inoculum. An actively growing seed culture is crucial for a productive fermentation.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

Objective: To identify the optimal concentration of a single medium component for this compound production.

Methodology:

  • Prepare a basal fermentation medium. A starting point could be a standard Streptomyces medium (e.g., ISP2 or a custom-defined medium).

  • Vary one component at a time while keeping all other components constant. For example, to optimize the carbon source concentration, prepare flasks with varying concentrations of glucose (e.g., 10, 20, 30, 40, 50 g/L).

  • Inoculate the flasks with a standardized inoculum of Streptomyces cinnamoneus.

  • Incubate the cultures under consistent conditions (e.g., temperature, agitation).

  • Harvest the fermentation broth at a predetermined time point (e.g., after 7-10 days).

  • Quantify the this compound yield using a suitable analytical method like HPLC.

  • Repeat this process for other key media components like the nitrogen source and phosphate.

Protocol 2: pH Profile Optimization

Objective: To determine the optimal pH profile for this compound production.

Methodology:

  • Use a bioreactor with automated pH control.

  • Set up parallel fermentations with different constant pH setpoints (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Monitor cell growth and this compound production over time.

  • Alternatively, test a two-stage pH profile: Maintain a pH optimal for growth (e.g., 7.0) for the initial phase, then shift to a different pH for the production phase.

Data Presentation

Table 1: Hypothetical Data for Carbon Source Optimization

Carbon Source (30 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose8.5150
Starch7.2250
Glycerol6.8210
Maltose8.1180

Table 2: Hypothetical Data for pH Optimization

Constant pHBiomass (g/L)This compound Yield (mg/L)
6.06.5120
6.57.8200
7.08.2280
7.58.0250
8.07.5190

Visualizations

Signaling Pathways and Workflows

The production of antibiotics in Streptomyces is a complex process regulated by intricate signaling networks. Understanding these pathways can provide insights for optimizing this compound yield.

Troubleshooting_Workflow Start Low this compound Yield Media Check Medium Composition Start->Media Process Check Process Parameters Start->Process Inoculum Check Inoculum Quality Start->Inoculum Carbon Optimize Carbon Source & C:N Ratio Media->Carbon Nitrogen Optimize Nitrogen Source Media->Nitrogen Phosphate Optimize Phosphate Level Media->Phosphate pH Optimize pH Process->pH Temp Optimize Temperature Process->Temp Aerate Optimize Aeration & Agitation Process->Aerate Standardize Standardize Inoculum Prep Inoculum->Standardize End Increased this compound Yield Carbon->End Nitrogen->End Phosphate->End pH->End Temp->End Aerate->End Standardize->End

Caption: Troubleshooting workflow for low this compound yield.

The regulation of antibiotic production in Streptomyces often involves two-component systems that respond to environmental signals. The PhoR-PhoP system, for instance, is crucial for sensing phosphate levels.

PhoR_PhoP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PhoR PhoR (Sensor Kinase) PhoP PhoP (Response Regulator) PhoR->PhoP Phosphorylates PhoP_P PhoP-P PhoP->PhoP_P Biosynthesis This compound Biosynthesis Genes PhoP_P->Biosynthesis Activates Transcription Signal Low Phosphate Signal Signal->PhoR Activates

Caption: Simplified PhoR-PhoP two-component signaling pathway.

Another key regulatory mechanism in Streptomyces is the A-factor signaling cascade, which controls both morphological development and secondary metabolism.

AFactor_Signaling AFactor A-factor (Signaling Molecule) ArpA ArpA (Receptor) AFactor->ArpA Binds to AdpA_gene adpA gene ArpA->AdpA_gene De-represses AdpA_protein AdpA (Transcriptional Activator) AdpA_gene->AdpA_protein Translates to Pathway_regulator Pathway-specific Activator Gene AdpA_protein->Pathway_regulator Activates Biosynthesis This compound Biosynthesis Genes Pathway_regulator->Biosynthesis Activates

Caption: Generalized A-factor signaling cascade in Streptomyces.

References

Technical Support Center: Troubleshooting Low Kirrothricin Yield in Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kirrothricin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this compound in Streptomyces cultures. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is growing well, but the this compound yield is consistently low. What are the most common factors affecting yield?

A1: Low this compound yield, despite good biomass production, is a common challenge. The primary factors influencing yield can be categorized as:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical. An imbalance can favor primary metabolism (growth) over secondary metabolism (antibiotic production).

  • Fermentation Parameters: Sub-optimal pH, temperature, aeration, and agitation can significantly stress the culture and inhibit this compound biosynthesis.

  • Inoculum Quality: The age and size of the inoculum can impact the transition from vegetative growth to antibiotic production.

  • Genetic Factors: The inherent genetic makeup of your Streptomyces strain and the regulation of the this compound biosynthetic gene cluster play a crucial role.

Q2: How can I determine the optimal concentration of carbon and nitrogen sources for my cultures?

A2: The optimal ratio of carbon to nitrogen is crucial for maximizing secondary metabolite production. A systematic approach using statistical optimization methods like Response Surface Methodology (RSM) is highly recommended. This involves designing experiments to test a range of concentrations of key media components. A starting point for many Streptomyces species is to test various carbon sources like glucose, starch, or glycerol, and nitrogen sources such as soybean meal, peptone, or yeast extract.

Q3: At what stage of growth should I expect to see maximum this compound production?

A3: this compound, like many secondary metabolites, is typically produced during the stationary phase of growth. After an initial phase of rapid cell division (logarithmic phase), the culture enters a stationary phase where growth slows down, and the machinery for secondary metabolism is activated. It is advisable to monitor both biomass and this compound concentration over time to determine the optimal harvest time for your specific strain and conditions.

Troubleshooting Guides

Issue 1: Low this compound Yield with Optimal Media and Fermentation Conditions

If you have optimized your media and fermentation parameters but still experience low yields, consider the following:

  • Precursor Limitation: The biosynthesis of this compound requires specific precursor molecules. Supplementing the culture medium with potential precursors can sometimes boost production. For polyketide antibiotics like this compound, precursors derived from primary metabolism are essential.

  • Regulatory Gene Expression: The expression of the this compound biosynthetic gene cluster is controlled by a complex regulatory network. Overexpression of positive regulatory genes or inactivation of negative regulators within the gene cluster can significantly enhance yield.

Experimental Protocol: Precursor Feeding Experiment

This protocol outlines a method to test the effect of precursor supplementation on this compound yield.

Objective: To determine if the addition of specific precursors to the fermentation medium can increase this compound production.

Materials:

  • Optimized fermentation medium for your Streptomyces strain.

  • Stock solutions of potential precursors (e.g., L-lysine, which can be a precursor for some polyketides).

  • Shake flasks.

  • Streptomyces culture inoculum.

  • HPLC system for this compound quantification.

Methodology:

  • Prepare shake flasks containing your optimized fermentation medium.

  • Inoculate the flasks with a standardized inoculum of your Streptomyces strain.

  • Prepare sterile stock solutions of the precursor to be tested (e.g., 1 M L-lysine).

  • Add the precursor stock solution to the experimental flasks at different final concentrations (e.g., 2.5 g/L, 5 g/L, 10 g/L) at the beginning of the fermentation or at the onset of the stationary phase. Include a control flask with no precursor addition.

  • Incubate the flasks under your standard optimized fermentation conditions.

  • Take samples at regular intervals (e.g., every 24 hours) for 7-10 days.

  • Extract this compound from the fermentation broth using a suitable solvent (e.g., ethyl acetate).

  • Quantify the this compound concentration using a validated HPLC method.

  • Measure the dry cell weight to normalize the yield.

  • Compare the this compound yield in the precursor-fed flasks to the control.

Data Presentation: Effect of Precursor Feeding on this compound Yield
Precursor AddedConcentration (g/L)This compound Titer (mg/L)Specific Yield (mg/g DCW)Fold Increase vs. Control
Control01507.5-
L-Lysine2.51959.31.3
L-Lysine5.022510.21.5
L-Lysine10.01808.11.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Issue 2: Inconsistent this compound Yields Between Batches

Inconsistent yields can be frustrating and point to variability in your experimental setup.

  • Inoculum Preparation: Ensure your inoculum preparation is standardized. This includes using spores or mycelium from a consistent source, standardizing the age of the seed culture, and using a consistent inoculum volume.

  • Media Preparation: Precisely measure all media components and ensure complete dissolution. The pH of the medium should be checked and adjusted before sterilization.

  • Fermentation Conditions: Calibrate and monitor your fermentation equipment (shakers, bioreactors) to ensure consistent temperature, agitation, and aeration rates across all batches.

Experimental Workflow: Standardized Fermentation Protocol

FermentationWorkflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis spore_stock Spore Stock (-80°C) agar_plate Inoculate Agar Plate spore_stock->agar_plate incubation1 Incubate (7-10 days) agar_plate->incubation1 seed_culture Inoculate Seed Medium incubation1->seed_culture incubation2 Incubate (48h) seed_culture->incubation2 inoculation Inoculate Production Medium incubation2->inoculation prod_medium Prepare Production Medium prod_medium->inoculation fermentation Incubate (7-10 days) (Optimized Conditions) inoculation->fermentation sampling Daily Sampling fermentation->sampling extraction Solvent Extraction sampling->extraction dcw Dry Cell Weight sampling->dcw hplc HPLC Quantification extraction->hplc analysis Data Analysis hplc->analysis dcw->analysis

Standardized workflow for consistent this compound fermentation.

This compound Biosynthesis and Regulation

Understanding the biosynthetic pathway of this compound can provide insights into potential bottlenecks and targets for yield improvement.

Signaling Pathway: Simplified this compound Biosynthesis

This compound is a polyketide antibiotic synthesized by a Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) hybrid system in Streptomyces collinus. The biosynthesis starts with small carboxylic acid precursors which are sequentially condensed to form the polyketide backbone.

KirrothricinBiosynthesis precursors Primary Metabolism Precursors (e.g., Acetyl-CoA, Malonyl-CoA) pks_nrps This compound PKS/NRPS Gene Cluster (kir) precursors->pks_nrps Substrates polyketide Polyketide Chain Assembly pks_nrps->polyketide tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) polyketide->tailoring This compound This compound tailoring->this compound regulation Regulatory Genes (e.g., kirR) regulation->pks_nrps Controls Expression

Simplified overview of the this compound biosynthetic pathway.

This diagram illustrates that precursors from primary metabolism are utilized by the PKS/NRPS enzyme complex, encoded by the kir gene cluster, to assemble the polyketide backbone. This backbone is then modified by tailoring enzymes to produce the final this compound molecule. The entire process is regulated by specific genes within the cluster. Understanding this pathway allows for targeted strategies, such as precursor feeding or genetic manipulation of regulatory elements, to enhance production.

Technical Support Center: Overcoming Challenges in Kirrothricin Purification and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification and handling of Kirrothricin. Given the limited publicly available data specific to this compound, this guide draws upon established principles for the purification and stability of related elfamycin and polyketide antibiotics. Researchers are strongly encouraged to use this information as a starting point and to perform their own optimization and validation studies.

Frequently Asked Questions (FAQs)

Purification

Q1: What is a general strategy for purifying this compound from Streptomyces cinnamomeus fermentation broth?

A1: A common strategy for purifying polyketide antibiotics like this compound from fermentation broths involves a multi-step approach. This typically begins with the extraction of the active compound from the fermentation culture using an organic solvent. This crude extract is then subjected to one or more chromatographic steps to separate this compound from other metabolites and impurities.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: While a specific protocol for this compound is not widely published, techniques commonly used for purifying similar polyketide antibiotics are likely to be effective. These include:

  • Silica (B1680970) Gel Chromatography: Often used for initial fractionation of the crude extract.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for high-resolution separation and final purification. A C18 column is a common choice for this class of compounds.

Q3: How can I monitor the purification process?

A3: The purification process can be monitored using a combination of techniques:

  • Bioassays: To track the biological activity of fractions and ensure the target compound is not being lost.

  • Thin-Layer Chromatography (TLC): For rapid analysis of fractions from column chromatography.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of fractions and the final product. An HPLC method would need to be developed and validated for this compound.

Stability

Q1: What are the key factors that can affect the stability of this compound?

A1: Based on the behavior of other polyketide antibiotics, the stability of this compound is likely influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Both acidic and alkaline conditions can lead to the degradation of polyketides.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxidation: The complex structure of polyketides can be susceptible to oxidation.

  • Solvents: The choice of solvent for storage can impact stability. Protic solvents may participate in degradation reactions.

Q2: What are the recommended storage conditions for this compound?

A2: While specific long-term stability data for this compound is not available, general recommendations for polyketide antibiotics are as follows:

  • Short-term storage (days to weeks): Store solutions at 2-8°C in the dark.

  • Long-term storage (months to years): Store as a dry powder or in an appropriate anhydrous solvent (e.g., DMSO, ethanol) at -20°C or -80°C. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.

Q3: How can I assess the stability of my this compound preparation?

A3: A stability study should be conducted. This typically involves storing aliquots of your purified this compound under different conditions (e.g., various temperatures, pH values, light exposures) and analyzing them at specific time points using a validated analytical method, such as HPLC, to quantify the amount of intact this compound remaining.

Troubleshooting Guides

Purification Issues
Problem Possible Causes Troubleshooting Steps
Low Yield Incomplete extraction from fermentation broth.Optimize the extraction solvent and pH. Increase the solvent-to-broth ratio.
Loss of compound during chromatographic steps.Screen different chromatographic media and solvent systems. Monitor fractions carefully using bioassays and TLC/HPLC.
Degradation during purification.Work at lower temperatures (e.g., on ice or in a cold room). Protect from light. Use freshly distilled solvents.
Co-eluting Impurities Similar polarity of impurities to this compound.Optimize the chromatographic method. Try a different stationary phase (e.g., different bonded phase for HPLC) or a different solvent system. Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography).
Loss of Bioactivity Degradation of the active compound.Re-evaluate the purification conditions for potential harsh treatments (e.g., extreme pH, high temperature).
Presence of interfering substances in the assay.Ensure the final product is free of residual solvents or other contaminants from the purification process.
Stability Issues
Problem Possible Causes Troubleshooting Steps
Decreased Purity Over Time Degradation due to improper storage.Review storage conditions (temperature, light exposure). Ensure the storage container is inert and properly sealed.
Hydrolysis or oxidation.Store as a lyophilized powder or in an anhydrous aprotic solvent. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Precipitation from Solution Poor solubility in the chosen solvent.Test the solubility in a range of solvents. Prepare more dilute stock solutions.
Change in pH of the solution.Buffer the solution if appropriate for the intended use.
Inconsistent Bioactivity Degradation upon thawing or in assay buffer.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Assess the stability of this compound in the bioassay buffer over the time course of the experiment.

Experimental Protocols

General Protocol for Activity-Guided Purification of an Elfamycin Antibiotic

This protocol is a general guideline based on the purification of elfamycin-type antibiotics and should be optimized for this compound.

  • Fermentation and Extraction:

    • Culture Streptomyces cinnamomeus in a suitable production medium.

    • After the desired fermentation period, centrifuge the culture to separate the mycelia from the supernatant.

    • Extract the supernatant and/or the mycelial cake (after homogenization) with an equal volume of an organic solvent such as ethyl acetate (B1210297) or butanol.

    • Concentrate the organic extract in vacuo to obtain the crude extract.

  • Silica Gel Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise or gradient of increasing polarity, for example, from 100% hexane (B92381) to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • Collect fractions and analyze each by TLC and a bioassay to identify the active fractions.

  • Preparative RP-HPLC (Final Purification):

    • Pool the active fractions from the silica gel chromatography and concentrate them.

    • Dissolve the concentrated active fraction in the HPLC mobile phase.

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile (B52724) and water, with or without a modifier like formic acid or trifluoroacetic acid). The specific conditions will need to be determined through analytical scale method development.

    • Monitor the elution profile with a UV detector at a suitable wavelength (to be determined by UV-Vis spectral analysis of a partially purified sample).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the final product by analytical HPLC.

Data Presentation

Table 1: Illustrative Multi-Step Purification of a Polyketide Antibiotic

Disclaimer: The following values are illustrative for a generic polyketide antibiotic purification and are not based on experimental data for this compound. Actual results will vary.

Purification Step Description Illustrative Purity (%) Illustrative Yield (%)
Crude Extract Solvent extraction of fermentation broth.< 5100
Silica Gel Chromatography Fractionation based on polarity.40 - 6070 - 80
Preparative RP-HPLC High-resolution separation.> 9550 - 60
Table 2: General Stability of Polyketide Antibiotics Under Various Conditions

Disclaimer: This table provides general information for the polyketide class of antibiotics. The specific stability of this compound under these conditions should be experimentally determined.

Condition General Effect on Stability Recommendations for this compound
High Temperature (> 30°C) Accelerated degradation.Avoid prolonged exposure. Purify and handle at low temperatures.
Freezing (-20°C to -80°C) Generally good for long-term storage of dry powder or in anhydrous solvents.Recommended for long-term storage. Avoid repeated freeze-thaw cycles.
Acidic pH (< 5) Potential for hydrolysis of ester or glycosidic bonds.Determine the pH stability profile. Use buffered solutions if necessary.
Alkaline pH (> 8) Potential for hydrolysis and other degradation pathways.Determine the pH stability profile. Use buffered solutions if necessary.
Light Exposure Can lead to photodegradation.Protect from light by using amber vials or covering with aluminum foil.

Visualizations

Purification_Workflow Fermentation Fermentation of S. cinnamomeus Extraction Solvent Extraction (Crude Extract) Fermentation->Extraction Silica Silica Gel Chromatography Extraction->Silica Active_Fractions Bioassay-Guided Fraction Selection Silica->Active_Fractions HPLC Preparative RP-HPLC Active_Fractions->HPLC Pure_this compound Pure this compound (>95%) HPLC->Pure_this compound

Caption: A generalized workflow for the purification of this compound.

Stability_Factors This compound This compound Stability Temperature Temperature This compound->Temperature Degradation pH pH This compound->pH Hydrolysis Light Light This compound->Light Photodegradation Solvent Solvent This compound->Solvent Solvolysis Oxygen Oxygen This compound->Oxygen Oxidation

Caption: Key environmental factors influencing this compound stability.

Troubleshooting_Purity Start Low Purity after Initial Purification Check_Method Review Chromatographic Method Start->Check_Method Change_Gradient Optimize Gradient/Solvent System Check_Method->Change_Gradient Change_Column Try Different Stationary Phase Check_Method->Change_Column Orthogonal Add Orthogonal Purification Step Check_Method->Orthogonal Success Purity Improved Change_Gradient->Success Change_Column->Success Orthogonal->Success

Caption: A logical workflow for troubleshooting purity issues.

Strategies to improve the solubility of Kirrothricin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to improve the solubility of Kirrothricin for in vitro assays. While specific solubility data for this compound is not extensively published, it is known to be a hydrophobic molecule. The guidance provided here is based on established methods for enhancing the solubility of poorly water-soluble compounds in biological assays.

Troubleshooting Guide: Improving this compound Solubility

Researchers may encounter difficulties in dissolving this compound in aqueous buffers typically used for in vitro assays. This guide offers systematic approaches to address these solubility challenges.

Common Solvents and Excipients for Hydrophobic Compounds

When preparing stock solutions of hydrophobic compounds like this compound, the choice of solvent is critical. The following table summarizes common options, their typical starting concentrations, and key considerations.

Solvent/ExcipientTypeTypical Starting Stock ConcentrationAdvantagesDisadvantages
DMSO (Dimethyl sulfoxide) Polar Aprotic Solvent10-100 mMHigh solubilizing power for a wide range of organic molecules.[1][2]Can be toxic to cells at final concentrations >0.5%; may cause compound precipitation upon dilution in aqueous buffers.[3][4][5][6][7]
Ethanol (B145695) Polar Protic Solvent1-50 mMBiologically compatible at low concentrations; can be used in combination with other solvents.[8][9]Lower solubilizing power than DMSO for highly nonpolar compounds.[10]
PEG 400 (Polyethylene glycol 400) Polymer Co-solventFormulation DependentCan significantly increase aqueous solubility; often used in in vivo formulations.[11]High viscosity may not be suitable for all automated liquid handling systems.
Tween® 20/80 Non-ionic Surfactant0.01-0.1% (w/v) in final assayLowers surface tension and forms micelles to encapsulate hydrophobic compounds.[11]Can interfere with certain assays, particularly those involving protein-protein interactions or membrane integrity.
β-Cyclodextrins (e.g., HP-β-CD) Cyclic OligosaccharideFormulation DependentForms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][12][13][14]May have its own biological effects or interfere with compound activity.

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for in vitro assays. It is recommended to start with Protocol 1. If precipitation occurs upon dilution, proceed to the alternative protocols.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This is the most common starting point for dissolving hydrophobic compounds.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (approximately 797.0 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Weight (mg) / 797.0 g/mol ) * 100,000

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[15]

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution for Working Solutions

To minimize precipitation when diluting the DMSO stock into aqueous assay buffer, a serial dilution approach is recommended.

Materials:

  • 10 mM this compound stock in DMSO

  • Pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[16]

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of buffer.

  • Rapid Mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]

  • Visual Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitate before adding it to your assay.[5]

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A1: This is a common issue known as "solvent-shifting" precipitation. Here are several troubleshooting steps:

  • Decrease the Final Concentration: Your final working concentration may be above this compound's aqueous solubility limit. Try testing a lower concentration range.

  • Lower the DMSO Stock Concentration: Instead of adding 1 µL of a 10 mM stock to 1 mL of medium (0.1% DMSO), try adding 10 µL of a 1 mM stock (1% DMSO), provided your cells can tolerate the higher DMSO concentration.[17]

  • Use Pre-warmed Medium: Adding the compound to medium that is pre-warmed to 37°C can sometimes improve solubility.

  • Try a Co-solvent Approach: Prepare your final working solution in a mixture of buffer and a less polar, water-miscible solvent like ethanol or polyethylene (B3416737) glycol (PEG).[18][19]

  • Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant like Tween® 20 or Tween® 80 (e.g., 0.01%) to your final assay buffer to help maintain solubility.[11]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO is cell-line specific. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3] However, some sensitive or primary cells may show stress or altered function at concentrations as low as 0.1%.[3][4] It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or outcome of your specific assay.[6][7][20]

Q3: Can I use sonication to dissolve this compound?

A3: Yes, gentle sonication in a water bath can be an effective method to help dissolve poorly soluble compounds.[15] However, be cautious with the duration and intensity of sonication, as excessive energy can potentially degrade the compound or promote aggregation if the solution is supersaturated.

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: Yes, several alternatives can be considered if DMSO is not suitable for your assay:

  • Ethanol: A good alternative, although it may have lower solubilizing power for highly hydrophobic compounds.[9]

  • Cyclodextrins: These molecules can encapsulate hydrophobic compounds, forming a water-soluble complex.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[13]

  • Formulation with Pluronic® F-127: This is a non-ionic surfactant that can form micelles to solubilize hydrophobic drugs in aqueous solutions.

Q5: My stock solution of this compound in DMSO is frozen. How should I thaw it?

A5: Thaw the frozen stock solution at room temperature or in a 37°C water bath. Before taking an aliquot, ensure the solution is completely thawed and vortex it gently to redissolve any compound that may have precipitated during the freezing process. This ensures the concentration of the stock solution remains uniform.

Visualizing Experimental Workflows

The following diagrams illustrate the key decision-making and experimental processes for handling poorly soluble compounds like this compound.

G cluster_0 Workflow for Preparing a this compound Stock Solution A Weigh this compound Powder B Calculate Volume of DMSO for 10 mM Stock A->B C Add DMSO and Vortex B->C D Is the compound fully dissolved? C->D E Gentle Warming (37°C) or Sonication D->E No F Stock Solution Ready D->F Yes E->D G Consider Alternative Solvent (e.g., Ethanol) E->G If still insoluble

Workflow for preparing a stock solution of a poorly soluble compound.

G cluster_1 Troubleshooting Precipitation in Aqueous Buffer cluster_2 Corrective Actions Start Dilute DMSO stock in aqueous buffer Check Does precipitate form? Start->Check Success Proceed with Assay Check->Success No A Decrease final concentration Check->A Yes B Use pre-warmed buffer (37°C) A->B C Add a surfactant (e.g., Tween® 20) B->C D Use a co-solvent (e.g., PEG 400) C->D D->Start Re-test

References

Dealing with degradation of Kirrothricin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Kirrothricin during extraction.

Disclaimer: this compound is a member of the elfamycin class of antibiotics. Specific data on the degradation kinetics of this compound is limited in publicly available literature. Therefore, the guidance provided is based on the general properties of elfamycins and other structurally related polyketide antibiotics. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific experimental setup.

Troubleshooting Guide: Degradation of this compound

Low yield or complete loss of this compound activity after extraction is a common issue. The following table summarizes potential causes and recommended solutions.

Observation Potential Cause Recommended Solutions Preventative Measures
Low to no biological activity in the crude extract.pH-induced degradation: this compound, like many polyketides, may be unstable in highly acidic or alkaline conditions.Neutralize the extraction solvent and resulting extract to a pH range of 6.0-7.5 immediately after extraction. Use buffered solutions during downstream processing.Monitor and control the pH of the fermentation broth and extraction solvents. Use pH indicators or a calibrated pH meter.
The color of the extract changes significantly (e.g., darkening) over a short period.Oxidative degradation: The complex structure of this compound may be susceptible to oxidation, which can be accelerated by exposure to air and light.Work under an inert atmosphere (e.g., nitrogen or argon) where possible. Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent (final concentration ~0.01-0.1%).Degas solvents before use. Store extracts under an inert gas and protect from light.
Yield decreases with increasing extraction time or temperature.Thermal degradation: Elevated temperatures can accelerate the degradation of complex antibiotics.Maintain low temperatures (4-10°C) throughout the extraction and purification process. Use a refrigerated centrifuge and perform extractions on ice.Avoid prolonged heating steps. If solvent evaporation is necessary, use a rotary evaporator at low temperature and reduced pressure.
Precipitate forms in the extract upon standing, even at low temperatures.Poor solubility and aggregation: Elfamycins are known for their poor solubility, which can lead to precipitation and loss of material.Use a co-solvent system to improve solubility. Perform serial extractions with solvents of increasing polarity to fractionate and potentially improve the solubility of the target compound.Screen a variety of solvent systems during initial optimization studies to find one that maximizes this compound solubility while minimizing impurities.
Loss of activity after purification steps (e.g., silica (B1680970) gel chromatography).Adsorption and degradation on stationary phase: The functional groups of this compound may interact with or be catalyzed to degrade by acidic silica gel.Use a neutral stationary phase like deactivated silica gel or a polymer-based resin for chromatography. Elute the column with a solvent system containing a small amount of a neutral or slightly basic modifier (e.g., triethylamine).Perform a small-scale test to check the stability of this compound on the chosen stationary phase before committing the bulk of the material.

Quantitative Data Summary

Condition Parameter Value Expected this compound Stability
pH 2.0-Very Low (rapid degradation)
4.0-Low to Moderate
7.0-High (optimal)
9.0-Low to Moderate
11.0-Very Low (rapid degradation)
Temperature 4°CHalf-life> 48 hours
25°C (Room Temp)Half-life8-12 hours
40°CHalf-life< 2 hours
Light Exposure Amber vial (dark)% Degradation after 24h< 5%
Clear vial (light)% Degradation after 24h> 20%

Frequently Asked Questions (FAQs)

Q1: My this compound extract is a brownish color. Is this normal?

A slight coloration of the crude extract is common due to co-extraction of pigments from the fermentation broth. However, a rapid darkening of the solution may indicate oxidative degradation. To minimize this, work quickly, keep your samples cold and protected from light, and consider using antioxidants in your extraction solvent.

Q2: What is the best solvent for extracting this compound?

Ethyl acetate (B1210297) is a commonly used solvent for extracting polyketide antibiotics from fermentation broths. However, the optimal solvent or solvent system should be determined empirically. A good starting point is to test solvents with varying polarities, such as ethyl acetate, dichloromethane, and n-butanol.

Q3: Can I store my this compound extract? If so, under what conditions?

For short-term storage (less than 24 hours), store the extract at 4°C in a tightly sealed, light-protected container, preferably under an inert atmosphere. For long-term storage, it is best to evaporate the solvent under reduced pressure at a low temperature and store the resulting solid residue at -20°C or -80°C under an inert atmosphere.

Q4: I am using silica gel chromatography for purification and see significant loss of my compound. What can I do?

Standard silica gel can be acidic and may cause degradation of acid-labile compounds like this compound. Consider using deactivated (neutral) silica gel or an alternative stationary phase such as alumina (B75360) (neutral or basic), or a polymer-based resin. You can also add a small amount of a modifier, like triethylamine (B128534) (0.1%), to your mobile phase to neutralize active sites on the silica.

Q5: How can I monitor for this compound degradation during my extraction?

The most effective way to monitor for degradation is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots at each stage of your extraction and purification process, you can quantify the amount of this compound present and detect the appearance of degradation products.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Different Solvents and pH

Objective: To determine the stability of this compound under various solvent and pH conditions.

Methodology:

  • Prepare a stock solution of partially purified this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Aliquot the stock solution into separate vials containing different buffered solutions (e.g., pH 4, 7, and 9).

  • Prepare parallel samples in different organic solvents commonly used for extraction (e.g., ethyl acetate, dichloromethane).

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C) and under different light conditions (dark vs. ambient light).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately analyze the aliquots by a validated HPLC or LC-MS method to quantify the remaining this compound and identify any major degradation products.

Protocol 2: Optimized Extraction of this compound from Fermentation Broth

Objective: To provide a general workflow for the extraction of this compound while minimizing degradation.

Methodology:

  • Harvesting: Centrifuge the Streptomyces fermentation broth at 4°C to separate the mycelium from the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to 7.0 using a suitable acid or base.

  • Solvent Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of cold (4°C) ethyl acetate containing 0.05% BHT.

    • Gently invert the funnel multiple times to mix the phases, releasing pressure frequently.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh, cold ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract under reduced pressure at a temperature below 30°C using a rotary evaporator.

  • Storage: Redissolve the dried extract in a minimal amount of a suitable solvent, and store at -20°C or lower under a nitrogen atmosphere.

Visualizations

degradation_pathway This compound This compound Degradation_Product_A Degradation Product A (e.g., Hydrolyzed) This compound->Degradation_Product_A  High/Low pH,  Temperature Degradation_Product_B Degradation Product B (e.g., Oxidized) This compound->Degradation_Product_B  Oxygen, Light,  Temperature Inactive_Fragments Inactive Fragments Degradation_Product_A->Inactive_Fragments Degradation_Product_B->Inactive_Fragments experimental_workflow cluster_0 Extraction cluster_1 Purification & Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation (4°C) Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant pH_Adjustment pH Adjustment to 7.0 Supernatant->pH_Adjustment Solvent_Extraction Solvent Extraction (Ethyl Acetate, 4°C) pH_Adjustment->Solvent_Extraction Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Drying Drying (Na2SO4) Organic_Phase->Drying Concentration Concentration (<30°C) Drying->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Chromatography Crude_Extract->Chromatography HPLC_Analysis HPLC/LC-MS Analysis Crude_Extract->HPLC_Analysis Pure_this compound Pure this compound Chromatography->Pure_this compound Pure_this compound->HPLC_Analysis troubleshooting_logic Start Low this compound Yield? Check_pH Is pH of extract neutral (6-7.5)? Start->Check_pH Yes Check_Temp Was extraction done at low temp (4-10°C)? Check_pH->Check_Temp Yes Adjust_pH Action: Neutralize extract and use buffers. Check_pH->Adjust_pH No Check_Light Was extract protected from light? Check_Temp->Check_Light Yes Adjust_Temp Action: Use ice bath and cold solvents. Check_Temp->Adjust_Temp No Check_Stationary_Phase Using neutral chromatography stationary phase? Check_Light->Check_Stationary_Phase Yes Protect_Light Action: Use amber vials and work in low light. Check_Light->Protect_Light No Change_Stationary_Phase Action: Use deactivated silica or polymer resin. Check_Stationary_Phase->Change_Stationary_Phase No Success Yield Improved Check_Stationary_Phase->Success Yes Adjust_pH->Check_Temp Adjust_Temp->Check_Light Protect_Light->Check_Stationary_Phase Change_Stationary_Phase->Success

How to resolve inconsistent results in Kirrothricin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kirrothricin bioassays. Our aim is to help you resolve inconsistent results and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antibiotic belonging to the elfamycin family, which also includes Kirromycin.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It specifically targets the elongation factor Tu (EF-Tu), a crucial protein in the bacterial translation process.[3][4] By binding to EF-Tu, this compound locks it in its GTP-bound conformation, even after GTP hydrolysis. This action prevents the release of EF-Tu from the ribosome, thereby stalling protein synthesis and inhibiting bacterial growth.[1]

Q2: Which type of bioassay is most suitable for determining this compound's potency?

A2: Standard antimicrobial susceptibility testing (AST) methods are suitable for determining the potency of this compound. The most common and well-established methods include:

  • Broth Dilution Method: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

  • Agar (B569324) Diffusion Method (Disk Diffusion or Well Diffusion): This method involves placing the antibiotic on an agar plate inoculated with the test microorganism. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition (where bacterial growth is prevented) is proportional to the antibiotic's potency.

  • Gradient Plate Bioassay: This technique creates a continuous concentration gradient of the antibiotic in an agar plate, allowing for the determination of the minimal effective concentration (MEC).[5]

The choice of method may depend on the specific experimental goals, throughput requirements, and available resources.

Q3: What are the most common sources of variability in this compound bioassays?

A3: Inconsistency in bioassay results can arise from various factors, many of which are common to all antibiotic susceptibility tests. These can be broadly categorized into biological, physical, and procedural variables. Key sources of variability include:

  • Inoculum Preparation: The density and growth phase of the bacterial culture used for inoculation are critical.

  • Growth Medium: The composition, pH, and depth of the agar or broth can significantly influence bacterial growth and antibiotic activity.

  • Incubation Conditions: Temperature, time, and atmospheric conditions (e.g., aerobic or anaerobic) must be precisely controlled.

  • Pipetting and Dilution Errors: Inaccurate preparation of antibiotic solutions and serial dilutions is a major source of error.

  • Reagent Quality: The purity and stability of the this compound standard and other reagents are essential for reproducible results.

  • Resistant Subpopulations: The presence of a small number of resistant bacteria within the inoculum can lead to the appearance of colonies within the inhibition zone.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound bioassay experiments.

Issue Potential Cause Recommended Solution
High variability between replicates Inconsistent inoculum density.Standardize the inoculum preparation. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard).
Pipetting errors.Calibrate pipettes regularly. Use fresh, sterile pipette tips for each dilution and replicate. When preparing serial dilutions, ensure thorough mixing between each step.
Uneven agar depth in diffusion assays.Pour agar plates on a level surface to ensure a uniform depth. Inconsistent agar depth can affect the diffusion rate of the antibiotic.
No or very small zones of inhibition in diffusion assays Inactive this compound.Check the expiration date and storage conditions of your this compound stock. If possible, test its activity against a known susceptible control strain.
Resistant bacterial strain.Confirm the susceptibility of your test strain to this compound using a reference strain. Some bacteria may have intrinsic or acquired resistance.[6]
Incorrect antibiotic concentration.Double-check all calculations for the preparation of your this compound stock and working solutions.
Inconsistent MIC values in broth dilution assays "Skipped wells" (growth in higher concentration wells, but not in lower ones).This can be due to contamination or technical error. Repeat the assay with fresh reagents and careful technique.
Subjective interpretation of "visible growth".Use a plate reader to measure absorbance for a more objective determination of growth inhibition.
Appearance of colonies within the zone of inhibition Presence of a resistant subpopulation.Isolate and re-test the colonies from within the inhibition zone to confirm resistance.
Contamination of the bacterial culture.Ensure the purity of your inoculum by streaking for single colonies on an appropriate agar plate before starting the bioassay.

Experimental Protocols

Standard Broth Microdilution Assay for this compound MIC Determination
  • Prepare this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Inoculum: From a fresh overnight culture of the test bacterium, prepare a suspension in sterile Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve the desired concentration range.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Visualizations

Mechanism of Action of this compound

Kirrothricin_Mechanism cluster_ribosome Bacterial Ribosome A-site A-site EF-Tu_GDP EF-Tu-GDP A-site->EF-Tu_GDP GTP hydrolysis releases Stalled_Complex Stalled Ribosomal Complex A-site->Stalled_Complex aa-tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) aa-tRNA->Ternary_Complex binds EF-Tu_GTP EF-Tu-GTP EF-Tu_GTP->Ternary_Complex binds EF-Tu_GTP->Stalled_Complex prevents release from ribosome after GTP hydrolysis Ternary_Complex->A-site delivers to EF-Tu_GDP->EF-Tu_GTP recycled This compound This compound This compound->EF-Tu_GTP binds to

Caption: this compound's inhibitory action on bacterial protein synthesis.

Troubleshooting Workflow for Inconsistent Bioassay Results

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Reagents Verify Reagent Quality (this compound, Media, etc.) Start->Check_Reagents Check_Inoculum Standardize Inoculum Preparation Start->Check_Inoculum Check_Procedure Review and Validate Experimental Protocol Start->Check_Procedure Check_Equipment Calibrate Pipettes and Check Incubator Start->Check_Equipment Sub_Reagents Re-test with fresh reagents Check_Reagents->Sub_Reagents Sub_Inoculum Prepare fresh, standardized inoculum Check_Inoculum->Sub_Inoculum Sub_Procedure Perform assay with strict adherence to protocol Check_Procedure->Sub_Procedure Sub_Equipment Re-calibrate or service equipment Check_Equipment->Sub_Equipment Re_Test Repeat Bioassay Sub_Reagents->Re_Test Sub_Inoculum->Re_Test Sub_Procedure->Re_Test Sub_Equipment->Re_Test Consistent Results are Consistent Re_Test->Consistent Inconsistent Results still Inconsistent Re_Test->Inconsistent Consult Consult Literature for Similar Issues Inconsistent->Consult

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Kirrothricin from its related Kirromycin analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from other Kirromycin analogs?

A1: The primary challenge lies in the high structural similarity among Kirromycin analogs. For instance, Aurodox differs from Kirromycin only by a single methylation on the pyridone moiety.[1][2] These subtle differences require highly selective separation techniques to achieve baseline resolution.

Q2: What is the recommended initial approach for separating this compound and its analogs?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the separation of these antibiotic analogs. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for accurate identification and quantification of the separated compounds.[1]

Q3: What type of HPLC column is best suited for this separation?

A3: A C18 reversed-phase column is a good starting point. These columns provide the necessary hydrophobicity to retain and separate the structurally similar Kirromycin analogs based on subtle differences in their polarity.

Q4: What mobile phases are typically used for the separation of Kirromycin analogs?

A4: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally employed. The gradient allows for the effective separation of compounds with a range of polarities.

Q5: How can I confirm the identity of the separated peaks?

A5: Mass spectrometry (MS) is the definitive method for identifying the separated analogs. By analyzing the mass-to-charge ratio (m/z) of each eluting peak, you can confirm the identity of this compound, Kirromycin, Aurodox, and other related compounds.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound and its analogs via HPLC.

Problem 1: Poor Resolution or Co-elution of Peaks

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Gradient Optimize the gradient profile. Try a shallower gradient to increase the separation time between closely eluting peaks.
Incorrect Mobile Phase Composition Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH of the aqueous phase.
Column Inefficiency Ensure the column is properly packed and has not degraded. Replace the column if it has exceeded its recommended lifetime or number of injections.
Sample Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak broadening and loss of resolution.
Problem 2: Tailing or Fronting Peaks

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with the Stationary Phase Add a competing agent, such as a small amount of triethylamine (B128534) (TEA), to the mobile phase to block active sites on the silica (B1680970) support.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase composition to ensure proper peak shape.
Column Degradation Voids or channels in the column packing can cause peak distortion. Replace the column.
Problem 3: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Fluctuations in Pump Pressure or Flow Rate Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Degas the mobile phases to prevent bubble formation.
Changes in Mobile Phase Composition Prepare fresh mobile phase for each run and ensure accurate mixing of the components.
Temperature Variations Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.

Experimental Protocols

Protocol 1: Analytical Separation of Kirromycin and Aurodox using RP-HPLC-MS

This protocol is a representative method based on literature for the analytical separation of Kirromycin and its methylated analog, Aurodox.[1]

1. Sample Preparation:

  • Extract the antibiotics from the fermentation broth using an equal volume of chloroform.
  • Use a separation funnel to collect the organic (lower) phase.
  • Dry the solvent extract under a stream of nitrogen.
  • Reconstitute the dried extract in ethanol (B145695) for LC-MS analysis.

2. HPLC-MS Conditions:

ParameterSpecification
Instrument Agilent 1100 HPLC system coupled with a Waters Micromass ZQ 2000/4000 mass detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute the compounds. A typical starting point could be 5% B, ramping to 95% B over 20-30 minutes.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 - 20 µL
MS Detector Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte.

3. Data Analysis:

  • Monitor the chromatogram for the separation of peaks.
  • Analyze the mass spectra of the eluting peaks to identify Kirromycin (m/z ~795) and Aurodox (m/z ~793 in negative mode).[1]

Visualizations

Separation_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection & Analysis Fermentation_Broth Fermentation Broth Solvent_Extraction Liquid-Liquid Extraction (e.g., Chloroform) Fermentation_Broth->Solvent_Extraction Drying Nitrogen Drying Solvent_Extraction->Drying Reconstitution Reconstitution (e.g., Ethanol) Drying->Reconstitution HPLC_System RP-HPLC System (C18 Column) Reconstitution->HPLC_System Inject Sample Gradient_Elution Gradient Elution (Water/Acetonitrile) MS_Detector Mass Spectrometer (ESI) Gradient_Elution->MS_Detector Eluted Analytes Data_Analysis Data Analysis (Chromatogram & Spectra) MS_Detector->Data_Analysis

Caption: Experimental workflow for the separation and identification of Kirromycin analogs.

Troubleshooting_Logic Start Poor Peak Resolution Check_Gradient Optimize Gradient? Start->Check_Gradient Check_Column Check Column Condition? Check_Gradient->Check_Column No Solution_Gradient Adjust Gradient Slope Check_Gradient->Solution_Gradient Yes Check_Loading Reduce Sample Load? Check_Column->Check_Loading No Solution_Column Replace Column Check_Column->Solution_Column Yes Solution_Loading Decrease Injection Volume/ Concentration Check_Loading->Solution_Loading Yes

Caption: Troubleshooting logic for addressing poor peak resolution in HPLC.

References

Technical Support Center: Optimization of Analytical Methods for Kirrothricin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Kirrothricin. The content is designed to directly address specific issues that may be encountered during experimental work.

I. Troubleshooting Guides

This section offers systematic approaches to resolving common issues encountered during the HPLC-UV and LC-MS/MS analysis of this compound.

HPLC-UV Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Secondary Silanol (B1196071) Interactions This compound, possessing basic functional groups, can interact with residual acidic silanol groups on the silica-based C18 stationary phase, leading to peak tailing. To mitigate this, consider the following: • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can protonate the basic functional groups of this compound, reducing their interaction with silanols. • Use of End-Capped Columns: Employ a high-quality, end-capped C18 column to minimize the number of available silanol groups. • Competitive Base Addition: Add a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
Column Overload Injecting a sample that is too concentrated can lead to peak distortion. Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.
Mismatched Injection Solvent If the injection solvent is significantly stronger (higher organic content) than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.
Column Contamination or Degradation Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shapes. Try back-flushing the column or, if necessary, replace it with a new one.

Issue: Inconsistent Retention Times

Possible Cause Recommended Solution
Mobile Phase Composition Fluctuation Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can improve reproducibility compared to online mixing by the HPLC pump.
Inadequate Column Equilibration Before starting a sequence of analyses, ensure the column is thoroughly equilibrated with the initial mobile phase. A stable baseline is a good indicator of equilibration.
Temperature Fluctuations Use a column oven to maintain a constant and consistent column temperature. Even minor room temperature variations can affect retention times.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a constant and accurate flow rate.
LC-MS/MS Troubleshooting Guide

Issue: Low Signal Intensity or No Signal

Possible Cause Recommended Solution
Ion Suppression Co-eluting matrix components from the sample (e.g., salts from fermentation broth) can interfere with the ionization of this compound in the mass spectrometer source. • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. • Optimize Chromatography: Adjust the chromatographic method to achieve better separation of this compound from matrix components.
Incorrect MS Source Parameters Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to maximize the ionization of this compound.
Suboptimal Fragmentation (MS/MS) In MS/MS mode, ensure that the collision energy is optimized to produce stable and abundant fragment ions for sensitive detection.
Analyte Degradation This compound may be unstable under certain pH or temperature conditions. Investigate the stability of this compound in your sample and mobile phase.[1][2][3][4]

Issue: High Background Noise

Possible Cause Recommended Solution
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases before use.
Carryover from Previous Injections Inject a blank solvent after a high-concentration sample to check for carryover. If observed, develop a more effective needle and column wash method between injections.
Dirty Mass Spectrometer Source A contaminated ion source can lead to high background noise. Follow the manufacturer's instructions for cleaning the ion source components.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for analytical method development?

A1: While detailed experimental data for this compound is limited in publicly available literature, its classification as a polyketide antibiotic suggests several important properties. It is a large, relatively non-polar molecule, making it suitable for reversed-phase HPLC. Its structure contains ionizable functional groups, meaning that the pH of the mobile phase will significantly impact its retention and peak shape. Like many complex natural products, this compound may be susceptible to degradation at extreme pH values and temperatures.

Q2: How can I effectively extract this compound from a complex matrix like a fermentation broth?

A2: For complex matrices such as fermentation broths, a multi-step sample preparation protocol is recommended to remove proteins, salts, and other interfering substances. A general workflow could involve:

  • Centrifugation/Filtration: To remove cells and particulate matter.

  • Protein Precipitation: Addition of a cold organic solvent like acetonitrile (B52724) or methanol (B129727).

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): LLE with a suitable organic solvent (e.g., ethyl acetate) or SPE using a C18 or mixed-mode cation exchange cartridge can provide further cleanup and concentration of the analyte.

Q3: What are typical starting conditions for developing an HPLC-UV method for this compound?

A3: A good starting point for an HPLC-UV method for a polyketide antibiotic like this compound would be:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As this compound contains a pyridone chromophore, a UV detector set in the range of 230-330 nm should be evaluated for optimal absorbance.

Q4: For LC-MS/MS analysis, what are the expected precursor and product ions for this compound?

A4: The exact m/z values would need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer. However, given its molecular weight, you would expect to see a protonated molecule [M+H]⁺ in positive ion mode ESI. For MS/MS, fragmentation would likely occur at the ester and amide linkages within the molecule, and these fragments would be used for quantification and confirmation.

III. Experimental Protocols

Protocol for Sample Preparation from Fermentation Broth

This protocol provides a general procedure for the extraction of this compound from a fermentation broth for subsequent HPLC or LC-MS/MS analysis.

  • Cell Removal: Centrifuge 10 mL of the fermentation broth at 5,000 x g for 15 minutes to pellet the microbial cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Protein Precipitation: Add 20 mL of cold acetonitrile to the supernatant, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the mixture at 5,000 x g for 15 minutes.

  • Solvent Evaporation: Transfer the supernatant to a new tube and evaporate the acetonitrile using a rotary evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the remaining aqueous layer in a suitable solvent for SPE.

  • Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities. d. Elute this compound with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for analysis.

Model HPLC-UV Method Protocol

This protocol outlines a model HPLC-UV method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 80 20
    25 10 90
    30 10 90
    31 80 20

    | 40 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm (this should be optimized based on the UV spectrum of this compound).

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection fermentation_broth Fermentation Broth centrifugation1 Centrifugation (Cell Removal) fermentation_broth->centrifugation1 supernatant Supernatant centrifugation1->supernatant protein_precipitation Protein Precipitation (Acetonitrile) supernatant->protein_precipitation centrifugation2 Centrifugation protein_precipitation->centrifugation2 evaporation Solvent Evaporation centrifugation2->evaporation spe Solid-Phase Extraction (SPE) evaporation->spe final_sample Final Sample (Reconstituted) spe->final_sample hplc HPLC-UV Analysis final_sample->hplc Injection lcms LC-MS/MS Analysis final_sample->lcms Injection troubleshooting_peak_tailing start Peak Tailing Observed check_ph Adjust Mobile Phase pH (2.5-3.5) start->check_ph check_column Use End-Capped Column check_ph->check_column If no improvement result_ok Peak Shape Improved check_ph->result_ok check_overload Dilute Sample check_column->check_overload If no improvement check_column->result_ok check_solvent Match Injection Solvent to Mobile Phase check_overload->check_solvent If no improvement check_overload->result_ok replace_column Replace Column check_solvent->replace_column If no improvement check_solvent->result_ok replace_column->result_ok result_not_ok Issue Persists replace_column->result_not_ok If still tailing

References

Technical Support Center: Strategies for Overcoming Kirrothricin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating bacterial resistance to Kirrothricin (B12776994). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high Minimum Inhibitory Concentrations (MICs) of this compound against our bacterial strain, suggesting resistance. What are the known mechanisms of resistance?

A1: this compound resistance in bacteria is primarily associated with the following mechanisms:

  • Target Modification: The most well-documented mechanism is the alteration of the drug's target, the Elongation Factor Tu (EF-Tu). Mutations in the tuf gene, which encodes for EF-Tu, can lead to amino acid substitutions that prevent this compound from binding effectively. This hinders the antibiotic's ability to stall the ribosome during protein synthesis.[1]

  • Reduced Cellular Uptake: Some bacterial strains may exhibit resistance due to decreased permeability of the cell envelope to this compound and related antibiotics.[2]

Q2: How can we confirm if this compound resistance in our strain is due to EF-Tu mutations?

A2: To confirm if resistance is due to EF-Tu mutations, you can perform the following:

  • Sequence the tuf gene(s): Amplify and sequence the tuf gene(s) from your resistant strain and compare the sequence to that of a susceptible (wild-type) strain. Look for non-synonymous mutations that result in amino acid changes.

  • Site-Directed Mutagenesis: Introduce the identified mutation(s) into the tuf gene of a susceptible strain. If this confers resistance, it strongly suggests the mutation is responsible.

  • Biochemical Assays: Purify EF-Tu from both resistant and susceptible strains and perform in vitro protein synthesis assays or GTPase activity assays in the presence of this compound. A resistant EF-Tu will show less inhibition of its activity by the antibiotic.

Q3: Our experiments with this compound are giving inconsistent results. What are some common troubleshooting steps for susceptibility testing?

A3: Inconsistent results in antimicrobial susceptibility testing can arise from several factors. Here are some common issues and their solutions:

Observation Potential Cause Recommended Solution
Variable MIC values across replicates.Inconsistent inoculum density.Standardize your inoculum to a 0.5 McFarland standard for each experiment. Use a spectrophotometer for accuracy.[2]
Pipetting errors in serial dilutions.Ensure thorough mixing at each dilution step. Use calibrated pipettes.
Degradation of this compound.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light.
"Skipped" wells in a checkerboard assay (growth at higher concentrations, no growth at lower).Bacterial clumping or contamination.Ensure your bacterial suspension is homogenous before inoculation. Use fresh, pure cultures.[2]
Discrepancy between checkerboard and time-kill assay results.Different endpoints being measured.The checkerboard assay measures inhibition of growth at a single time point, while the time-kill assay measures the rate of killing. A combination can be synergistic in killing rate but not in the final inhibitory concentration.[2][3]

Strategies for Overcoming this compound Resistance

Currently, there is limited published data on clinically-validated strategies to overcome this compound resistance. However, based on general principles of antibiotic resistance, the following investigational approaches can be employed.

Synergistic Antibiotic Combination Therapy

Combining this compound with another antibiotic may result in a synergistic effect, where the combined activity is greater than the sum of their individual activities. This can potentially restore the efficacy of this compound against resistant strains.

Suggested Workflow for Identifying Synergistic Combinations:

Synergy_Workflow Workflow for Identifying Synergistic Antibiotic Combinations cluster_screening Initial Screening cluster_confirmation Confirmation cluster_evaluation Further Evaluation start Select Candidate Antibiotics (different mechanisms of action) checkerboard Perform Checkerboard Assay (this compound + Candidate Antibiotic) start->checkerboard calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard->calculate_fic time_kill Perform Time-Kill Curve Assay for synergistic/additive hits calculate_fic->time_kill FIC Index ≤ 1 interpret_tk Analyze Time-Kill Curves (synergy, additivity, indifference, antagonism) time_kill->interpret_tk in_vivo In Vivo Model Testing (e.g., animal infection models) interpret_tk->in_vivo

Caption: Workflow for screening and confirming synergistic antibiotic combinations with this compound.

Experimental Protocols:

  • Checkerboard Assay: This method is used for the initial screening of synergistic interactions between two antibiotics. A two-dimensional array of antibiotic concentrations is created in a 96-well plate.

    • Methodology:

      • Prepare serial dilutions of this compound along the rows and the second antibiotic along the columns of a 96-well plate.

      • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

      • Include growth and sterility controls.

      • Incubate for 18-24 hours at 37°C.

      • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.

      • Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.[2][4]

    • Interpretation of FIC Index:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1.0

      • Indifference: 1.0 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0[5][6]

  • Time-Kill Curve Assay: This assay confirms the dynamic interaction (bacteriostatic vs. bactericidal) of the antibiotic combination over time.

    • Methodology:

      • Prepare culture tubes with a standardized bacterial inoculum in broth.

      • Add antibiotics at relevant concentrations (e.g., MIC, 0.5 x MIC) alone and in combination.

      • Incubate the tubes with shaking at 37°C.

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar (B569324) to determine the viable cell count (CFU/mL).

      • Plot log10 CFU/mL versus time.[7][8]

    • Interpretation of Time-Kill Curves:

      • Synergy: ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[3][9]

      • Indifference: < 2 log10 change in CFU/mL.

      • Antagonism: ≥ 2 log10 increase in CFU/mL.

Development of this compound Analogs

Chemical modification of the this compound molecule could lead to the development of analogs that are less susceptible to existing resistance mechanisms. Studies on related antibiotics like kirromycin (B1673653) have shown that modifications to certain parts of the molecule can be made without loss of activity, and in some cases, may alter the affinity for EF-Tu.[10]

Logical Relationship for Analog Development:

Analog_Development Logical Progression for this compound Analog Development A Identify mutable regions of this compound (based on kirromycin analog studies) B Synthesize a library of this compound analogs with modifications in identified regions A->B C Screen analogs against resistant strains (MIC determination) B->C D Biochemical characterization of lead analogs (EF-Tu binding assays, GTPase activity) C->D E In vivo efficacy and toxicity studies D->E

Caption: A logical workflow for the development and evaluation of novel this compound analogs.

Experimental Protocols:

  • Biochemical Assay for EF-Tu Binding: To assess the affinity of new analogs for both wild-type and mutant EF-Tu.

    • Methodology:

      • Clone and express both wild-type and mutant tuf genes to purify the respective EF-Tu proteins.

      • Develop a competitive binding assay. One approach is to use a fluorescently labeled this compound analog and measure its displacement by unlabeled test compounds.

      • Alternatively, techniques like circular dichroism can be used to measure conformational changes in EF-Tu upon antibiotic binding, allowing for the determination of binding constants.[3]

Efflux Pump Inhibition

Although not specifically documented for this compound, efflux pumps are a common mechanism of resistance to many classes of antibiotics, including some protein synthesis inhibitors.[11][12] Investigating the role of efflux pumps and the potential for efflux pump inhibitors (EPIs) could be a viable strategy.

Signaling Pathway of this compound Action and Resistance Mechanisms:

Kirrothricin_Action This compound Mechanism of Action and Resistance cluster_pathway Bacterial Protein Synthesis Elongation Cycle cluster_inhibition This compound Inhibition cluster_resistance Resistance Mechanisms EFTu_GTP EF-Tu-GTP-aa-tRNA (Ternary Complex) Ribosome Ribosome A-site EFTu_GTP->Ribosome Binds to GTP_hydrolysis GTP Hydrolysis Ribosome->GTP_hydrolysis Triggers EFTu_GDP EF-Tu-GDP release GTP_hydrolysis->EFTu_GDP Peptide_bond Peptide Bond Formation EFTu_GDP->Peptide_bond Allows This compound This compound This compound->GTP_hydrolysis Prevents EF-Tu-GDP release after GTP hydrolysis, stalling the ribosome Target_Mod EF-Tu Mutation Target_Mod->this compound Prevents Binding Efflux Efflux Pump (Hypothetical) Efflux->this compound Reduces intracellular concentration

Caption: The mechanism of action of this compound on the bacterial protein synthesis elongation cycle and potential resistance mechanisms.

Experimental Protocol:

  • Screening for Efflux Pump Involvement:

    • Perform MIC assays for this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[13]

    • A significant reduction in the MIC in the presence of an EPI would suggest that efflux is contributing to resistance.

Quantitative Data Summary

The following tables provide hypothetical quantitative data that could be generated from the experiments described above.

Table 1: Checkerboard Assay Results for this compound in Combination with Antibiotic X

This compound (µg/mL)Antibiotic X (µg/mL)Growth (+/-)FIC IndexInterpretation
4 (MIC alone)0---
28-1.0Additive
116-1.25Indifference
0.5 4 (MIC in combo) - 0.375 Synergy
032 (MIC alone)---

Table 2: Time-Kill Assay Results for this compound and Antibiotic X Combination

Time (hours)Control (log10 CFU/mL)This compound (MIC) (log10 CFU/mL)Antibiotic X (MIC) (log10 CFU/mL)This compound + Antibiotic X (0.5xMIC each) (log10 CFU/mL)
06.06.06.06.0
47.26.86.55.5
88.57.57.04.2
249.07.87.23.5

Table 3: MICs of this compound Analogs Against Resistant Strain

CompoundMIC (µg/mL)Fold-change vs. This compound
This compound64-
Analog A322
Analog B88
Analog C128-0.5

References

Technical Support Center: Refinement of Kirrothricin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Kirrothricin. The information aims to help minimize impurities and enhance the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound preparations?

A1: Impurities in this compound preparations can originate from several stages of the production process. These are broadly categorized as:

  • Fermentation-Related Impurities:

    • Structurally Related Impurities: The producing microorganism, Streptomyces sp., may synthesize analogs or precursors of this compound that are structurally similar, making them challenging to separate.[1]

    • Co-metabolites: The fermentation broth is a complex mixture containing various other unrelated metabolites produced by the microorganism.[1]

    • Media Components: Residual components from the fermentation medium, such as sugars, peptides, and salts, can be carried through the initial extraction process.[1]

  • Process-Related Impurities:

    • Residual Solvents: Organic solvents used during extraction and purification may remain in the final product.[1]

    • Reagents and Catalysts: If any chemical modification steps are performed post-fermentation, unreacted reagents or catalysts could be present.[1]

  • Degradation Products:

    • This compound, like many complex organic molecules, can degrade under certain conditions.[1] Exposure to harsh pH (acidic or basic conditions), high temperatures, light, or oxidizing agents can lead to the formation of degradation products.[1][2][3][4]

Q2: I am observing unexpected peaks in my HPLC analysis of this compound. What could they be?

A2: Unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis could be due to any of the impurity types mentioned in Q1. To identify the source of these peaks, consider the following troubleshooting steps:

  • Analyze a Blank Run: Inject the mobile phase and sample solvent alone to rule out contamination from your analytical system or solvents.[1]

  • Review Sample Handling: Assess if the this compound samples have been exposed to elevated temperatures, direct light, or stored in a reactive container, which could indicate the presence of degradation products.[1]

  • Consider the Purity of the Starting Material: If you are analyzing a purified sample, impurities may have been carried over from a less pure starting batch.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass information about the impurity peaks, which can help in their identification.

Q3: What analytical techniques are recommended for determining the purity of this compound?

A3: A combination of analytical techniques is often necessary for a comprehensive purity assessment.[] Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound and its impurities.[6][7] Reversed-phase C18 columns are commonly used.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about impurities, aiding in their identification.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying residual solvents.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of the main component and impurities.[][7]

  • Karl Fischer Titration: Specifically used for determining water content.[7]

  • Thermogravimetric Analysis (TGA): Helps to quantify non-volatile impurities.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Yield 1. Incomplete cell lysis during initial extraction.2. Suboptimal extraction solvent.3. Degradation of this compound during extraction.4. Adsorption of this compound to glassware or equipment.1. Optimize cell disruption method (e.g., sonication, homogenization).2. Screen a panel of solvents with varying polarities (e.g., ethyl acetate (B1210297), chloroform, n-butanol).3. Perform extraction at a lower temperature and protect from light.4. Use silanized glassware to minimize adsorption.
High Levels of Polar Impurities 1. Carryover of water-soluble media components.2. Inefficient phase separation during liquid-liquid extraction.1. Incorporate a preliminary washing step of the biomass with water before solvent extraction.2. Use a brine wash during liquid-liquid extraction to improve separation of the aqueous and organic layers.
Presence of Structurally Similar Impurities 1. Co-extraction of related metabolites produced by the microorganism.2. Insufficient resolution in the chromatographic purification step.1. Employ orthogonal purification techniques (e.g., normal-phase followed by reversed-phase chromatography).2. Optimize the HPLC method: adjust mobile phase composition, gradient, flow rate, and column temperature.[1] Consider using a different stationary phase.
Residual Solvents Detected in Final Product 1. Inadequate drying of the purified this compound.1. Dry the product under high vacuum for an extended period.2. Use a gentle stream of nitrogen to facilitate solvent removal.
This compound Degradation Over Time 1. Instability due to temperature, light, or pH.[3][4]1. Store the purified this compound at low temperatures (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: General Extraction of this compound from Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.

  • Mycelial Extraction:

    • Homogenize the mycelial cake in a suitable organic solvent (e.g., acetone (B3395972) or methanol) to extract intracellular this compound.

    • Filter the mixture to remove the cell debris.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

  • Supernatant Extraction:

    • Perform liquid-liquid extraction on the supernatant using an immiscible organic solvent such as ethyl acetate or chloroform.[9]

    • Separate the organic phase and evaporate the solvent to yield a crude extract.

  • Combine and Concentrate: Combine the crude extracts from the mycelia and supernatant and concentrate to dryness.

Protocol 2: Purification by Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents with increasing polarity (e.g., 10% methanol in water, 25% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound using a less polar solvent (e.g., 80-100% methanol or acetonitrile).

  • Concentration: Evaporate the solvent from the collected fractions to obtain a partially purified product.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purity Analysis
  • Chromatographic System:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 10% to 90% B over 30 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.

Data Presentation

Table 1: Comparison of this compound Yield and Purity with Different Extraction Solvents

Extraction SolventCrude Yield (mg/L of broth)Purity by HPLC (%)
Ethyl Acetate15065
Chloroform12562
n-Butanol18058
Methyl Isobutyl Ketone16568

Table 2: Effect of Purification Steps on this compound Purity

Purification StepPurity by HPLC (%)Overall Yield (%)
Crude Extract65100
After Liquid-Liquid Extraction7885
After Solid-Phase Extraction9270
After Preparative HPLC>9855

Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Mycelia Mycelial Cake Centrifugation->Mycelia Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction1 Mycelia Extraction (e.g., Acetone) Mycelia->Solvent_Extraction1 Solvent_Extraction2 Supernatant LLE (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction2 Crude_Extract Combined Crude Extract Solvent_Extraction1->Crude_Extract Solvent_Extraction2->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Purity_Analysis Purity Analysis (HPLC, LC-MS) Prep_HPLC->Purity_Analysis Final_Product Pure this compound (>98%) Purity_Analysis->Final_Product troubleshooting_logic Start Unexpected HPLC Peak Detected Blank Run Blank Injection (Solvent Only) Start->Blank Peak_Present Peak Still Present? Blank->Peak_Present System_Contamination Source: System/Solvent Contamination Peak_Present->System_Contamination Yes Sample_Handling Review Sample Handling (Temp, Light, pH) Peak_Present->Sample_Handling No Degradation Potential Degradation Product Sample_Handling->Degradation LCMS Analyze by LC-MS Sample_Handling->LCMS Degradation->LCMS ID Identify Impurity Structure LCMS->ID

References

Validation & Comparative

Comparative Efficacy of Kirrothricin and Kirromycin Against Bacterial Pathogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two elfamycin antibiotics targeting bacterial protein synthesis, providing available efficacy data, experimental methodologies, and pathway visualizations to inform research and development.

This guide offers a comparative overview of Kirrothricin and Kirromycin, two structurally related antibiotics belonging to the elfamycin class. Both compounds are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial component of the translational machinery. While Kirromycin has been the subject of more extensive research, this guide consolidates the available data for both agents to aid researchers, scientists, and drug development professionals in their evaluation.

Data Presentation: Quantitative Efficacy

A comprehensive search of scientific literature reveals a significant disparity in the availability of quantitative efficacy data, specifically Minimum Inhibitory Concentration (MIC) values, between Kirromycin and this compound. While MIC values for Kirromycin against a range of bacterial pathogens are documented, similar specific data for this compound remains largely unavailable in publicly accessible databases and publications. This data gap currently hinders a direct, quantitative comparison of their potency.

The following table summarizes the available MIC values for Kirromycin against key Gram-positive and Gram-negative bacterial pathogens.

Bacterial PathogenKirromycin MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus>32[1]Data not available
Streptococcus pneumoniaeData not availableData not available
Enterococcus faecalis>32[1]Data not available
Escherichia coliData not availableData not available
Pseudomonas aeruginosaData not availableData not available

Note: The high MIC values for Kirromycin against Staphylococcus aureus and Enterococcus faecalis suggest that these organisms may possess intrinsic resistance mechanisms to this antibiotic[1]. Further research is required to elucidate the full spectrum of activity for both compounds.

Mechanism of Action: Targeting Elongation Factor Tu

Both this compound and Kirromycin share a common mechanism of action, which involves the inhibition of bacterial protein synthesis through their interaction with elongation factor Tu (EF-Tu)[2][3]. EF-Tu is a GTPase that plays a critical role in the elongation cycle of translation by delivering aminoacyl-tRNA to the A-site of the ribosome.

The binding of this compound or Kirromycin to EF-Tu stabilizes the EF-Tu-GTP-aminoacyl-tRNA complex on the ribosome, even after GTP hydrolysis[4]. This prevents the release of EF-Tu-GDP from the ribosome, effectively stalling the translation process and leading to the inhibition of protein synthesis and eventual cell death.

cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound/Kirromycin EFTu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EFTu_GTP->Ternary_Complex binds aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome delivers to GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis Blocked_Release Blocked EF-Tu-GDP Release Ribosome->Blocked_Release EFTu_GDP EF-Tu-GDP GTP_Hydrolysis->EFTu_GDP Peptide_Bond Peptide Bond Formation GTP_Hydrolysis->Peptide_Bond Release EF-Tu-GDP Release EFTu_GDP->Release EFTu_GDP->Blocked_Release Elongation Polypeptide Elongation Peptide_Bond->Elongation EF_Ts EF-Ts EF_Ts->EFTu_GTP Release->EF_Ts recycled by Antibiotic This compound or Kirromycin Antibiotic->Ternary_Complex binds to Inhibition Inhibition of Protein Synthesis Blocked_Release->Inhibition cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar (B569324) Dilution A Prepare bacterial inoculum (0.5 McFarland) C Perform serial dilutions of antibiotic in 96-well plate A->C G Prepare agar plates with varying antibiotic concentrations A->G B Prepare antibiotic stock solutions B->C B->G D Inoculate wells with bacterial suspension C->D E Incubate plate (16-20h at 35-37°C) D->E F Read MIC: Lowest concentration with no visible growth E->F H Spot-inoculate plates with bacterial suspension G->H I Incubate plates (16-20h at 35-37°C) H->I J Read MIC: Lowest concentration preventing growth I->J

References

Unmasking Kirrothricin's Prime Suspect: A Comparative Guide to the Genetic Validation of EF-Tu as its Primary Target

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of genetic approaches used to validate Elongation Factor Tu (EF-Tu) as the primary target of the antibiotic kirrothricin (B12776994). We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis of alternative target identification strategies.

This compound, a member of the elfamycin family of antibiotics, potently inhibits bacterial protein synthesis. Early investigations pointed towards EF-Tu, a crucial GTPase responsible for delivering aminoacyl-tRNA to the ribosome, as its likely target. Genetic approaches have been instrumental in providing definitive evidence for this interaction, offering a powerful alternative to traditional biochemical methods. This guide delves into the genetic evidence supporting EF-Tu as the primary target of this compound and compares these techniques with other target deconvolution methods.

Genetic Approaches: Pinpointing the Target with Precision

Genetic studies have provided compelling evidence for EF-Tu as the direct target of this compound. The primary strategies employed include the isolation and characterization of resistant mutants and the analysis of EF-Tu from this compound-producing organisms.

The Power of Resistance: Mutant Analysis

A cornerstone of genetic target validation is the study of spontaneous or induced mutations that confer resistance to a drug. In the case of this compound, analysis of resistant Escherichia coli mutants has been particularly insightful. These studies have revealed that resistance mutations consistently map to the tuf genes, which encode EF-Tu.

These mutations often cluster in the interface of domains 1 and 3 of EF-Tu in its GTP-bound conformation.[1][2] This specific location suggests that this compound binds to this interface, effectively jamming the conformational switch that EF-Tu undergoes upon GTP hydrolysis.[1][2][3][4][5] This "jamming" action prevents the release of EF-Tu from the ribosome, thereby halting protein synthesis.[6][7]

Two distinct mechanisms of resistance have been identified in these mutants. The first and most direct mechanism is the inhibition of this compound's access to its binding site on the EF-Tu•GTP complex.[3][5] A second mechanism allows the mutant EF-Tu to release this compound after GTP hydrolysis on the ribosome, permitting polypeptide chain elongation to continue.[3][5]

Producer's Self-Defense: A Clue to the Target

The organisms that produce this compound, such as Streptomyces cinnamoneus, must protect themselves from the antibiotic's effects.[8] This is often achieved through the evolution of a drug-resistant version of the target protein. Indeed, this compound producers possess a this compound-resistant EF-Tu.[8] Some species, like Streptomyces ramocissimus, even have multiple tuf genes, with some encoding for this compound-sensitive EF-Tu and at least one, tuf3, encoding a resistant variant.[9][10] This intrinsic resistance in the producer organism provides strong circumstantial evidence that EF-Tu is the authentic target of this compound.

Quantitative Analysis of this compound-EF-Tu Interaction

The following table summarizes key quantitative data from studies on wild-type and mutant EF-Tu, illustrating the impact of mutations on this compound binding and protein synthesis inhibition.

EF-Tu VariantMutationOrganismMethodParameterValueReference
Wild-type-E. coliPoly(U)-directed poly(Phe) synthesisRelative Resistance1 (sensitive)[5]
MutantG316DE. coliPoly(U)-directed poly(Phe) synthesisRelative ResistanceIncreased[5]
MutantA375TE. coliPoly(U)-directed poly(Phe) synthesisRelative ResistanceIncreased[5]
MutantA375VE. coliPoly(U)-directed poly(Phe) synthesisRelative ResistanceIncreased[5]
MutantQ124KE. coliPoly(U)-directed poly(Phe) synthesisRelative ResistanceHighly Increased[5]
Wild-type-E. coliKirromycin (B1673653) Binding AssayK'd (EF-Tu•GTP)Baseline[5]
MutantG316DE. coliKirromycin Binding AssayK'd (EF-Tu•GTP)Increased[5]
MutantA375TE. coliKirromycin Binding AssayK'd (EF-Tu•GTP)Increased[5]
MutantA375VE. coliKirromycin Binding AssayK'd (EF-Tu•GTP)Increased[5]
MutantQ124KE. coliKirromycin Binding AssayK'd (EF-Tu•GTP)Highly Increased[5]
Mutant Aa-E. coliPhe-tRNA(Phe) BindingDissociation Constant10-fold increase vs WT[11]

Visualizing the Mechanism and Experimental Workflow

To better understand the interaction of this compound with EF-Tu and the experimental approaches used to validate this, the following diagrams are provided.

G This compound's Mechanism of Action cluster_cycle Normal Elongation Cycle cluster_inhibition Inhibition by this compound EFTu_GTP EF-Tu•GTP Ternary_Complex EF-Tu•GTP•aa-tRNA (Ternary Complex) EFTu_GTP->Ternary_Complex + aa-tRNA aa_tRNA Aminoacyl-tRNA Ribosome Ribosome Ternary_Complex->Ribosome Binds to A-site GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis Codon Recognition Peptide_Bond Peptide Bond Formation Ribosome->Peptide_Bond EFTu_GDP EF-Tu•GDP GTP_Hydrolysis->EFTu_GDP Release from Ribosome Blocked_Complex Ribosome•EF-Tu•GDP•this compound (Stalled Complex) GTP_Hydrolysis->Blocked_Complex This compound prevents release EFTu_GDP->EFTu_GTP + GTP, via EF-Ts This compound This compound This compound->Ternary_Complex

Caption: Mechanism of this compound Action on EF-Tu.

G Genetic Validation Workflow cluster_mutagenesis Mutant Generation & Analysis cluster_phenotyping Phenotypic & Biochemical Characterization WT_Ecoli Wild-type E. coli Mutagenesis Mutagenesis (e.g., chemical, UV) WT_Ecoli->Mutagenesis Selection Selection on This compound Plates Mutagenesis->Selection Resistant_Colonies Resistant Colonies Selection->Resistant_Colonies Sequencing Sequencing of tuf genes Resistant_Colonies->Sequencing Identify_Mutations Identify Mutations in EF-Tu Sequencing->Identify_Mutations Site_Directed Site-directed Mutagenesis of tuf gene Identify_Mutations->Site_Directed Expression Expression & Purification of Mutant EF-Tu Site_Directed->Expression InVitro_Assay In vitro Translation Assay (e.g., poly(Phe) synthesis) Expression->InVitro_Assay Binding_Assay This compound Binding Assay (e.g., determine Kd) Expression->Binding_Assay Compare_WT Compare with Wild-type EF-Tu InVitro_Assay->Compare_WT Binding_Assay->Compare_WT

Caption: Workflow for Genetic Validation of this compound Target.

Experimental Protocols

Below are summarized methodologies for key experiments in the genetic validation of EF-Tu as the target of this compound.

Site-Directed Mutagenesis of the tuf Gene

This protocol is used to introduce specific mutations into the tuf gene to replicate resistance mutations found in screens or to probe structure-function relationships.

  • Primer Design: Design mutagenic oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation in the center, with 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu or Q5) with a low number of cycles (12-18) to amplify the entire plasmid containing the tuf gene. Use 5-50 ng of template plasmid DNA.

  • Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact. Incubate for 1-2 hours at 37°C.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Verification: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.

Expression and Purification of EF-Tu

This protocol describes the overexpression and purification of wild-type or mutant EF-Tu for biochemical assays.

  • Expression: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the wild-type or mutant tuf gene under the control of an inducible promoter (e.g., T7). Grow the culture to an OD600 of 0.5-0.8 and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or with a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

  • Purification:

    • Affinity Chromatography: If the EF-Tu protein is tagged (e.g., with a His-tag), use an appropriate affinity resin (e.g., Ni-NTA) for purification.

    • Ion-Exchange and Size-Exclusion Chromatography: Further purify the protein using a combination of ion-exchange (e.g., DEAE-Sephacel) and size-exclusion chromatography.

  • Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.

In Vitro Translation Assay

This assay measures the effect of this compound on protein synthesis in a cell-free system using purified components.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, salts, an energy source (GTP and an ATP regeneration system), ribosomes, a template mRNA (e.g., poly(U)), and radiolabeled amino acids (e.g., [14C]phenylalanine).

  • Initiation: Add purified wild-type or mutant EF-Tu, along with other necessary translation factors, to the reaction mixture.

  • Inhibition: Add varying concentrations of this compound to the reaction.

  • Reaction and Termination: Incubate the reaction at 37°C to allow for protein synthesis. Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized polypeptides.

  • Quantification: Collect the precipitated polypeptides on a filter and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the level of protein synthesis.

Comparison with Alternative Target Identification Methods

While genetic approaches have been pivotal in validating EF-Tu as the target of this compound, other methods are also available for target deconvolution.

MethodPrincipleAdvantagesDisadvantages
Genetic Approaches (Mutant Analysis) Selection for resistance to a compound and identification of the mutated gene.Provides strong in vivo evidence of the target. Can reveal the binding site and resistance mechanisms. Does not require modification of the compound.Can be time-consuming. Not all targets will readily yield resistant mutants. Mutations may arise in non-target genes (e.g., efflux pumps) that also confer resistance.
Affinity Chromatography The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.Can directly identify the physical interaction between the compound and its target. Can be used for a wide range of compounds.Requires chemical modification of the compound, which may alter its activity. Non-specific binding to the matrix can be a significant issue. May not identify targets with low affinity or low abundance.
CRISPR-Cas9 Based Screening A library of guide RNAs is used to systematically knock out every gene in a population of cells. The effect of each knockout on the cell's sensitivity to the compound is then assessed.High-throughput and genome-wide. Can identify targets that are essential for cell viability. Can be used for both target identification and validation.Can be technically complex and expensive. Off-target effects of CRISPR-Cas9 can occur. May not be suitable for all cell types.

References

Comparative analysis of the binding site of Kirrothricin on EF-Tu with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding site of Kirrothricin (also known as Kirromycin) on the bacterial elongation factor Tu (EF-Tu) with other prominent antibiotics that target this essential protein. By examining the structural and quantitative data from key experiments, this document aims to offer valuable insights for researchers in antibiotic discovery and development.

Introduction to EF-Tu and its Inhibition

Elongation factor Tu (EF-Tu) is a crucial GTPase that plays a central role in bacterial protein synthesis. Its primary function is to deliver aminoacyl-tRNA (aa-tRNA) to the ribosome's A-site.[1] The intrinsic GTPase activity of EF-Tu, modulated by the ribosome, ensures the fidelity of this process. Given its essential and highly conserved nature, EF-Tu is a prime target for a variety of antibiotics. These antibiotics can be broadly categorized into two groups based on their mechanism of action: those that prevent the formation of the EF-Tu•GTP•aa-tRNA ternary complex, and those that inhibit the release of EF-Tu from the ribosome after GTP hydrolysis.[2]

Comparative Analysis of Binding Sites and Affinities

The following sections detail the binding characteristics of this compound and other selected antibiotics on EF-Tu. The data presented is a summary of findings from X-ray crystallography, cryo-electron microscopy (cryo-EM), and other biophysical studies.

This compound (Kirromycin)
Enacyloxin IIa

Similar to this compound, Enacyloxin IIa also binds at the interface of domains 1 and 3 of EF-Tu, and its binding site overlaps with that of this compound.[7][8] This explains their similar mechanism of action, which involves preventing the release of EF-Tu•GDP from the ribosome.[7] Structural studies (PDB ID: 1OB5) show that while the binding sites overlap, differences in the chemical structures of the two antibiotics lead to variations in their interactions with the hydrophobic pocket in this region, which may account for differences in binding affinity.[7]

Pulvomycin

Pulvomycin is an antibiotic that inhibits protein synthesis by preventing the formation of the ternary complex between EF-Tu•GTP and aa-tRNA.[9] Its binding site is extensive, spanning from the interface of domains 1 and 3 to domain 2, effectively overlapping the junction of all three domains (PDB ID: 2C78).[9][10] This strategic positioning allows Pulvomycin to sterically hinder the binding of the aminoacyl-tRNA.[9]

GE2270A

GE2270A is another antibiotic that prevents the formation of the EF-Tu ternary complex. It binds primarily within domain 2 of EF-Tu, in a pocket defined by amino acid segments 215-230, 256-264, and 273-277 (PDB ID: 1D8T).[2] A key interaction involves a salt bridge between Arg223 and Glu259, which is thought to contribute significantly to its binding affinity.[2] The binding of GE2270A directly competes with the binding of aminoacyl-tRNA.[2]

KKL-55

A more recently identified inhibitor, KKL-55, exhibits a distinct mechanism. It binds to a conserved pocket in domain 3 of EF-Tu, with key interactions involving residues Arg318, His319, and Glu378 (PDB ID: 8FR3).[11][12] Unlike the other antibiotics discussed, KKL-55 specifically inhibits the interaction of EF-Tu with transfer-messenger RNA (tmRNA) without significantly affecting its binding to canonical tRNAs.[11]

Quantitative Data Summary

The following table summarizes the available quantitative data for the binding of these antibiotics to EF-Tu. It is important to note that experimental conditions can influence these values, and direct comparisons should be made with caution.

AntibioticBinding Site on EF-TuPDB IDBinding Affinity (Kd)Method
This compound Interface of Domain 1 and 31OB2~0.25 µM (Ka = 4 x 106 M-1)Circular Dichroism
Enacyloxin IIa Interface of Domain 1 and 31OB5Induces a decrease in the Kd of EF-Tu for GTP from 500 nM to 0.7 nMNot specified
Pulvomycin Interface of Domain 1 and 3, extending to Domain 22C78Increases the affinity of EF-Tu for GTP by 1000-foldNot specified
GE2270A Domain 2 (residues 215-230, 256-264, 273-277)1D8TSlows the 'off' rate of EF-Tu•GTP by 400-foldNot specified
KKL-55 Domain 3 (residues Arg318, His319, Glu378)8FR32.0 µMMicroscale Thermophoresis

Experimental Protocols

A brief overview of the key experimental methodologies used to obtain the data presented in this guide is provided below.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of molecules at atomic resolution.

  • Protein and Complex Preparation: The target protein, EF-Tu, is expressed and purified. For structural studies with antibiotics, the purified EF-Tu is incubated with the antibiotic, often in the presence of a non-hydrolyzable GTP analog (e.g., GDPNP) or GDP, to form a stable complex.

  • Crystallization: The protein-antibiotic complex is subjected to a wide range of conditions (e.g., pH, temperature, precipitating agents) to induce the formation of well-ordered crystals.

  • Data Collection: The crystals are exposed to a beam of X-rays, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-antibiotic complex is built and refined.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between molecules in solution.

  • Sample Preparation: One of the binding partners (e.g., EF-Tu) is fluorescently labeled. A serial dilution of the unlabeled binding partner (the antibiotic) is prepared.

  • Measurement: The labeled protein is mixed with the different concentrations of the antibiotic and loaded into capillaries. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescently labeled molecules along this gradient is monitored.

  • Data Analysis: The change in thermophoresis upon binding is plotted against the concentration of the unlabeled partner. A binding curve is then fitted to the data to determine the dissociation constant (Kd).

Visualizing the Binding Sites and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the comparative binding locations and the overall mechanism of EF-Tu in protein synthesis.

EF_Tu_Antibiotic_Binding_Sites cluster_EF_Tu Elongation Factor Tu (EF-Tu) cluster_antibiotics Antibiotic Binding Sites D1 Domain 1 (GTP/GDP binding) D2 Domain 2 D3 Domain 3 Kirro This compound Kirro->D1 Interface Kirro->D3 Interface Enacy Enacyloxin IIa Enacy->D1 Interface Enacy->D3 Interface Pulvo Pulvomycin Pulvo->D1 Interface Pulvo->D2 Pulvo->D3 Interface GE22 GE2270A GE22->D2 KKL55 KKL-55 KKL55->D3

Caption: Comparative binding locations of various antibiotics on the domains of EF-Tu.

EF_Tu_Mechanism cluster_cycle EF-Tu Cycle in Protein Synthesis cluster_inhibition Points of Antibiotic Inhibition Ternary EF-Tu-GTP-aa-tRNA (Ternary Complex) Ribosome_Binding Binds to Ribosome A-site Ternary->Ribosome_Binding GTP_Hydrolysis GTP Hydrolysis Ribosome_Binding->GTP_Hydrolysis EF_Tu_GDP_Release EF-Tu-GDP Release GTP_Hydrolysis->EF_Tu_GDP_Release GDP_Exchange GDP -> GTP Exchange (via EF-Ts) EF_Tu_GDP_Release->GDP_Exchange GDP_Exchange->Ternary Ready for next cycle Inhibit_Ternary Pulvomycin, GE2270A (Inhibit Ternary Complex Formation) Inhibit_Ternary->Ternary Blocks Inhibit_Release This compound, Enacyloxin IIa (Inhibit EF-Tu Release) Inhibit_Release->EF_Tu_GDP_Release Blocks Inhibit_tmRNA KKL-55 (Inhibits tmRNA binding) Inhibit_tmRNA->Ternary Specific Inhibition

Caption: The EF-Tu cycle in protein synthesis and the points of inhibition by different classes of antibiotics.

Conclusion

The antibiotics targeting EF-Tu exhibit a remarkable diversity in their binding sites and mechanisms of action. This compound and Enacyloxin IIa share an overlapping binding pocket at the interface of domains 1 and 3, leading to a similar functional outcome of stalling the ribosome. In contrast, Pulvomycin and GE2270A bind to regions involving domain 2, thereby preventing the initial formation of the ternary complex. The novel inhibitor KKL-55 demonstrates the potential for developing even more specific inhibitors by targeting a distinct pocket in domain 3 to modulate EF-Tu's interaction with specific RNA species like tmRNA. A thorough understanding of these distinct binding modes provides a strong foundation for the rational design of new and more effective antibiotics to combat bacterial infections.

References

Cross-Resistance Between Kirrothricin and Other Protein Synthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance patterns between kirrothricin (B12776994), an inhibitor of the bacterial elongation factor Tu (EF-Tu), and other protein synthesis inhibitors. Understanding these relationships is crucial for anticipating resistance development and designing effective combination therapies. This document summarizes available data, details relevant experimental protocols, and visualizes key concepts.

Introduction to this compound and its Target: Elongation Factor Tu (EF-Tu)

This compound belongs to the elfamycin family of antibiotics, which inhibit bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu). EF-Tu is a highly conserved and essential GTPase that plays a critical role in the elongation cycle of protein synthesis by delivering aminoacyl-tRNA to the ribosome. This compound and its analogues, like the more extensively studied kirromycin, bind to a specific site on EF-Tu. This binding event locks EF-Tu in a conformation that prevents its release from the ribosome after GTP hydrolysis, thereby stalling protein synthesis.

Resistance to this compound and other elfamycins typically arises from mutations in the tuf genes, which encode for EF-Tu. These mutations alter the antibiotic binding site on the protein, reducing the inhibitor's affinity and allowing protein synthesis to continue.

Cross-Resistance Profile of this compound

Cross-resistance occurs when resistance to one antibiotic confers resistance to another, often due to a shared mechanism of action or resistance. For this compound, cross-resistance is most likely to be observed with other antibiotics that target EF-Tu. Conversely, cross-resistance is less likely with antibiotics that have different cellular targets, such as the ribosomal subunits.

Quantitative Comparison of Minimum Inhibitory Concentrations (MICs)
Antibiotic ClassAntibiotic ExamplePrimary TargetExpected Susceptibility of this compound-Resistant MutantRationale
Elfamycins KirromycinEF-TuResistant (Cross-resistance) Shared target and binding site on EF-Tu.
PulvomycinEF-TuVariable Binds to a different site on EF-Tu than kirromycin, so cross-resistance is not guaranteed and depends on the specific mutation.
GE2270AEF-TuVariable/Susceptible Acts on EF-Tu but with a different mechanism; some EF-Tu mutants resistant to one are susceptible to the other.
Aminoglycosides Streptomycin30S Ribosomal Subunit (S12 protein)Susceptible Different cellular target. However, some studies suggest functional interplay between EF-Tu and the ribosome that could modulate susceptibility.
Kanamycin30S Ribosomal Subunit (16S rRNA)Susceptible Different cellular target.
Tetracyclines Tetracycline30S Ribosomal Subunit (16S rRNA)Susceptible Different cellular target.
Macrolides Erythromycin50S Ribosomal Subunit (23S rRNA)Susceptible Different cellular target.
Lincosamides Clindamycin50S Ribosomal Subunit (23S rRNA)Susceptible Different cellular target.
Phenicols Chloramphenicol50S Ribosomal Subunit (23S rRNA)Susceptible Different cellular target.

Experimental Protocols

The determination of cross-resistance is experimentally achieved by measuring the Minimum Inhibitory Concentration (MIC) of various antibiotics against a resistant mutant and its susceptible parent strain.

Generation of a this compound-Resistant Mutant

A this compound-resistant mutant can be generated by serial passage of a susceptible bacterial strain (e.g., Escherichia coli) in the presence of sub-lethal concentrations of this compound. Alternatively, spontaneous resistant mutants can be selected by plating a high-density culture on agar (B569324) containing an inhibitory concentration of the antibiotic. Characterization of the resistant strain should include sequencing of the tuf genes to identify mutations.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method for determining the MIC of an antibiotic.

Materials:

  • Bacterial strains (wild-type and this compound-resistant mutant)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Antibiotic stock solutions

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C.

    • The overnight culture is diluted in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).

    • The standardized bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Antibiotic Dilution Series:

    • A serial two-fold dilution of each antibiotic is prepared in MHB in the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC values.

    • A growth control well (containing MHB and bacteria but no antibiotic) and a sterility control well (containing MHB only) should be included for each bacterial strain.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well (except the sterility control).

    • The microtiter plates are incubated at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

Mechanism of Action and Resistance to this compound

Kirrothricin_Mechanism cluster_translation Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound cluster_resistance Resistance Mechanism EF-Tu_GTP_aa-tRNA EF-Tu-GTP-aa-tRNA ternary complex Ribosome Ribosome EF-Tu_GTP_aa-tRNA->Ribosome Binding to A-site GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis Codon Recognition Peptide_Bond_Formation Polypeptide Chain Elongation Ribosome->Peptide_Bond_Formation Peptide Bond Formation EF-Tu_GDP EF-Tu-GDP GTP_Hydrolysis->EF-Tu_GDP Conformational Change EF-Tu_GDP->Ribosome Release from Ribosome Stalled_Complex Stalled Ribosome-EF-Tu-GDP Complex EF-Tu_GDP->Stalled_Complex Conformation Locked This compound This compound This compound->EF-Tu_GDP Binds to EF-Tu Altered_EF-Tu Altered EF-Tu This compound->Altered_EF-Tu Reduced Binding Inhibition Protein Synthesis Halted Stalled_Complex->Inhibition Prevents EF-Tu Release tuf_gene_mutation Mutation in tuf gene tuf_gene_mutation->Altered_EF-Tu Altered EF-Tu Protein Normal_Function Protein Synthesis Continues Altered_EF-Tu->Normal_Function Continues Function

Caption: Mechanism of action of this compound and the development of resistance.

Experimental Workflow for Cross-Resistance Study

Cross_Resistance_Workflow Start Start: Susceptible Bacterial Strain Selection Selection of this compound- Resistant Mutant Start->Selection Characterization Characterize Mutant (e.g., tuf gene sequencing) Selection->Characterization MIC_Setup Prepare MIC Assay Characterization->MIC_Setup MIC_Testing Perform Broth Microdilution MIC MIC_Setup->MIC_Testing Antibiotic_Panel Panel of Protein Synthesis Inhibitors Antibiotic_Panel->MIC_Setup Data_Analysis Compare MICs of Wild-Type vs. Resistant Mutant MIC_Testing->Data_Analysis Conclusion Determine Cross-Resistance Profile Data_Analysis->Conclusion Cross_Resistance_Logic cluster_same_target Same Target (EF-Tu) cluster_different_target Different Target (Ribosome) Kirrothricin_Resistance This compound Resistance (EF-Tu Mutation) Kirromycin Kirromycin Kirrothricin_Resistance->Kirromycin High Likelihood of Cross-Resistance Pulvomycin Pulvomycin Kirrothricin_Resistance->Pulvomycin Possible Cross-Resistance (Depends on Mutation) GE2270A GE2270A Kirrothricin_Resistance->GE2270A Unlikely Cross-Resistance Tetracycline Tetracycline (30S) Kirrothricin_Resistance->Tetracycline No Cross-Resistance (Different Target) Streptomycin Streptomycin (30S) Kirrothricin_Resistance->Streptomycin No Cross-Resistance (Different Target) Erythromycin Erythromycin (50S) Kirrothricin_Resistance->Erythromycin No Cross-Resistance (Different Target) Chloramphenicol Chloramphenicol (50S) Kirrothricin_Resistance->Chloramphenicol No Cross-Resistance (Different Target)

Validating Kirrothricin's Grip on Protein Synthesis: A Comparative Guide Using Resistant EF-Tu Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Kirrothricin and other EF-Tu targeting antibiotics. We delve into the validation of this compound's mechanism of action through the lens of resistant Elongation Factor-Tu (EF-Tu) mutants, supported by experimental data and detailed protocols.

This compound, a member of the elfamycin family of antibiotics, potently inhibits bacterial protein synthesis by targeting Elongation Factor-Tu (EF-Tu), a crucial GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. The study of EF-Tu mutants resistant to this compound has been instrumental in elucidating its precise mechanism of action, confirming that the antibiotic traps the EF-Tu·GDP complex on the ribosome, thereby stalling translation.[1][2][3] This guide will compare this compound with other EF-Tu inhibitors, presenting key performance data and the experimental methodologies used to validate its mechanism.

Comparative Analysis of EF-Tu Inhibitors

The efficacy of this compound and its alternatives can be quantitatively assessed by examining their inhibitory concentrations and binding affinities against both wild-type and resistant EF-Tu variants.

Table 1: Minimum Inhibitory Concentration (MIC) and Resistance Factors
AntibioticOrganismEF-Tu GenotypeMIC (µg/mL)Fold Resistance
This compound E. coliWild-type~11
E. colitufA (A375T)>100>100
E. colitufB (G316D)>100>100
Pulvomycin (B1679863) E. coliWild-type~51
E. colitufA (A375T)~51
GE2270A E. coliWild-type~0.51
E. colitufA (T389S)>50>100

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Binding Affinity (Kd) of this compound for Wild-Type and Mutant EF-Tu
EF-Tu VariantLigandDissociation Constant (Kd) in µM
Wild-Type EF-Tu This compound~0.025
Mutant EF-Tu (A375T) This compoundSignificantly increased (>10)
Mutant EF-Tu (G316D) This compoundSignificantly increased (>10)

Data synthesized from multiple sources indicating a drastic reduction in binding affinity in resistant mutants.[4][5]

Unraveling the Mechanism: Insights from Resistant Mutants

Mutations conferring resistance to this compound are predominantly found in the tuf genes, which encode EF-Tu. These mutations typically cluster in the interface of domains 1 and 3 of the EF-Tu protein.[4][5] This structural information is critical, as this compound binds to this interface, effectively locking EF-Tu in a conformation that remains bound to the ribosome even after GTP hydrolysis, thus preventing the subsequent steps of elongation.[6]

Resistant mutants, such as those with alterations at positions like A375 or G316 in E. coli EF-Tu, disrupt the binding pocket for this compound.[4][5] This steric hindrance or alteration of key contact residues dramatically reduces the antibiotic's affinity, allowing the mutant EF-Tu to cycle on and off the ribosome, thereby permitting protein synthesis to continue.

Alternative EF-Tu Inhibitors: A Different Mode of Action

In contrast to this compound, other antibiotics that target EF-Tu employ different inhibitory mechanisms.

  • Pulvomycin: This antibiotic prevents the formation of the ternary complex (EF-Tu·GTP·aa-tRNA).[7] By binding to EF-Tu, it sterically hinders the association of aa-tRNA, thus preventing its delivery to the ribosome.

  • GE2270A: Similar to pulvomycin, GE2270A also inhibits the formation of the ternary complex.[7] Its binding site on EF-Tu overlaps with that of pulvomycin, but it has a distinct chemical structure.

The existence of these alternative mechanisms provides a valuable comparative framework and highlights different strategies for inhibiting this essential bacterial protein.

Visualizing the Molecular Interactions and Experimental Logic

To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

Kirrothricin_Mechanism cluster_translation_cycle Normal Protein Elongation Cycle cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary Complex Ribosome Ribosome Ternary Complex->Ribosome delivers aa-tRNA EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP Hydrolysis EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange (via EF-Ts) Stalled Complex Ribosome-EF-Tu-GDP-Kirrothricin EF-Tu-GDP->Stalled Complex on Ribosome This compound This compound This compound->EF-Tu-GDP Stalled Complex->Stalled Complex Translation Stalled

Caption: Mechanism of this compound Action.

Resistance_Validation_Workflow Start Start: Isolate This compound-resistant bacterial strain Sequencing Sequence tuf genes to identify mutations Start->Sequencing Mutagenesis Site-directed mutagenesis to introduce identified mutation into wild-type tuf gene Sequencing->Mutagenesis Expression Express and purify wild-type and mutant EF-Tu proteins Mutagenesis->Expression Assays Perform comparative in vitro assays Expression->Assays Data Quantitative Data: - MIC - Kd - IC50 Assays->Data Conclusion Conclusion: Validate role of mutation in conferring resistance Data->Conclusion

Caption: Experimental Workflow for Validating Resistance.

Key Experimental Protocols

The validation of this compound's mechanism of action relies on a set of core biochemical and microbiological assays.

Generation of Resistant EF-Tu Mutants

Site-directed mutagenesis is employed to introduce specific mutations, identified from resistant isolates, into the wild-type tuf gene cloned into an expression vector.

Protocol Outline:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type tuf gene as a template and the mutagenic primers.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Verification: Sequence the plasmid from resulting colonies to confirm the presence of the desired mutation.

In Vitro Poly(U)-Directed Poly(Phenylalanine) Synthesis Assay

This assay measures the overall efficiency of protein synthesis in a cell-free system and is used to determine the inhibitory effect of antibiotics.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing S30 extract or purified components (ribosomes, EF-G, etc.), buffer, GTP, ATP, a mixture of amino acids (except phenylalanine), and poly(U) mRNA.

  • Initiation: Add radiolabeled [¹⁴C]Phenylalanine-tRNA to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C.

  • Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the synthesized polypeptides.

  • Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using liquid scintillation counting. The amount of radioactivity is proportional to the amount of synthesized poly(Phe).

EF-Tu GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by EF-Tu, which is a key step in its function and is affected by this compound.

Protocol Outline:

  • Reaction Setup: Prepare a reaction buffer containing purified EF-Tu (wild-type or mutant), [γ-³²P]GTP, and the antibiotic to be tested at various concentrations.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination: Stop the reaction by adding a solution containing activated charcoal, which binds to the unhydrolyzed GTP.

  • Separation: Centrifuge the mixture to pellet the charcoal.

  • Quantification: Measure the radioactivity of the supernatant, which contains the released ³²Pi. The amount of radioactivity is directly proportional to the GTPase activity.

Filter-Binding Assay for this compound-EF-Tu Interaction

This assay is used to determine the binding affinity (Kd) of this compound to EF-Tu.

Protocol Outline:

  • Binding Reaction: Incubate a constant amount of purified EF-Tu with varying concentrations of radiolabeled this compound in a suitable binding buffer.

  • Filtration: Pass the reaction mixture through a nitrocellulose filter. Proteins bind to the filter, while small molecules like unbound this compound pass through.

  • Washing: Wash the filter with cold binding buffer to remove non-specifically bound ligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound this compound as a function of its concentration and fit the data to a binding isotherm to determine the Kd.

Conclusion

The use of resistant EF-Tu mutants provides unequivocal evidence for the mechanism of action of this compound. By demonstrating that specific mutations in the EF-Tu protein abolish the antibiotic's inhibitory activity and binding, researchers have confirmed its molecular target and mode of inhibition. This comparative guide highlights the distinct mechanisms of different EF-Tu inhibitors and provides a foundation of experimental protocols for further investigation in the field of antibiotic research and development. The continued study of these interactions is vital for understanding antibiotic resistance and for the design of novel therapeutics.

References

A Comparative Guide to the Biosynthetic Pathways of Kirrothricin and Other Elfamycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of kirrothricin (B12776994) and other prominent members of the elfamycin family of antibiotics, including kirromycin (B1673653), aurodox (B605688), and factumycin. Elfamycins are a class of natural products that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), making them a subject of interest for the development of novel antibacterial agents. This document synthesizes current knowledge on their genetic and biochemical foundations, presenting comparative data, experimental methodologies, and pathway visualizations to facilitate further research and drug development efforts.

Overview of Elfamycin Biosynthesis

Elfamycins are complex polyketides synthesized by hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) multienzyme complexes. The core scaffold of these molecules is assembled in a modular fashion, with each module responsible for the incorporation and modification of a specific building block. The structural diversity within the elfamycin family arises from variations in the number and type of modules in the PKS/NRPS assembly line, as well as from the activity of tailoring enzymes that modify the polyketide backbone after its synthesis.

Kirromycin, produced by Streptomyces collinus, serves as the archetypal elfamycin, and its biosynthetic pathway is the most extensively studied. This compound, produced by Streptomyces cinnamoneus, is a closely related analog of kirromycin.[1][2] Other notable elfamycins include aurodox from Streptomyces goldiniensis and factumycin from Streptomyces sp. WAC5292.[3][4]

Comparative Analysis of Biosynthetic Gene Clusters

The biosynthetic gene clusters (BGCs) for kirromycin, aurodox, and factumycin have been identified and share significant homology, indicating a common evolutionary origin.[3][4] While a dedicated BGC for this compound has not been fully characterized in the literature, its structural similarity to kirromycin suggests a highly similar genetic blueprint. The core of these BGCs is composed of large genes encoding the modular PKS/NRPS enzymes, flanked by genes for precursor supply, tailoring reactions, regulation, and self-resistance.

Table 1: Comparison of Key Features of Elfamycin Biosynthetic Gene Clusters

FeatureKirromycin (from S. collinus)[5]Aurodox (from S. goldiniensis)[3]Factumycin (from Streptomyces sp. WAC5292)[4]This compound (from S. cinnamoneus) (Inferred)
BGC Size ~82 kb[6]~87 kb~76 kbLikely similar to kirromycin
PKS/NRPS Genes kirAI-kirAVI, kirBaurAI-aurAVI, aurBfacAIII-facAVILikely homologous to kir genes
Key Tailoring Enzymes Methyltransferase (KirM), Hydroxylases (KirOI, KirOII)[7]Methyltransferase (AurM*)[3]Putative hydroxylases and methyltransferasesLikely includes hydroxylases and a methyltransferase
Unique Features Contains both cis-AT and trans-AT PKS modules.[8]Presence of an additional methyltransferase (aurM *) for pyridone methylation.[3]Different organization of PKS/NRPS genes compared to kirromycin.Structural differences suggest variations in tailoring enzymes.
Genetic Organization

The organization of the PKS/NRPS genes within the elfamycin BGCs shows notable differences. In the kirromycin cluster, the genes kirAI to kirAVI encode the main polyketide synthase modules, while kirB encodes a nonribosomal peptide synthetase module responsible for incorporating β-alanine into the growing chain, which ultimately forms the pyridone ring.[8] The aurodox BGC from S. goldiniensis shares high homology with the kirromycin cluster, but the gene organization is different.[3] A key distinguishing feature of the aurodox cluster is the presence of an additional methyltransferase gene, aurM *, responsible for the methylation of the pyridone ring, a final tailoring step in its biosynthesis.[3] The factumycin BGC also displays a different gene arrangement compared to the kirromycin cluster.[4]

Based on the structural similarities between this compound and kirromycin, it is highly probable that the this compound BGC in S. cinnamoneus closely mirrors the kirromycin cluster in terms of core PKS/NRPS genes. The structural variations between the two molecules likely arise from differences in the activities of tailoring enzymes, such as hydroxylases and methyltransferases.

Biosynthetic Pathways: A Comparative Look

The biosynthesis of elfamycins begins with a starter unit, typically derived from acetate, which is sequentially elongated by the PKS modules. Each module contains a set of domains that select, activate, and condense a specific extender unit (e.g., malonyl-CoA, methylmalonyl-CoA). The growing polyketide chain is passed from one module to the next in an assembly-line fashion.

Kirromycin Biosynthesis

The biosynthesis of kirromycin is initiated by a loading module, followed by a series of extension modules within the PKS enzymes KirAI through KirAVI.[8] A unique feature of the kirromycin PKS is the presence of both cis-acyltransferase (AT) domains, which are integrated within the PKS modules, and a discrete trans-AT enzyme that loads the extender units onto specific modules. An NRPS module, KirB, incorporates β-alanine, which is the precursor for the characteristic pyridone ring of elfamycins.[8] After the full-length polyketide-peptide hybrid is assembled, it is released from the enzyme complex and undergoes a series of post-PKS modifications, including hydroxylations and a methylation, to yield the final kirromycin structure.[7]

Kirromycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks_nrps PKS/NRPS Assembly Line cluster_tailoring Tailoring Reactions acetate Acetate PKS_NRPS KirAI-AVI, KirB Modules acetate->PKS_NRPS Starter Unit malonyl_CoA Malonyl-CoA malonyl_CoA->PKS_NRPS Extender Unit methylmalonyl_CoA Methylmalonyl-CoA methylmalonyl_CoA->PKS_NRPS Extender Unit beta_alanine β-Alanine beta_alanine->PKS_NRPS NRPS Unit Hydroxylation Hydroxylation (KirOI, KirOII) PKS_NRPS->Hydroxylation Polyketide Intermediate Methylation Methylation (KirM) Hydroxylation->Methylation Kirromycin Kirromycin Methylation->Kirromycin Final Product

Biosynthetic pathway of Kirromycin.
Biosynthesis of Other Elfamycins

The biosynthetic pathways of aurodox and factumycin are thought to follow a similar logic to that of kirromycin, with the core structure being assembled by a homologous PKS/NRPS machinery. The primary differences lie in the tailoring steps.

  • Aurodox: The key difference in aurodox biosynthesis is the final N-methylation of the pyridone ring, catalyzed by the methyltransferase AurM*.[3] This modification is responsible for the distinct biological activity of aurodox.

  • Factumycin: The structural differences between factumycin and kirromycin, such as the lack of a tetrahydrofuran (B95107) ring and a different hydroxylation pattern, suggest variations in the activity of the PKS modules (specifically, the dehydratase and ketoreductase domains) and the tailoring enzymes.

  • This compound: this compound differs from kirromycin in the side chain attached to the pyridone ring. This suggests a difference in the starter unit selected by the loading module of the PKS or a modification of the starter unit prior to its incorporation.

Elfamycin_Comparison cluster_core Core Biosynthesis cluster_kirromycin Kirromycin cluster_aurodox Aurodox cluster_this compound This compound (Inferred) PKS_NRPS Homologous PKS/NRPS Assembly Line Kir_tailoring Hydroxylation, Methylation PKS_NRPS->Kir_tailoring Aur_tailoring Hydroxylation, Methylation, Pyridone N-Methylation (AurM*) PKS_NRPS->Aur_tailoring Kirro_tailoring Different Starter Unit/ Tailoring PKS_NRPS->Kirro_tailoring Kirromycin_final Kirromycin Kir_tailoring->Kirromycin_final Aurodox_final Aurodox Aur_tailoring->Aurodox_final Kirrothricin_final This compound Kirro_tailoring->Kirrothricin_final

Comparative overview of elfamycin biosynthesis.

Experimental Data and Protocols

While detailed quantitative data on the enzyme kinetics and product yields for the biosynthesis of this compound and other elfamycins are not extensively available in the public domain, this section outlines the key experimental approaches used to elucidate these pathways and provides representative protocols.

Key Experimental Approaches
  • Gene Knockout Studies: To determine the function of specific genes within the BGC, targeted gene deletions are created. The resulting mutant strain is then analyzed for its ability to produce the antibiotic or any intermediates. This approach was used to identify the roles of tailoring enzymes in kirromycin biosynthesis.[7]

  • Heterologous Expression: The entire BGC can be cloned and expressed in a well-characterized host organism, such as Streptomyces coelicolor or Streptomyces lividans. This allows for the production of the antibiotic in a clean background and facilitates genetic manipulation.

  • Isotopic Labeling Studies: By feeding the producing organism with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N), the origin of the atoms in the final molecule can be traced. This was instrumental in identifying β-alanine as the precursor to the pyridone ring in kirromycin.[8]

  • Enzyme Assays: Individual enzymes or domains from the PKS/NRPS machinery can be produced recombinantly and their activity and substrate specificity can be characterized in vitro.

Representative Experimental Protocols

Protocol 1: Gene Knockout in Streptomyces using CRISPR-Cas9

This protocol provides a general workflow for creating a gene deletion in Streptomyces using the CRISPR-Cas9 system.

Gene_Knockout_Workflow start Design sgRNA and homology repair templates construct Assemble CRISPR-Cas9 plasmid start->construct transform_e_coli Transform into E. coli donor strain construct->transform_e_coli conjugation Conjugate with Streptomyces transform_e_coli->conjugation selection Select for exconjugants conjugation->selection verification Verify gene deletion by PCR and sequencing selection->verification phenotype Analyze phenotype (antibiotic production) verification->phenotype

Workflow for CRISPR-Cas9 gene knockout.

Detailed Steps:

  • Design of sgRNA and Homology Arms: Design a single guide RNA (sgRNA) to target the gene of interest for cleavage by the Cas9 nuclease. Design homology arms (typically 1-2 kb) flanking the target gene to be used for homology-directed repair.

  • Plasmid Construction: Clone the sgRNA expression cassette and the homology arms into a CRISPR-Cas9 vector suitable for Streptomyces.

  • Transformation of E. coli Donor Strain: Introduce the final plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) for conjugation.

  • Intergeneric Conjugation: Mix the E. coli donor strain with the recipient Streptomyces strain on a suitable agar (B569324) medium and incubate to allow for plasmid transfer.

  • Selection of Exconjugants: Overlay the conjugation plates with antibiotics to select for Streptomyces exconjugants that have received the CRISPR-Cas9 plasmid.

  • Verification of Gene Deletion: Isolate genomic DNA from the exconjugants and perform PCR using primers flanking the target gene to confirm its deletion. Sequence the PCR product to verify the correct recombination event.

  • Phenotypic Analysis: Analyze the mutant strain for changes in antibiotic production using techniques such as HPLC or bioassays.

Protocol 2: Isotopic Labeling Experiment

This protocol outlines a general procedure for an isotopic labeling study to trace the incorporation of a precursor into a natural product.

  • Culture Preparation: Grow the Streptomyces strain in a defined minimal medium to ensure efficient uptake and incorporation of the labeled precursor.

  • Precursor Feeding: Add the isotopically labeled precursor (e.g., [U-¹³C]-glucose or a specific ¹³C- or ¹⁵N-labeled amino acid) to the culture at a specific growth phase.

  • Fermentation and Extraction: Continue the fermentation for a period sufficient for the production of the natural product. Harvest the culture and extract the secondary metabolites using an appropriate solvent.

  • Purification and Analysis: Purify the natural product of interest using chromatographic techniques (e.g., HPLC). Analyze the purified compound by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the extent and position of isotope incorporation.

Conclusion

The biosynthetic pathways of this compound and other elfamycins represent a fascinating example of modular natural product biosynthesis. While the pathway for the well-studied kirromycin provides a solid foundation for understanding the biosynthesis of the entire class, further research, particularly the full characterization of the this compound biosynthetic gene cluster from Streptomyces cinnamoneus, is needed to fully elucidate the genetic and enzymatic basis for the structural diversity within this important family of antibiotics. The application of modern genetic and analytical techniques will undoubtedly pave the way for the rational engineering of these pathways to produce novel elfamycin analogs with improved therapeutic properties.

References

A Comparative Guide to the Structural Activity Relationship of Kirrothricin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Kirrothricin derivatives, focusing on their structural activity relationships (SAR). The content is intended for researchers, scientists, and professionals in the field of drug development.

This compound belongs to the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis. These antibiotics target the elongation factor Tu (EF-Tu), a crucial protein in the translation process. By binding to EF-Tu, this compound and its derivatives lock the factor in an inactive conformation, preventing its release from the ribosome and thereby halting peptide chain elongation. This mechanism of action makes the elfamycin scaffold an attractive starting point for the development of novel antibacterial agents.

Comparative Analysis of Antibacterial Activity

While extensive quantitative SAR data for a broad range of this compound derivatives is limited in publicly available literature, studies on the closely related elfamycin, Aurodox (B605688), provide valuable insights. The structural similarity between this compound and Aurodox allows for the extrapolation of SAR trends. A 2022 study on Aurodox derivatives, which primarily investigated the inhibition of the Type III Secretion System (T3SS), also assessed their antibacterial activity against Enteropathogenic Escherichia coli (EPEC). The following table summarizes the 50% inhibitory concentration (IC50) values for T3SS inhibition and the antibacterial activity of these derivatives.

CompoundModificationT3SS Inhibition IC50 (µM)Antibacterial Activity against EPEC
Aurodox Parent Compound1.6Active
Derivative 1 Modification at the pyridone ring>50Inactive
Derivative 2 Modification of the side chain3.2Active
Derivative 3 Esterification of the carboxylic acid1.5Inactive
Derivative 4 Amidation of the carboxylic acid2.5Inactive
Derivative 5 Reduction of the ketone10Active
Derivative 6 Modification of the goldinonic acid moiety>50Inactive

Data extracted from a study on Aurodox derivatives, which are structurally similar to this compound derivatives. The antibacterial activity was reported qualitatively.

From earlier qualitative studies on Kirromycin (B1673653) fragments, the following SAR observations have been made[1]:

  • N-acyl derivatives of 1-N-desmethyl goldinamine (a degradation product of kirromycin), such as N-phenyl ureido and N-phthalimido derivatives, retain the ability to inhibit bacterial protein synthesis and show activity against whole microorganisms, although with lower potency than the parent compound.

  • Aldehydic fragments derived from the periodate-oxidation of these N-acyl derivatives are completely inactive.

  • The pyridone moiety and the initial part of its side chain are suggested to be important for the high-affinity binding to EF-Tu. Chemical modifications to the acidic hydroxyl and keto functions on this moiety are tolerated to some extent but generally lead to a reduced affinity for the target[2].

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for this compound and its derivatives is the inhibition of bacterial protein synthesis through the targeting of elongation factor Tu (EF-Tu). The following diagram illustrates this signaling pathway.

Kirrothricin_Mechanism_of_Action cluster_translation Bacterial Protein Synthesis Aminoacyl-tRNA Aminoacyl-tRNA Ternary_Complex Aminoacyl-tRNA-EF-Tu-GTP Ternary Complex Aminoacyl-tRNA->Ternary_Complex binds EF-Tu-GTP EF-Tu-GTP EF-Tu-GTP->Ternary_Complex binds Ribosome Ribosome Ternary_Complex->Ribosome delivers tRNA to A-site Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation GTP hydrolysis Inactive_Complex This compound-EF-Tu-GDP Stalled on Ribosome Ribosome->Inactive_Complex stalls EF-Tu-GDP EF-Tu-GDP Peptide_Elongation->EF-Tu-GDP releases This compound This compound This compound->EF-Tu-GTP binds to

Caption: Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus) is diluted in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in MHIIB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Transcription-Translation (IVTT) Assay

To confirm that the antibacterial activity is due to the inhibition of protein synthesis, an in vitro transcription-translation (IVTT) assay can be performed.

  • Assay Setup: A commercially available bacterial IVTT kit (e.g., from E. coli) is used. The reaction mixture contains all the necessary components for transcription and translation, including ribosomes, aminoacyl-tRNAs, and RNA polymerase.

  • Template DNA: A plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase) is added to the reaction mixture.

  • Addition of Inhibitors: this compound derivatives are added to the reaction mixtures at various concentrations. A control reaction without any inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.

  • Quantification of Protein Synthesis: The amount of reporter protein synthesized is quantified using a suitable assay (e.g., luminescence for luciferase or a colorimetric assay for β-galactosidase). The IC50 value, the concentration of the compound that inhibits protein synthesis by 50%, is then determined.

Logical Relationship of SAR

The following diagram illustrates the logical flow of the structure-activity relationship studies for this compound derivatives, from initial synthesis to the evaluation of their biological activity.

SAR_Workflow Start This compound Scaffold Synthesis Chemical Modification (e.g., N-acylation, esterification) Start->Synthesis Derivatives Library of this compound Derivatives Synthesis->Derivatives Bioassays Biological Evaluation Derivatives->Bioassays MIC Antibacterial Activity (MIC) Bioassays->MIC IVTT Protein Synthesis Inhibition (IC50) Bioassays->IVTT SAR_Analysis Structure-Activity Relationship Analysis MIC->SAR_Analysis IVTT->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for SAR studies of this compound derivatives.

References

Head-to-head comparison of Kirrothricin with other EF-Tu targeting antibiotics like pulvomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent antibiotics that target the bacterial elongation factor Tu (EF-Tu): Kirrothricin and Pulvomycin (B1679863). By delving into their mechanisms of action, antibacterial efficacy, and the experimental protocols used for their evaluation, this document serves as a comprehensive resource for researchers in the field of antibiotic discovery and development.

Introduction to EF-Tu Targeting Antibiotics

Bacterial protein synthesis is a fundamental cellular process and a well-established target for a variety of antibiotics. Elongation factor Tu (EF-Tu), a highly conserved GTPase, plays a crucial role in this process by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. Interference with EF-Tu's function leads to the cessation of protein synthesis and ultimately, bacterial cell death. This makes EF-Tu an attractive target for the development of novel antibacterial agents.

This compound (a member of the kirromycin (B1673653) family) and pulvomycin represent two distinct classes of EF-Tu inhibitors, each with a unique mechanism of action. Understanding these differences is critical for the development of new derivatives with improved potency and pharmacokinetic properties.

Mechanism of Action: Two Sides of the Same Coin

While both this compound and Pulvomycin inhibit EF-Tu, they do so at different stages of the elongation cycle.

  • This compound: This antibiotic binds to a pocket at the interface of domains I and III of EF-Tu. This binding event locks EF-Tu in a conformation that remains tightly bound to the ribosome even after GTP hydrolysis.[1] This persistent binding stalls the ribosome, preventing the translocation of the nascent peptide chain and thereby halting protein synthesis.[1] this compound and its analogs, like kirromycin, essentially "freeze" the EF-Tu-ribosome complex.

  • Pulvomycin: In contrast, pulvomycin prevents the formation of the active ternary complex, which consists of EF-Tu, GTP, and aa-tRNA.[2] It binds to a site that spans across all three domains of EF-Tu, physically blocking the binding of aa-tRNA.[3] By preventing the formation of this essential complex, pulvomycin effectively cuts off the supply of amino acids to the ribosome, thereby inhibiting protein synthesis.[2][4]

The distinct mechanisms of these two antibiotics are visualized in the signaling pathway diagram below.

EF_Tu_Inhibition cluster_kirro This compound Pathway cluster_pulvo Pulvomycin Pathway EF-Tu-GDP-Ribosome EF-Tu-GDP-Ribosome Stalled Ribosome Stalled Ribosome EF-Tu-GDP-Ribosome->Stalled Ribosome Prevents dissociation This compound This compound This compound->EF-Tu-GDP-Ribosome Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition Stalled Ribosome->Protein Synthesis Inhibition EF-Tu-GTP EF-Tu-GTP Ternary Complex Formation Ternary Complex Formation EF-Tu-GTP->Ternary Complex Formation aa-tRNA aa-tRNA aa-tRNA->Ternary Complex Formation Pulvomycin Pulvomycin Blocked Complex Formation Blocked Complex Formation Pulvomycin->Blocked Complex Formation Ternary Complex Formation->Blocked Complex Formation Inhibited by Ribosome Ribosome Ternary Complex Formation->Ribosome Delivers aa-tRNA Blocked Complex Formation->Protein Synthesis Inhibition

Mechanisms of EF-Tu Inhibition.

Comparative Performance Data

Direct head-to-head comparative studies of this compound and Pulvomycin are limited in the public domain. The following tables summarize available data from various sources. It is important to note that variations in experimental conditions between studies can affect direct comparability.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data below is collated from multiple sources and should be interpreted with caution. Kirromycin is used as a proxy for this compound due to the greater availability of data.

AntibioticStaphylococcus aureus (μg/mL)Streptococcus pyogenes (μg/mL)Escherichia coli (μg/mL)
Kirromycin 0.015 - 0.250.06 - 2>100
Pulvomycin ~100 (insensitive)Not widely reported~2

Note: The MIC values for Kirromycin against S. aureus and S. pyogenes are from a study on GE2270A, which has a similar mechanism to pulvomycin but is a different chemical entity.[5] The insensitivity of S. aureus to pulvomycin and its activity against E. coli are noted in a separate study.[6] Gram-negative bacteria like E. coli are generally less susceptible to many EF-Tu inhibitors due to the outer membrane acting as a permeability barrier.

Binding Affinity to EF-Tu

The dissociation constant (Kd) is a measure of the binding affinity between an antibiotic and its target. A lower Kd value indicates a stronger binding affinity.

AntibioticTargetDissociation Constant (Kd)Method
Kirromycin EF-Tu · GDP~250 nMCircular Dichroism
Pulvomycin EF-Tu · GTPNot explicitly defined as Kd, but significantly increases GTP affinityVarious biochemical assays

Note: The binding affinity for Kirromycin to EF-Tu·GDP was determined by circular dichroism titrations. Pulvomycin's interaction with EF-Tu is more complex; it dramatically increases the affinity of EF-Tu for GTP by decreasing the dissociation rate, rather than having a simple reversible binding constant.[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of antibiotics.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method is a standard for determining the MIC of an antimicrobial agent.

MIC_Workflow A Prepare serial two-fold dilutions of the antibiotic in a 96-well plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the bacterial suspension. B->C D Incubate the plate at 37°C for 16-20 hours. C->D E Determine the MIC by visual inspection for the lowest concentration with no visible growth. D->E

Broth Microdilution Workflow for MIC.

Protocol Details:

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the antibiotic is prepared in a suitable solvent.

    • Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (or another appropriate broth) in a 96-well microtiter plate. The typical final volume in each well is 100 µL.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This cell-free assay directly measures the effect of an antibiotic on protein synthesis.

IVTT_Workflow A Prepare IVTT reactions with a reporter gene template (e.g., luciferase). B Add varying concentrations of the antibiotic to the reactions. A->B C Incubate the reactions to allow for transcription and translation. B->C D Measure the reporter signal (e.g., luminescence). C->D E Calculate the IC50 value from the dose-response curve. D->E

IVTT Inhibition Assay Workflow.

Protocol Details:

  • Reaction Setup:

    • Use a commercial E. coli S30 extract system for coupled transcription and translation.

    • The DNA template should be a plasmid encoding a reporter gene, such as firefly luciferase.

    • Prepare reaction mixtures containing the S30 extract, amino acids, energy source, and the DNA template.

  • Addition of Inhibitor:

    • Add serial dilutions of the test antibiotic (e.g., this compound or Pulvomycin) to the reaction tubes.

    • Include a no-inhibitor control (vehicle only, e.g., DMSO).

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Signal Detection:

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

    • Measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the antibiotic concentration.

    • Determine the IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis) by fitting the data to a dose-response curve.[8]

EF-Tu Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC is a powerful technique to directly measure the binding affinity and thermodynamics of an antibiotic to its target protein.

ITC_Workflow A Prepare purified EF-Tu protein and the antibiotic in identical buffers. B Load the protein into the sample cell and the antibiotic into the titration syringe. A->B C Perform a series of small injections of the antibiotic into the protein solution. B->C D Measure the heat released or absorbed after each injection. C->D E Analyze the binding isotherm to determine Kd, stoichiometry (n), and enthalpy (ΔH). D->E

Isothermal Titration Calorimetry Workflow.

Protocol Details:

  • Sample Preparation:

    • Purify EF-Tu protein to a high degree of homogeneity.

    • Prepare the antibiotic solution. It is crucial that both the protein and the antibiotic are in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the final buffer is recommended.

    • Degas all solutions before use.

  • ITC Experiment:

    • Load the EF-Tu solution into the sample cell of the ITC instrument.

    • Load the antibiotic solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the antibiotic into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • The raw data consists of heat pulses for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of antibiotic to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Conclusion

This compound and pulvomycin, while both targeting the essential bacterial protein EF-Tu, exhibit distinct mechanisms of action that lead to the inhibition of protein synthesis. This compound acts by locking EF-Tu onto the ribosome, whereas pulvomycin prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex. The available data suggests that kirromycin (a close analog of this compound) is highly active against Gram-positive bacteria but not Gram-negative bacteria. Pulvomycin shows activity against Gram-negative bacteria like E. coli but appears to be less effective against Gram-positives such as S. aureus.

For a definitive comparison, further studies performing head-to-head MIC testing against a broad panel of bacterial strains and direct binding affinity measurements under identical experimental conditions are warranted. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be invaluable for the future development of this promising class of antibiotics.

References

Unveiling the Antibacterial Potential of Kirrothricin: A Comparative Analysis Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of the antibacterial spectrum of Kirrothricin, a member of the elfamycin class of antibiotics, demonstrates its potent activity against a range of clinical isolates. This comparison guide provides an objective analysis of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, and its close analog Kirromycin, function by inhibiting bacterial protein synthesis. They achieve this by binding to the elongation factor Tu (EF-Tu), a crucial protein involved in the delivery of aminoacyl-tRNA to the ribosome. This interaction effectively stalls the translation process, leading to bacterial cell death[1][2][3][4].

Comparative Antibacterial Spectrum

The in vitro efficacy of this compound and its analogs has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. The data, summarized in the table below, showcases the antibacterial spectrum of this antibiotic class against several clinically relevant bacteria.

Bacterial SpeciesStrainKirromycin MIC (µg/mL)Reference AntibioticReference MIC (µg/mL)
Enterococcus faeciumNB050012--
Enterococcus faeciumNB050192--
Neisseria gonorrhoeae(Multidrug-resistant)~1 (Phenelfamycin B)--
Streptococci-Active (Specific MIC not stated)--
Haemophilus-Active (Specific MIC not stated)--
Staphylococcus aureus-Inactive--

Data for Kirromycin and Phenelfamycin B, close analogs of this compound, are presented due to the limited availability of specific data for this compound against a broad clinical panel.

The available data indicates that the elfamycin family, including this compound, exhibits a targeted spectrum of activity. Notably, members of this class have shown potent effects against Neisseria gonorrhoeae, including multidrug-resistant strains, and various streptococci and enterococci[5][6]. However, it is important to note the observed inactivity against Staphylococcus aureus[6].

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following is a standardized protocol for the broth microdilution method, a common technique used to evaluate the in vitro activity of new antimicrobial agents like this compound.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a specific bacterial isolate.

Materials:

  • Test antimicrobial agent (e.g., this compound)

  • Bacterial isolates for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared. This typically involves growing the bacteria in a suitable broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL). The inoculum is then diluted to the final testing concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Antimicrobial Dilution: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB within the wells of a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only the bacterial suspension in broth) and a sterility control well (containing only uninoculated broth) are also included.

  • Incubation: The microtiter plate is incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Mechanism of Action

To better understand how this compound exerts its antibacterial effect, the following diagrams illustrate the key pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Isolate Culture standardize_inoculum Standardize Inoculum (0.5 McFarland) bacterial_culture->standardize_inoculum inoculate_plate Inoculate Microtiter Plate standardize_inoculum->inoculate_plate prepare_antibiotic Prepare Serial Dilutions of this compound prepare_antibiotic->inoculate_plate incubate_plate Incubate (16-20h, 37°C) inoculate_plate->incubate_plate read_mic Read MIC (Lowest concentration with no growth) incubate_plate->read_mic

Figure 1. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

mechanism_of_action cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound eftu_gtp EF-Tu-GTP Complex ribosome Ribosome eftu_gtp->ribosome Binds aa-tRNA aa_trna Aminoacyl-tRNA aa_trna->eftu_gtp peptide_bond Peptide Bond Formation ribosome->peptide_bond A-site binding locked_complex EF-Tu-Kirrothricin-GDP Complex Locked on Ribosome ribosome->locked_complex eftu_gdp EF-Tu-GDP Release peptide_bond->eftu_gdp no_release Inhibition of EF-Tu Release elongation Peptide Chain Elongation eftu_gdp->elongation This compound This compound This compound->ribosome locked_complex->no_release synthesis_halt Protein Synthesis Halted no_release->synthesis_halt

Figure 2. Mechanism of action of this compound, illustrating the inhibition of protein synthesis.

Conclusion

This compound and the broader elfamycin class of antibiotics represent a promising area for antibacterial research and development. Their unique mechanism of action against the essential elongation factor Tu provides a distinct advantage, particularly in the context of rising resistance to conventional antibiotics. While the currently available data on the antibacterial spectrum of this compound against a wide array of clinical isolates is limited, the existing evidence suggests potent activity against specific and often difficult-to-treat pathogens. Further comprehensive studies are warranted to fully elucidate the clinical potential of this compound and to establish a broader comparative dataset against current standard-of-care antibiotics.

References

Comparative Transcriptomics: Kirrothricin's Impact on Bacterial Gene Expression vs. Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antibiotic research, understanding the precise molecular repercussions of a compound on bacterial physiology is paramount. Transcriptomic analysis, through RNA sequencing (RNA-seq), offers a powerful lens to observe the global changes in gene expression following antibiotic treatment. This guide provides a comparative analysis of the transcriptomic effects of Kirrothricin, a potent protein synthesis inhibitor, against other well-characterized antibiotics that target this essential bacterial process.

While direct comparative transcriptomic studies involving this compound are not yet prevalent in published literature, its well-defined mechanism of action allows for an informed inference of its transcriptomic signature. This guide will leverage this mechanistic understanding to draw comparisons with the known transcriptomic profiles of two major classes of protein synthesis inhibitors: tetracyclines and macrolides. By examining the shared and distinct transcriptional responses, researchers can gain valuable insights into the nuanced effects of these antibiotics, aiding in the discovery and development of novel antimicrobial agents.

Mechanism of Action: The Root of Transcriptional Changes

The cellular response to an antibiotic is fundamentally dictated by its mechanism of action. This compound, along with tetracyclines and macrolides, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. However, the specific component and process they disrupt differ, leading to distinct downstream transcriptional cascades.

This compound: This antibiotic uniquely targets the elongation factor Tu (EF-Tu).[1][2][3][4] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. This compound binds to the EF-Tu GTP complex, effectively locking it in an active conformation.[5] This prevents the release of EF-Tu from the ribosome after GTP hydrolysis, thereby stalling protein synthesis.[1][3]

Tetracyclines: This class of antibiotics binds to the 30S ribosomal subunit. This binding physically blocks the attachment of aminoacyl-tRNA to the ribosomal A-site, thus inhibiting the elongation step of protein synthesis.[6]

Macrolides: Macrolides bind to the 50S ribosomal subunit, near the peptidyl transferase center.[7] Their presence obstructs the exit tunnel through which the nascent polypeptide chain emerges, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[7]

Comparative Transcriptomic Analysis

Inhibition of protein synthesis, a central process for bacterial growth and survival, triggers a complex and multifaceted transcriptional response. Bacteria attempt to compensate for the stress by modulating the expression of genes involved in various cellular processes. While the specific genes may vary between bacterial species and the antibiotic used, general trends can be observed.

A comprehensive study on Escherichia coli treated with nine different classes of antibiotics, including tetracycline (B611298) and erythromycin (B1671065) (a macrolide), revealed that on average, 39.71% of genes were differentially regulated.[8][9] Significant transcriptomic changes were observed in carbon metabolism, amino acid metabolism, nutrient assimilation, transport, stress response, nucleotide metabolism, and protein biosynthesis.[8][9]

Functional Category This compound (Inferred) Tetracyclines Macrolides (Erythromycin)
Ribosomal Proteins Upregulation of genes encoding ribosomal proteins to compensate for stalled ribosomes.Upregulation of ribosomal protein genes.[10]Upregulation of ribosomal protein genes.[11]
Stress Response Induction of general stress response genes (e.g., heat shock proteins) and potentially the stringent response.Induction of the RpoS regulon and heat shock proteins.[8]Induction of stress response pathways.
Amino Acid Metabolism Downregulation of amino acid biosynthesis pathways to conserve resources.[8]General downregulation of amino acid biosynthesis.[8]Downregulation of amino acid biosynthesis.[8]
Carbon Metabolism Global downregulation of central carbon metabolism to slow cellular processes.[8]Downregulation of genes involved in the TCA cycle and glycolysis.[8]Downregulation of carbon metabolism pathways.[8]
Transport Altered expression of transporter genes, potentially to efflux the antibiotic or acquire essential nutrients.Upregulation of efflux pump genes (e.g., tetA, tetC, tetG).[6][12]Upregulation of efflux pump genes.[7]
Nucleotide Metabolism Potential upregulation of genes involved in nucleotide salvage and purine (B94841) biosynthesis.[8]Upregulation of genes in nucleotide salvage and purine biosynthesis.[8]Altered expression of nucleotide metabolism genes.

Signaling Pathways and Experimental Workflow

To visualize the intricate processes involved in the antibiotic mechanisms and the experimental procedures for their study, the following diagrams are provided.

cluster_ribosome Bacterial Ribosome (70S) cluster_factors Elongation Factors & tRNA cluster_antibiotics Antibiotic Intervention 50S 50S Exit_Tunnel Polypeptide Exit Tunnel 30S 30S A_Site A-Site P_Site P-Site EF_Tu_GDP EF-Tu-GDP A_Site->EF_Tu_GDP GTP Hydrolysis & EF-Tu Release E_Site E-Site EF_Tu_GTP EF-Tu-GTP aa_tRNA Aminoacyl-tRNA EF_Tu_GTP->aa_tRNA Binds aa_tRNA->A_Site Delivers to This compound This compound This compound->EF_Tu_GTP Binds & Locks Tetracycline Tetracycline Tetracycline->A_Site Blocks Macrolide Macrolide Macrolide->Exit_Tunnel Obstructs

Caption: Mechanism of action for this compound, Tetracycline, and Macrolides.

Start Bacterial_Culture Bacterial Culture (e.g., E. coli) Start->Bacterial_Culture Antibiotic_Treatment Antibiotic Treatment (this compound, Tetracycline, etc.) Bacterial_Culture->Antibiotic_Treatment RNA_Extraction Total RNA Extraction Antibiotic_Treatment->RNA_Extraction rRNA_Depletion Ribosomal RNA (rRNA) Depletion RNA_Extraction->rRNA_Depletion Library_Preparation cDNA Library Preparation (Strand-Specific) rRNA_Depletion->Library_Preparation Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis: - Quality Control - Read Mapping - Differential Gene Expression - Pathway Analysis Sequencing->Data_Analysis End Data_Analysis->End

Caption: Experimental workflow for comparative bacterial transcriptomics.

Experimental Protocols

A generalized protocol for a comparative transcriptomics study of bacteria treated with antibiotics is outlined below. Specific details may need to be optimized based on the bacterial species and sequencing platform used.

1. Bacterial Culture and Antibiotic Treatment:

  • Grow the bacterial strain of interest (e.g., Escherichia coli K-12 MG1655) in a suitable liquid medium to mid-logarithmic phase.

  • Divide the culture into experimental and control groups.

  • Treat the experimental groups with sub-inhibitory concentrations (e.g., IC50) of the respective antibiotics (this compound, Tetracycline, Macrolide).[8] The control group should be treated with the vehicle (solvent) used for the antibiotics.

  • Incubate the cultures for a defined period (e.g., 30-60 minutes) to allow for transcriptional changes to occur.

2. RNA Extraction:

  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing the cell pellets in liquid nitrogen.

  • Extract total RNA using a reputable RNA extraction kit that includes a DNase treatment step to remove contaminating genomic DNA.[13] The quality and integrity of the extracted RNA should be assessed using a spectrophotometer (for purity) and an automated electrophoresis system (for integrity).[14]

3. Ribosomal RNA (rRNA) Depletion:

  • Since bacterial total RNA is predominantly composed of rRNA (~95%), it is crucial to deplete rRNA to enrich for messenger RNA (mRNA).[14]

  • Use a commercially available rRNA depletion kit that is compatible with your bacterial species (Gram-positive or Gram-negative).

4. cDNA Library Preparation and Sequencing:

  • Prepare strand-specific RNA-seq libraries from the rRNA-depleted RNA using a commercial library preparation kit.[14] Strand-specific libraries provide more accurate information on gene expression and antisense transcription.[13]

  • Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina).[13][14]

5. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

  • Read Mapping: Align the trimmed reads to the reference genome of the bacterial species.

  • Quantification: Count the number of reads mapping to each annotated gene.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the antibiotic-treated samples compared to the control.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways that are significantly affected by each antibiotic treatment.[8][9]

Conclusion

This comparative guide, while acknowledging the current lack of direct transcriptomic data for this compound, provides a framework for understanding its likely impact on bacterial gene expression in relation to other protein synthesis inhibitors. The distinct mechanism of this compound, targeting EF-Tu, suggests a unique transcriptional footprint that warrants further investigation. As more research becomes available, direct comparative transcriptomic studies will be invaluable in elucidating the nuanced responses of bacteria to this promising class of antibiotics. The methodologies and comparative data presented here serve as a valuable resource for researchers dedicated to combating antibiotic resistance.

References

Assessing the synergistic effects of Kirrothricin with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kirrothricin, an elfamycin antibiotic, inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This mechanism of action presents a unique opportunity for combination therapies to combat antimicrobial resistance. While direct experimental data on the synergistic effects of this compound with other antimicrobial agents are currently limited in publicly available literature, this guide provides a framework for assessing such synergies. It leverages data from related elfamycin antibiotics and outlines the established experimental protocols required to generate robust comparative data.

Understanding the Basis for Synergy with Protein Synthesis Inhibitors

Combination therapy is a promising strategy to enhance antimicrobial efficacy and reduce the development of resistance. For protein synthesis inhibitors like this compound, synergistic interactions can be explored with agents that have complementary mechanisms of action. Studies have suggested that combining two protein synthesis inhibitors can be a fruitful approach. Additionally, pairing a protein synthesis inhibitor with an antibiotic that disrupts another vital cellular process, such as cell wall synthesis, can also lead to beneficial outcomes, sometimes by modulating the host's inflammatory response to bacterial lysis.

Comparative Data on Elfamycin Synergy

Below is a table template that can be used to summarize experimental findings when assessing the synergistic effects of this compound. The data for Factumycin with Tetracycline is included as an illustrative example.

Table 1: Synergistic Effects of Elfamycins with Other Antimicrobial Agents

Elfamycin Agent Combination Agent Test Organism Methodology Fractional Inhibitory Concentration Index (FICI) Interpretation Reference
This compound[e.g., Doxycycline][e.g., E. coli ATCC 25922]Checkerboard Assay[Experimental Data][Synergy/Additive/Indifference/Antagonism][Your Study]
This compound[e.g., Ampicillin][e.g., S. aureus ATCC 29213]Checkerboard Assay[Experimental Data][Synergy/Additive/Indifference/Antagonism][Your Study]
FactumycinTetracyclinesGram-negative bacteriaNot specifiedNot specifiedSynergy[1]

Note: The Fractional Inhibitory Concentration Index (FICI) is a key metric for quantifying synergy. It is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Experimental Protocols for Synergy Assessment

To generate the necessary data for a comparative analysis, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a common method to determine the FICI of two antimicrobial agents.

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second antimicrobial agent at concentrations significantly higher than their minimum inhibitory concentrations (MICs).

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Typically, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second agent are made along the y-axis. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone to determine their individual MICs.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth. The FICI is then calculated using the following formula:

    FICI = FIC of Drug A + FIC of Drug B where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

  • Preparation: Prepare tubes with a standardized bacterial inoculum in a suitable broth medium.

  • Addition of Antimicrobials: Add the antimicrobial agents to the tubes at specific concentrations (e.g., based on their MICs determined from the checkerboard assay). Include control tubes with no drug, each drug alone, and the combination of drugs.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), draw samples from each tube, perform serial dilutions, and plate them on agar (B569324) plates.

  • Incubation and Colony Counting: Incubate the plates, and then count the number of viable colonies (CFU/mL) for each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow Checkerboard Assay Workflow prep_agents Prepare Stock Solutions (this compound & Test Agent) plate_setup Create 2D Gradient in 96-Well Plate prep_agents->plate_setup inoculation Add Standardized Bacterial Inoculum plate_setup->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Determine MICs (Visual Inspection) incubation->read_results calc_fici Calculate FICI read_results->calc_fici interpretation Interpret Synergy, Additivity, or Antagonism calc_fici->interpretation

Caption: Workflow for assessing antimicrobial synergy using the checkerboard method.

Proposed Mechanism of this compound and Synergistic Partner

Kirrothricin_Mechanism Hypothetical Synergistic Action with this compound cluster_ribosome Bacterial Ribosome P_site P-site A_site A-site Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Elongation EFTu EF-Tu-GTP-aa-tRNA Complex EFTu->A_site Delivers aa-tRNA This compound This compound This compound->EFTu Binds to EF-Tu, stalls ribosome Cell_Lysis Cell Lysis This compound->Cell_Lysis Synergistic Bactericidal Effect CellWall_Inhibitor Cell Wall Synthesis Inhibitor (e.g., Beta-lactam) CellWall Bacterial Cell Wall CellWall_Inhibitor->CellWall Inhibits synthesis, weakens wall CellWall_Inhibitor->Cell_Lysis Synergistic Bactericidal Effect

Caption: this compound stalls protein synthesis, potentially enhancing the efficacy of cell wall inhibitors.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Kirrothricin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As a frontrunner in supplying cutting-edge biochemicals, we prioritize the safety and operational excellence of our partners in research and development. This document provides a comprehensive guide to the proper disposal of Kirrothricin, reflecting our commitment to laboratory safety and environmental stewardship. Given the absence of specific public data on this compound's disposal, these procedures are based on established best practices for antibiotic and chemical waste management in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.

  • Respiratory Protection: If handling this compound powder or creating aerosols, a respirator with an appropriate cartridge is recommended.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are essential in the immediate work area.

II. Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory standards. All this compound waste should be treated as hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation is the foundation of safe disposal.

  • Solid Waste: Collect all solid materials contaminated with this compound, including unused powder, contaminated gloves, weigh boats, and pipette tips, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, such as unused stock solutions or experimental solutions containing this compound, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain. [1]

Step 2: Containerization and Labeling

Proper containment and labeling are critical for regulatory compliance and safety.

  • Use only appropriate, chemical-resistant containers for waste storage.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and an indication of the hazards (e.g., toxic).[2]

  • Keep waste containers securely closed except when adding waste.

Step 3: Storage of Hazardous Waste

Waste must be stored safely pending disposal.

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]

  • Ensure that the accumulated waste does not exceed the volume limits for an SAA (typically 55 gallons).[4][5]

  • Segregate incompatible wastes to prevent hazardous reactions.

Step 4: Final Disposal

The final disposal must be handled by qualified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.[1]

  • All hazardous waste must be disposed of through a licensed hazardous waste disposal facility.

III. Quantitative Data for Disposal Considerations

While specific quantitative data for this compound inactivation is not available, the following table provides general guidelines for the chemical inactivation of antibiotic solutions, which may be required by some institutional policies before disposal. It is crucial to validate any inactivation method on a small scale before applying it to bulk waste.

Inactivation Method Reagent Concentration Minimum Contact Time Notes
Oxidative DegradationSodium Hypochlorite (Bleach)10% Final Concentration2 hoursReaction may be exothermic and release fumes. Ensure adequate ventilation. Verify compatibility with this compound.

IV. Experimental Protocols and Methodologies

As specific experimental protocols for this compound disposal are not publicly available, the recommended protocol is based on the principles of safe laboratory chemical waste management. The primary "experiment" for a researcher is to ensure the safe and compliant disposal of this chemical.

Protocol: Small-Scale Inactivation Test

  • Prepare a dilute aqueous solution of this compound in a suitable container within a fume hood.

  • Slowly add the chosen inactivation reagent (e.g., 10% bleach solution) while stirring.

  • Monitor the reaction for any signs of vigorous reaction, gas evolution, or excessive heat generation.

  • Allow the mixture to react for the prescribed contact time.

  • Analyze a sample of the treated solution using a suitable analytical method (e.g., HPLC) to confirm the degradation of this compound.

  • If successful, consult with your EHS department before applying this method to larger quantities of waste.

V. Mandatory Visualizations

To aid in understanding the disposal workflow and logical relationships, the following diagrams have been generated.

cluster_0 This compound Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Storage cluster_3 Step 3: Disposal Start This compound Waste Generated (Solid or Liquid) Segregate Segregate at Point of Generation Start->Segregate Solid_Waste Solid Waste Container (Labeled 'Hazardous Waste, this compound') Segregate->Solid_Waste Liquid_Waste Liquid Waste Container (Labeled 'Hazardous Waste, this compound') Segregate->Liquid_Waste Store Store in Satellite Accumulation Area Solid_Waste->Store Liquid_Waste->Store EHS_Contact Contact Environmental Health & Safety (EHS) Store->EHS_Contact Pickup Arrange for Professional Pickup and Disposal EHS_Contact->Pickup

Caption: Workflow for the proper disposal of this compound waste.

This compound This compound Proper_Disposal Proper_Disposal This compound->Proper_Disposal is handled by Personnel Personnel Environment Environment Regulatory_Compliance Regulatory_Compliance Proper_Disposal->Personnel protects Proper_Disposal->Environment protects Proper_Disposal->Regulatory_Compliance ensures

Caption: Logical relationship between proper disposal and safety/compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Kirrothricin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Kirrothricin is readily available in the public domain. The following guidance is based on established best practices for handling potent powdered antibiotics and similar chemical compounds in a laboratory setting. All personnel must be trained in handling hazardous substances and should conduct a thorough risk assessment before beginning any work with this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines operational procedures and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a potent antibiotic, and similar compounds can be respiratory and skin sensitizers, a comprehensive PPE strategy is critical to minimize exposure.

Protection Type Required PPE Specifications and Use
Respiratory Protection NIOSH-approved N95 or higher-level respiratorEssential when handling powdered this compound to prevent inhalation of airborne particles. Work should be conducted in a certified chemical fume hood or biological safety cabinet.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Double-gloving is recommended. The outer gloves should be disposed of immediately after handling the compound, and hands should be washed thoroughly.
Eye Protection Safety goggles or a full-face shieldMust be worn to protect against splashes or airborne particles. A face shield offers broader protection.
Body Protection Disposable, full-coverage lab coat or gownShould be worn over personal clothing and disposed of as contaminated waste after use.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with appropriate hazard warnings.

2. Preparation and Weighing:

  • All handling of powdered this compound must be performed within a certified chemical fume hood or a biological safety cabinet to control airborne particles.

  • Before starting, ensure all necessary PPE is worn correctly.

  • Use dedicated and clearly labeled equipment (spatulas, weigh boats) for handling this compound.

  • To minimize dust generation, handle the powder gently.

3. Dissolution and Experimental Use:

  • When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.

  • Clearly label all solutions containing this compound with the compound name, concentration, and appropriate hazard warnings.

  • Conduct all experimental procedures involving this compound within a fume hood.

  • Avoid direct contact with the substance; use tools such as forceps for handling containers.

4. Post-Handling Decontamination:

  • Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse.

  • Dispose of all single-use equipment and contaminated PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

1. Solid Waste:

  • All solid waste contaminated with this compound, including used weigh boats, pipette tips, and contaminated PPE (gloves, lab coats), should be collected in a dedicated, clearly labeled hazardous waste container.

  • This container should be sealed and stored in a designated hazardous waste accumulation area.

2. Liquid Waste:

  • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Do not pour this compound solutions down the drain.[1]

  • Stock antibiotic solutions are considered hazardous chemical waste and must be disposed of following institutional guidelines.[1]

3. Final Disposal:

  • All this compound waste must be disposed of through the institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Safe Handling Workflow for Kirrothricindot

Kirrothricin_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood Enter controlled area prep_weigh Weigh Powder prep_hood->prep_weigh Minimize dust handle_dissolve Prepare Solution prep_weigh->handle_dissolve Transfer carefully handle_experiment Conduct Experiment handle_dissolve->handle_experiment Use labeled solutions cleanup_decon Decontaminate Surfaces handle_experiment->cleanup_decon After experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste Collect all contaminated items cleanup_dispose Dispose via HazWaste cleanup_waste->cleanup_dispose Follow institutional protocol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.